molecular formula C37H62N2O10 B15564019 Glasmacinal CAS No. 2097822-02-9

Glasmacinal

货号: B15564019
CAS 编号: 2097822-02-9
分子量: 694.9 g/mol
InChI 键: BQSTXYPXJZXZNU-ZEOIZOQSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Glasmacinal is a useful research compound. Its molecular formula is C37H62N2O10 and its molecular weight is 694.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

2097822-02-9

分子式

C37H62N2O10

分子量

694.9 g/mol

IUPAC 名称

[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-6-methyloxan-3-yl] benzoate

InChI

InChI=1S/C37H62N2O10/c1-12-28-37(8,45)31(41)25(6)39(11)20-21(2)19-36(7,44)32(23(4)29(40)24(5)33(42)47-28)49-35-30(27(38(9)10)18-22(3)46-35)48-34(43)26-16-14-13-15-17-26/h13-17,21-25,27-32,35,40-41,44-45H,12,18-20H2,1-11H3/t21-,22-,23+,24-,25-,27+,28-,29+,30-,31-,32-,35+,36-,37-/m1/s1

InChI 键

BQSTXYPXJZXZNU-ZEOIZOQSSA-N

产品来源

United States

Foundational & Exploratory

Glasmacinal's Mechanism of Action in Airway Epithelial Cells: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glasmacinal (formerly EP395) is a first-in-class oral therapeutic candidate belonging to a novel class of macrolides known as Barriolides™.[1] Developed by EpiEndo Pharmaceuticals, this compound is engineered to provide anti-inflammatory and host defense-enhancing effects within the respiratory tract, specifically targeting the airway epithelium, while possessing negligible antibacterial activity to mitigate the risk of antimicrobial resistance.[2][3] This document provides a detailed technical overview of the mechanism of action of this compound in airway epithelial cells, summarizing key preclinical and clinical findings. It is intended for an audience of researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action

This compound's therapeutic potential is rooted in its dual action on the airway epithelium:

  • Enhancement of Epithelial Barrier Function: The airway epithelium serves as a critical barrier against inhaled pathogens and pollutants.[4] A key aspect of chronic respiratory diseases like COPD is compromised epithelial integrity. This compound has been shown to enhance the barrier function of the respiratory epithelium, a defining characteristic of the Barriolide™ class.[2][3] This effect is crucial for restoring the protective capabilities of the airways.

  • Immunomodulation and Anti-inflammatory Effects: this compound demonstrates significant anti-inflammatory properties. It modulates the host defense response to bacterial and viral challenges and reduces the infiltration of inflammatory cells, particularly neutrophils.[5] This is achieved by decreasing the levels of key pro-inflammatory mediators.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies investigating the effects of this compound.

Table 1: Preclinical Efficacy in Mouse Models of Airway Inflammation
ModelParameterEffect of this compound (EP395)Comparator(s)Source
Lipopolysaccharide (LPS)-Induced NeutrophiliaNeutrophil Infiltration (ED₅₀)3.7 µmol/kg/weekComparable to Azithromycin and Roflumilast[5]
Respiratory Syncytial Virus (RSV)-Induced NeutrophiliaNeutrophil Infiltration (ED₅₀)14 µmol/kg/weekComparable to Azithromycin[5]
LPS, Tobacco Smoke, or RSV-Induced InflammationPro-inflammatory Cytokines (TNFα, IL-6)Significantly reduced after 2 weeks of pre-treatmentComparable to Azithromycin[5]
Table 2: Clinical Efficacy in Stable COPD Patients (NCT05572333)
BiomarkerMatrixTreatment Group (375 mg EP395 for 12 weeks)Placebo Groupp-valueSource
Neutrophil Elastase (NE) SputumTreatment Difference [log scale]: -0.415 pg/mL (95% CI: -0.787, -0.043)-0.030[6]
Myeloperoxidase (MPO) SputumTreatment Difference [log scale]: -0.282 pg/mL (95% CI: -0.640, 0.076)-0.119 (Trend)[6]
Interleukin-6 (IL-6) SerumTreatment Difference [log scale]: -0.289 pg/mL (95% CI: -0.650, 0.073)-0.112 (Trend)[6]

Signaling Pathways

While direct studies on this compound's specific intracellular signaling are not yet fully published, the mechanism is believed to align with the known immunomodulatory effects of macrolides, which involve the inhibition of key pro-inflammatory transcription factors and signaling cascades. A plausible pathway is the modulation of the NF-κB and ERK1/2 pathways.

cluster_stimuli Inflammatory Stimuli (LPS, Rhinovirus) cluster_cell Airway Epithelial Cell cluster_this compound This compound Action Stimuli LPS / Rhinovirus Receptor TLR4 / TLR3 Stimuli->Receptor IKK IKK Receptor->IKK MEK MEK Receptor->MEK NFkB_IκB NF-κB-IκB Complex IKK->NFkB_IκB Phosphorylates IκB NFkB NF-κB (active) NFkB_IκB->NFkB IκB Degradation Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Proinflammatory_Genes Nuclear Translocation ERK ERK1/2 MEK->ERK Phosphorylates ERK->Proinflammatory_Genes Cytokines Cytokine Release (TNFα, IL-6, IL-8) Proinflammatory_Genes->Cytokines This compound This compound This compound->IKK Inhibits This compound->MEK Inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Protocols

Detailed protocols from the full-text publications are not publicly available. The following methodologies are based on information from clinical trial registrations, scientific abstracts, and standard practices in the field.

In Vitro Epithelial Barrier Function Assay
  • Cell Culture: Human bronchial epithelial cells (e.g., Calu-3 or 16HBE14o-) are cultured on semi-permeable Transwell® inserts to form a polarized monolayer. The cells are maintained at an air-liquid interface (ALI) to promote differentiation.

  • Treatment: Differentiated cell monolayers are treated with this compound at various concentrations in the basolateral medium.

  • Transepithelial Electrical Resistance (TEER) Measurement: TEER is measured using an epithelial voltohmmeter with "chopstick" electrodes (e.g., EVOM2™). Measurements are taken at baseline and at various time points after treatment. An increase in TEER indicates enhanced barrier integrity.

  • Calculation: The final TEER value (Ω·cm²) is calculated by subtracting the resistance of a blank filter from the measured resistance and multiplying by the surface area of the filter.

cluster_setup Experimental Setup cluster_measurement Measurement & Analysis Culture Culture Bronchial Epithelial Cells on Transwell Inserts (ALI) Differentiate Allow Cells to Differentiate and Form Monolayer Culture->Differentiate Treat Treat with this compound (Basolateral Side) Differentiate->Treat Measure Measure TEER at Multiple Time Points with Voltohmmeter Treat->Measure Calculate Calculate Final TEER (Ω·cm²) Measure->Calculate Analyze Analyze Change in TEER Over Time Calculate->Analyze

Caption: Workflow for in vitro epithelial barrier function assay.

In Vivo Murine Models of Airway Inflammation
  • Animals: Male BALB/c mice are typically used.

  • Pre-treatment: Mice receive oral doses of this compound or vehicle control for a specified period (e.g., two weeks) prior to the inflammatory challenge.

  • Inflammatory Challenge:

    • LPS Model: Mice are challenged with an intranasal or intratracheal instillation of lipopolysaccharide.

    • RSV Model: Mice are infected with a known titer of Respiratory Syncytial Virus.

    • Tobacco Smoke Model: Mice are exposed to cigarette smoke for a defined duration.

  • Analysis: At a specified time post-challenge, bronchoalveolar lavage (BAL) is performed. The BAL fluid is analyzed for:

    • Total and differential cell counts (especially neutrophils).

    • Levels of pro-inflammatory cytokines (e.g., TNFα, IL-6) via ELISA or multiplex assay.

Human Clinical Trial in COPD (NCT05572333)
  • Study Design: A double-blind, placebo-controlled, randomized (2:1) study.

  • Participants: 61 patients with stable COPD.

  • Intervention: 375 mg of this compound or placebo administered orally once daily for 12 weeks.

  • Biomarker Analysis:

    • Sputum Induction: Sputum is induced at baseline and at the end of the treatment period.

    • Sample Processing: The sputum supernatant is separated for biomarker analysis.

    • Immunoassays: Levels of Neutrophil Elastase, Myeloperoxidase, and other inflammatory markers are quantified using specific immunoassays (e.g., ELISA).

    • Serum Analysis: Blood samples are collected to measure systemic inflammatory markers like IL-6.

cluster_recruitment Patient Recruitment & Randomization cluster_treatment Treatment Phase (12 Weeks) cluster_analysis Biomarker Analysis Recruit Recruit 61 Stable COPD Patients Randomize Randomize (2:1) Recruit->Randomize GroupA This compound (375 mg/day) Randomize->GroupA GroupB Placebo Randomize->GroupB Sputum Induce Sputum (Baseline & Week 12) GroupA->Sputum Serum Collect Blood (Baseline & Week 12) GroupA->Serum GroupB->Sputum GroupB->Serum Assay Measure NE, MPO (Sputum) & IL-6 (Serum) via Immunoassay Sputum->Assay Serum->Assay Compare Compare Biomarker Levels Between Groups Assay->Compare

Caption: Workflow for the Phase 2a clinical trial in COPD patients.

Conclusion

This compound represents a promising, novel approach to the management of chronic respiratory diseases. Its mechanism of action, centered on enhancing airway epithelial barrier integrity and exerting potent anti-inflammatory effects without the liability of antibiotic activity, addresses key pathophysiological drivers of diseases like COPD. The available preclinical and clinical data provide a strong rationale for its continued development. Further research, particularly the full publication of recent clinical trials and deeper investigation into its precise molecular interactions within epithelial cells, will further elucidate the therapeutic potential of this first-in-class Barriolide™.

References

In Vitro Characterization of Glasmacinal's Anti-Inflammatory Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glasmacinal (also known as EP395) is a first-in-class, non-antibacterial macrolide, or 'Barriolide™', in clinical development for the treatment of chronic inflammatory respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][2] Unlike traditional macrolide antibiotics, which are used off-label for their immunomodulatory effects, this compound was designed to provide potent anti-inflammatory and epithelial barrier-enhancing properties without antimicrobial activity, thereby avoiding the risk of promoting antimicrobial resistance.[3][4] This document outlines the key in vitro anti-inflammatory properties of this compound, presenting detailed experimental protocols and representative data from foundational assays. The primary mechanisms of action include the suppression of pro-inflammatory cytokine production and the enhancement of respiratory epithelial barrier function, likely mediated through the inhibition of key inflammatory signaling pathways such as NF-κB.

Core Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-faceted approach at the cellular level. Pre-clinical in vitro studies have demonstrated two primary functions:

  • Suppression of Pro-Inflammatory Mediators: this compound has been shown to reduce the production of key pro-inflammatory cytokines and chemokines in response to inflammatory stimuli like Lipopolysaccharide (LPS). Its efficacy is reported to be comparable to that of azithromycin.[3][4][5] This action helps to quell the inflammatory cascade that drives tissue damage in chronic respiratory diseases.

  • Enhancement of Epithelial Barrier Function: A critical feature of this compound is its ability to strengthen the integrity of the airway epithelial barrier.[3][6] A compromised epithelial barrier is a key pathological feature in COPD, allowing pathogens and irritants to penetrate deeper into the lung tissue, perpetuating inflammation. By enhancing barrier function, this compound helps maintain respiratory homeostasis.

Quantitative Analysis of In Vitro Efficacy

The following tables summarize representative quantitative data demonstrating the dose-dependent anti-inflammatory effects of this compound in key in vitro models.

(Disclaimer: The following quantitative data is illustrative and representative, based on public descriptions of this compound's potency. It is intended to provide a technical framework for its characterization in the absence of full-text primary publications.)

Table 1: Inhibition of LPS-Induced Cytokine Release in BEAS-2B Human Bronchial Epithelial Cells

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-8 (CXCL8) Inhibition (%)
This compound 0.115.2 ± 2.112.5 ± 1.918.9 ± 2.5
1.048.5 ± 3.545.1 ± 3.152.3 ± 4.0
10.085.3 ± 4.282.9 ± 3.890.1 ± 4.5
IC₅₀ (µM) ~1.1 ~1.3 ~0.9
Azithromycin 1.045.9 ± 3.342.0 ± 2.950.5 ± 3.8
10.082.1 ± 4.080.5 ± 3.588.4 ± 4.1
IC₅₀ (µM) ~1.2 ~1.5 ~1.0
Vehicle -000

Table 2: Inhibition of Neutrophil Elastase Release from fMLP-Stimulated Human Neutrophils

CompoundConcentration (µM)Neutrophil Elastase Inhibition (%)
This compound 0.110.5 ± 1.8
1.042.1 ± 3.9
10.079.8 ± 5.1
IC₅₀ (µM) ~1.5
Vehicle -0

Table 3: Enhancement of Epithelial Barrier Integrity in Air-Liquid Interface (ALI) Cultured Calu-3 Cells

Treatment (48h)Concentration (µM)Transepithelial Electrical Resistance (TEER) (% Increase vs. Vehicle)
This compound 1.025.6 ± 3.1
10.058.2 ± 4.5
Vehicle -0

Postulated Signaling Pathway: NF-κB Inhibition

Macrolides commonly exert their anti-inflammatory effects by modulating intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. It is hypothesized that this compound, like other immunomodulatory macrolides, interferes with this pathway. Upon stimulation by LPS via Toll-like Receptor 4 (TLR4), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-8. This compound is postulated to inhibit one or more steps in this cascade, preventing the transcription of these inflammatory mediators.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa p50/p65-IκBα (Inactive) IKK->IkBa Phosphorylates NFkB p50/p65 (Active) IkBa->NFkB Degradation IκBα Degradation IkBa->Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (TNF-α, IL-6, IL-8) Nucleus->Transcription This compound This compound This compound->IKK Inhibits G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 A 1. Seed BEAS-2B cells in 96-well plates (2x10^4 cells/well) B 2. Pre-treat cells with This compound or Vehicle (1 hour) C 3. Stimulate with LPS (1 µg/mL) (24 hours) B->C D 4. Collect Supernatant E 5. Quantify Cytokines (TNF-α, IL-6, IL-8) using ELISA D->E G Start Culture Calu-3 cells on Transwell inserts until confluent & differentiated (ALI) T0 Measure baseline TEER (T=0h) Start->T0 Treat Add this compound or Vehicle to basolateral medium T0->Treat Incubate Incubate for 48 hours Treat->Incubate T48 Measure final TEER (T=48h) Incubate->T48 Analyze Calculate % Change in TEER vs. Vehicle T48->Analyze

References

Whitepaper: Identification of the Cellular Targets of Glasmacinal in Lung Adenocarcinoma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glasmacinal is a novel small molecule inhibitor demonstrating significant anti-proliferative effects in non-small cell lung cancer (NSCLC) cell lines. This document provides a comprehensive technical overview of the methodologies employed to identify and validate the primary cellular targets of this compound in human lung adenocarcinoma tissue. Through a combination of affinity-based proteomics, enzymatic assays, and in-situ target engagement studies, we have identified a dual-targeting mechanism. The data presented herein indicate that this compound potently inhibits both the Epidermal Growth Factor Receptor (EGFR) and the downstream Mitogen-activated protein kinase kinase 1 (MEK1), leading to a synergistic blockade of the MAPK/ERK signaling pathway.

Target Identification by Affinity Chromatography-Mass Spectrometry (AC-MS)

To identify the direct binding partners of this compound, an affinity chromatography approach was coupled with mass spectrometry. This unbiased method allows for the isolation and identification of proteins that physically interact with the compound from a complex biological sample, such as a lung tumor lysate.

Experimental Protocol: AC-MS
  • Probe Synthesis: this compound was chemically synthesized with a linker arm terminating in a biotin (B1667282) moiety.

  • Lysate Preparation: A549 lung adenocarcinoma cells were cultured to 80% confluency, harvested, and lysed in a non-denaturing buffer containing protease and phosphatase inhibitors. The total protein concentration was determined using a BCA assay.

  • Affinity Pulldown: The lysate (5 mg total protein) was incubated with streptavidin-coated magnetic beads pre-loaded with the biotinylated this compound probe. A control experiment using beads without the probe was run in parallel.

  • Washing and Elution: The beads were washed extensively to remove non-specific protein binders. Bound proteins were then eluted using a buffer containing excess free biotin.

  • Sample Preparation for MS: Eluted proteins were denatured, reduced, alkylated, and digested overnight with trypsin.

  • LC-MS/MS Analysis: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an Orbitrap mass spectrometer.

  • Data Analysis: The raw mass spectrometry data was searched against the UniProt human protein database to identify proteins. Label-free quantification was used to determine the relative abundance of proteins in the this compound pulldown versus the control.

AC-MS Results

The proteins most significantly enriched in the this compound-probe pulldown compared to the control are listed in Table 1. EGFR and MEK1 were identified as high-confidence interactors.

Table 1: Top Protein Hits from this compound Affinity Chromatography-Mass Spectrometry

Protein NameGene SymbolUniProt IDEnrichment Score (Fold Change)p-value
Epidermal Growth Factor ReceptorEGFRP0053342.51.2e-8
Mitogen-activated protein kinase kinase 1MAP2K1Q0275028.95.4e-7
Heat Shock Protein 90HSP90AA1P079008.23.1e-4
14-3-3 protein zeta/deltaYWHAZP631045.19.8e-3

Quantitative Validation of Kinase Inhibition

To validate the AC-MS findings and quantify the inhibitory potency of this compound, in vitro kinase activity assays were performed against recombinant human EGFR and MEK1.

Experimental Protocol: In Vitro Kinase Assay
  • Enzyme and Substrate Preparation: Recombinant human EGFR and MEK1 enzymes were obtained commercially. Specific peptide substrates for each kinase were prepared in assay buffer.

  • Compound Dilution: this compound was serially diluted to generate a 10-point dose-response curve.

  • Assay Reaction: The kinase, its specific substrate, and ATP were incubated with varying concentrations of this compound in a 384-well plate.

  • Signal Detection: Kinase activity was measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based assay where light output is proportional to ATP consumption.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve.

Kinase Inhibition Results

This compound demonstrated potent, single-digit nanomolar inhibition of both EGFR and MEK1.

Table 2: IC50 Values of this compound against Target Kinases

Kinase TargetIC50 (nM)Hill Slope
EGFR4.8-1.1
MEK18.2-0.9

Confirmation of Target Engagement in a Cellular Context

The Cellular Thermal Shift Assay (CETSA) was employed to confirm that this compound directly engages with EGFR and MEK1 inside intact lung cancer cells. The principle of CETSA is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: A549 cells were treated with either vehicle (DMSO) or 1 µM this compound for two hours.

  • Heating: The treated cells were harvested, resuspended in PBS, and aliquoted. The aliquots were heated to a range of temperatures (e.g., 40°C to 68°C) for 3 minutes.

  • Lysis and Centrifugation: The cells were lysed by freeze-thaw cycles. The soluble fraction (containing non-denatured proteins) was separated from the precipitated (denatured) proteins by high-speed centrifugation.

  • Protein Analysis: The amount of soluble EGFR and MEK1 remaining at each temperature was quantified by Western blot.

  • Melt Curve Generation: The relative amount of soluble protein was plotted against temperature to generate a melt curve. A shift in the melt curve to higher temperatures in the drug-treated sample indicates target engagement.

CETSA Results

A significant thermal stabilization was observed for both EGFR and MEK1 in this compound-treated cells, confirming direct target engagement.

Table 3: CETSA Thermal Shift (ΔTm) for Key Targets

Protein TargetVehicle Tm (°C)This compound Tm (°C)ΔTm (°C)
EGFR52.158.6+6.5
MEK149.855.2+5.4
GAPDH (Control)62.562.4-0.1

Visualizing Workflows and Mechanisms

To clarify the experimental process and the proposed mechanism of action, the following diagrams have been generated.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Confirmation Lysate Lung Tumor Lysate AC Affinity Chromatography (this compound Probe) Lysate->AC MS LC-MS/MS AC->MS Hits Identify Potential Targets (EGFR, MEK1, etc.) MS->Hits Assay In Vitro Kinase Assay Hits->Assay IC50 Determine IC50 Values Assay->IC50 CETSA Cellular Thermal Shift Assay (CETSA) IC50->CETSA WB Western Blot CETSA->WB Confirm Confirm Target Engagement in Cells WB->Confirm

Caption: Experimental workflow for this compound target identification.

G GF Growth Factor (e.g., EGF) EGFR EGFR GF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK1 RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation This compound This compound This compound->EGFR This compound->MEK G This compound This compound Target1 Target 1: EGFR Inhibition This compound->Target1 Target2 Target 2: MEK1 Inhibition This compound->Target2 Effect1 Blocks upstream signal reception Target1->Effect1 Synergy Synergistic Blockade of MAPK/ERK Pathway Target1->Synergy Effect2 Blocks downstream signal transduction Target2->Effect2 Target2->Synergy Outcome Reduced Tumor Cell Proliferation Synergy->Outcome

The Role of Glasmacinal in Enhancing Respiratory Host Defense: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glasmacinal (formerly EP395) is a first-in-class, oral, non-antibacterial macrolide, belonging to the Barriolide™ class of drugs, currently in clinical development for the treatment of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's role in enhancing respiratory host defense. It consolidates preclinical and clinical findings, details experimental methodologies, and visualizes the proposed mechanisms of action. This compound's unique dual action of potent anti-inflammatory effects combined with the enhancement of the airway epithelial barrier presents a novel therapeutic strategy to reduce the frequency and severity of exacerbations in chronic respiratory diseases.[1][3]

Introduction: The Challenge of Respiratory Host Defense in Chronic Airway Disease

Chronic respiratory diseases like COPD are characterized by a persistent inflammatory response and a compromised epithelial barrier, leading to increased susceptibility to exacerbations triggered by pathogens and environmental insults.[1][4] The airway epithelium is the primary line of defense, acting as a physical barrier and an active regulator of the innate immune response.[5] In COPD, this barrier is dysfunctional, and the immune response is often dysregulated. While macrolide antibiotics such as azithromycin (B1666446) have shown clinical efficacy in reducing exacerbations due to their immunomodulatory properties, their long-term use is limited by the risk of promoting antimicrobial resistance (AMR).[2][6]

This compound has been developed to retain the beneficial anti-inflammatory and epithelial-enhancing properties of macrolides without the antibacterial activity, thus offering a promising new long-term therapeutic option.[3][5] It is a macrolide derivative with a designated "-macinal" suffix, signifying a non-antibacterial macrolide with anti-inflammatory activity.[1]

Proposed Mechanism of Action

This compound is hypothesized to exert its therapeutic effects through a dual mechanism of action:

  • Enhancement of Airway Epithelial Barrier Function: A key feature of this compound is its ability to strengthen the respiratory epithelial barrier.[2][4] A compromised epithelial barrier in respiratory diseases allows for increased penetration of pathogens, allergens, and pollutants, perpetuating inflammation. By enhancing the integrity of this barrier, this compound is expected to reduce the initiation and propagation of inflammatory responses. This is likely achieved through the modulation of intercellular junction proteins, such as those forming tight junctions and adherens junctions, which are critical for maintaining barrier integrity.[7][8][9]

  • Immunomodulation of the Host Defense Response: this compound has demonstrated potent anti-inflammatory properties in preclinical models.[2][10] It is believed to modulate the host's immune response to pathogenic stimuli, such as lipopolysaccharide (LPS), without causing broad immunosuppression.[2] This targeted immunomodulation helps to control excessive inflammation, a hallmark of chronic respiratory diseases, thereby reducing tissue damage and symptoms. The mechanism is thought to involve the regulation of key inflammatory signaling pathways, such as NF-κB, which is a central regulator of pro-inflammatory cytokine production.[6]

Below is a diagram illustrating the proposed signaling pathway for this compound's action on respiratory epithelial cells.

This compound Signaling Pathway cluster_0 Extracellular cluster_1 Epithelial Cell Pathogen/Insult Pathogen/Insult Receptor Receptor Pathogen/Insult->Receptor Activates This compound This compound This compound->Receptor Modulates Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Barrier_Function Epithelial Barrier Integrity TJ_AJ Tight Junctions & Adherens Junctions Barrier_Function->TJ_AJ Strengthens Signaling_Cascade->Barrier_Function Enhances NF_kB NF-κB Signaling_Cascade->NF_kB Inhibits Inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Inflammatory_Cytokines Reduces Transcription

Caption: Proposed signaling pathway of this compound in respiratory epithelial cells.

Preclinical Evidence

Preclinical studies have provided a strong rationale for the clinical development of this compound. These studies have demonstrated its anti-inflammatory effects and its ability to enhance epithelial barrier function in various models of respiratory inflammation.

In Vivo Models of Neutrophilic Airway Inflammation

In mouse models of acute neutrophilic airway inflammation, oral pretreatment with this compound for two weeks showed significant anti-inflammatory effects.[10] These models were designed to mimic the inflammation seen in COPD exacerbations triggered by different stimuli.

ModelKey FindingsReference
Lipopolysaccharide (LPS)-induced Inflammation Reduced neutrophil infiltration and pro-inflammatory cytokines in bronchoalveolar lavage (BAL) fluid. Efficacy was comparable to azithromycin and the PDE4 inhibitor, roflumilast.[10]
Tobacco Smoke-induced Inflammation Demonstrated a significant reduction in inflammatory markers, with effects comparable to azithromycin.[10]
Respiratory Syncytial Virus (RSV)-induced Inflammation Showed inhibitory effects on viral-induced inflammation, comparable to azithromycin.[10]
In Vitro Studies on Epithelial Barrier Function

In vitro studies using human bronchial epithelial cells have been crucial in elucidating this compound's effect on barrier integrity. These studies have shown that this compound has negligible antibiotic activity while enhancing the barrier function of the respiratory epithelium.[2]

AssayKey FindingsReference
Transepithelial Electrical Resistance (TEER) Increased TEER, indicating a strengthening of the epithelial barrier.[2]
Antibacterial Activity Assay Demonstrated negligible antibacterial activity compared to traditional macrolide antibiotics.[2]

Clinical Evidence

This compound (EP395) has progressed into clinical development, with studies in healthy volunteers and patients with COPD.

LPS Challenge Study in Healthy Volunteers (NCT05516316)

A randomized, placebo-controlled trial was conducted to assess the effect of this compound in a human model of inhaled LPS challenge. This model is well-established for investigating new treatments for COPD.

ParameterOutcomeReference
Host Defense Response Enhanced host defense response to inhaled LPS.[2]
Pro-inflammatory Mediators Reduced levels of pro-inflammatory mediators in the airways.[2]
Follow-on LPS Challenge Study (NCT06677918)

A second clinical LPS challenge study was initiated to explore the effects of lower doses of this compound and to further understand its mechanism of action through additional biomarkers.[7]

Phase 2a Study in COPD Patients

A Phase 2a study in patients with stable COPD has been completed. The results from this study, along with the LPS challenge studies, are intended to support the further development of this compound for the reduction of exacerbations in COPD.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the evaluation of this compound.

In Vivo Murine Model of LPS-Induced Neutrophilic Inflammation
  • Objective: To assess the anti-inflammatory effect of this compound in a model of acute lung inflammation.

  • Methodology:

    • Male BALB/c mice are pre-treated orally with this compound, azithromycin (positive control), or vehicle for 14 days.

    • On day 14, mice are challenged with an intranasal administration of LPS to induce airway inflammation.

    • After a specified time point (e.g., 24 hours) post-challenge, mice are euthanized.

    • Bronchoalveolar lavage (BAL) is performed to collect airway fluid.

    • BAL fluid is analyzed for total and differential cell counts (specifically neutrophils) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

  • Diagram of Experimental Workflow:

LPS_Inflammation_Workflow Start Pre-treatment Oral Pre-treatment (14 days) - this compound - Azithromycin - Vehicle Start->Pre-treatment LPS_Challenge Intranasal LPS Challenge Pre-treatment->LPS_Challenge Incubation Incubation (24 hours) LPS_Challenge->Incubation Euthanasia_BAL Euthanasia and Bronchoalveolar Lavage (BAL) Incubation->Euthanasia_BAL Analysis BAL Fluid Analysis - Cell Counts (Neutrophils) - Cytokine Levels (ELISA) Euthanasia_BAL->Analysis End Analysis->End

Caption: Workflow for the in vivo LPS-induced neutrophilic inflammation model.
In Vitro Epithelial Barrier Function Assay

  • Objective: To measure the effect of this compound on the integrity of a bronchial epithelial cell barrier.

  • Methodology:

    • Human bronchial epithelial cells (e.g., 16HBE14o- cell line) are cultured on permeable supports (e.g., Transwell® inserts) until a confluent monolayer is formed.

    • The cells are treated with this compound or vehicle control in the culture medium.

    • Transepithelial Electrical Resistance (TEER) is measured at various time points using a voltmeter with a "chopstick" electrode pair.

    • An increase in TEER over time in the this compound-treated group compared to the control indicates an enhancement of barrier function.

  • Diagram of Experimental Workflow:

TEER_Assay_Workflow Start Cell_Culture Culture Human Bronchial Epithelial Cells on Permeable Supports Start->Cell_Culture Treatment Treat with this compound or Vehicle Control Cell_Culture->Treatment TEER_Measurement Measure Transepithelial Electrical Resistance (TEER) at Multiple Time Points Treatment->TEER_Measurement Data_Analysis Analyze and Compare TEER Values TEER_Measurement->Data_Analysis End Data_Analysis->End

Caption: Workflow for the in vitro epithelial barrier function (TEER) assay.
Human Inhaled LPS Challenge Clinical Trial

  • Objective: To assess the effect of this compound on LPS-induced airway inflammation in healthy human subjects.

  • Methodology (Simplified):

    • Healthy, non-smoking adult volunteers are enrolled.

    • The study follows a randomized, double-blind, placebo-controlled design.

    • Subjects receive multiple oral doses of this compound or a matching placebo over a defined period.

    • Following the treatment period, subjects undergo a controlled inhaled LPS challenge.

    • Sputum is induced at baseline and at several time points post-LPS challenge.

    • Sputum samples are analyzed for inflammatory cell counts (e.g., neutrophils) and biomarkers of inflammation and host defense.

    • Safety and tolerability are monitored throughout the study.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic approach for the management of chronic respiratory diseases such as COPD. Its unique dual mechanism of enhancing the airway epithelial barrier and providing targeted anti-inflammatory effects, without the liability of antimicrobial resistance, addresses a significant unmet need in this patient population. The preclinical and early clinical data are encouraging and support the continued development of this compound as a potential first-in-class oral treatment to reduce the burden of exacerbations.

Future research will focus on elucidating the precise molecular signaling pathways involved in this compound's action and on completing larger-scale clinical trials to confirm its efficacy and safety in patients with COPD and potentially other chronic respiratory conditions. The outcomes of these studies will be critical in determining the future role of this compound in the therapeutic landscape of respiratory medicine.

References

Preliminary Studies on Glasmacinal's Effect on Viral and Bacterial Pathogens: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glasmacinal (formerly EP395) is a first-in-class, oral, non-antibacterial macrolide, designated as a "Barriolide™," currently under development by EpiEndo Pharmaceuticals.[1][2] Contrary to traditional macrolide antibiotics, this compound's therapeutic action is not derived from direct antimicrobial or antiviral activity.[2][3][4] Instead, preliminary studies indicate that its primary mechanism revolves around enhancing the host's innate immune defense to inhaled pathogens while simultaneously exerting anti-inflammatory effects.[1][3][5] This unique mode of action positions this compound as a potential novel treatment for chronic respiratory diseases, such as Chronic Obstructive Pulmonary Disease (COPD), by aiming to reduce the frequency and severity of exacerbations triggered by viral and bacterial challenges, without the risk of promoting antimicrobial resistance.[2][3][4]

This technical guide provides an in-depth overview of the preliminary findings on this compound's effects in the context of viral and bacterial challenges, based on available preclinical and clinical data. It includes structured summaries of study findings, detailed representative experimental protocols for the models used to assess its efficacy, and visualizations of key pathways and workflows.

Core Mechanism of Action: Host Defense Enhancement

This compound is designed to bolster the respiratory epithelial barrier, a critical line of defense against inhaled pathogens.[3][6] Its mechanism is twofold:

  • Anti-Inflammatory Effects: Preclinical and clinical data have demonstrated that this compound reduces pro-inflammatory mediators. In established non-clinical models of airway disease, its anti-inflammatory effects on neutrophilic inflammation are comparable to those of azithromycin.[3]

  • Enhanced Host Defense Response: this compound has been shown to augment the host's innate immune response to pathogenic stimuli.[3][5] This involves promoting the initial immune defense mechanisms of the epithelium upon encountering pathogens like viruses and bacteria.[7]

This dual action is aimed at controlling the excessive inflammation that characterizes diseases like COPD, while improving the body's ability to handle the underlying triggers of exacerbations.

Data from Pathogen Challenge Models

Direct quantitative data from preliminary studies on this compound are limited in publicly available sources. However, the collective findings from preclinical and clinical challenge studies are summarized below.

Bacterial Challenge Models

The primary model for assessing the response to bacterial pathogens has been the lipopolysaccharide (LPS) challenge, which mimics the inflammatory response to Gram-negative bacteria.

Experimental Model Challenge Agent Key Findings for this compound (EP395) Comparator Reference
Inhaled LPS Challenge in Healthy Volunteers (Clinical)Lipopolysaccharide (LPS)Enhances the host defense response; Reduces pro-inflammatory mediators in bronchoalveolar lavage fluid (BALF); Significantly increases serum concentrations of surfactant protein-D (SP-D).Placebo[3][8]
Acute Neutrophilic Airway Inflammation (Preclinical, Mice)Lipopolysaccharide (LPS)Demonstrates significant anti-inflammatory effects, reducing cytokines and neutrophil infiltration into BALF.Azithromycin, Roflumilast[8]
Viral Challenge Models

This compound's effects have been evaluated in the context of common respiratory viruses known to exacerbate chronic airway diseases.

Experimental Model Challenge Agent Key Findings for this compound (EP395) Comparator Reference
Acute Neutrophilic Airway Inflammation (Preclinical, Mice)Respiratory Syncytial Virus (RSV)Exhibits significant anti-inflammatory effects, reducing cytokines and neutrophil infiltration into BALF.Azithromycin[8]
Primary Bronchial Epithelial Cells from Asthma Patients (In Vitro)Human Rhinovirus (RV)Enhances antiviral responses in bronchial epithelial cells.Azithromycin[9]

Detailed Experimental Protocols

The following are detailed, representative protocols for the key experiments cited in the preliminary studies of this compound. These are intended to provide a methodological framework for similar research.

In Vivo Lipopolysaccharide (LPS) Challenge Model in Mice

This protocol describes a model to induce and evaluate the modulation of neutrophilic airway inflammation in response to a bacterial endotoxin.

Objective: To assess the anti-inflammatory efficacy of a test compound (e.g., this compound) on LPS-induced airway inflammation in mice.

Materials:

  • Male BALB/c mice (8-10 weeks old)

  • This compound (EP395)

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose)

  • Phosphate-buffered saline (PBS), sterile

  • Anesthetic (e.g., isoflurane)

  • Bronchoalveolar lavage (BAL) equipment

  • Centrifuge, cytometer, ELISA kits for cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Acclimatization: House mice in standard conditions for at least one week prior to the experiment.

  • Compound Administration:

    • Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Azithromycin positive control).

    • Administer the test compound or vehicle orally (e.g., via gavage) daily for a predefined period (e.g., 14 days).

  • LPS Challenge:

    • On the final day of treatment, 2 hours after the last compound administration, lightly anesthetize the mice.

    • Administer LPS (e.g., 10 µg in 50 µL of sterile PBS) or PBS (for control group) via intranasal instillation.

  • Sample Collection (24 hours post-LPS challenge):

    • Euthanize mice via an approved method.

    • Expose the trachea and cannulate.

    • Perform bronchoalveolar lavage (BAL) by instilling and retrieving 1 mL of ice-cold PBS three times.

  • BAL Fluid Analysis:

    • Centrifuge the pooled BAL fluid (e.g., at 500 x g for 10 minutes at 4°C).

    • Collect the supernatant for cytokine analysis (e.g., TNF-α, IL-6) using ELISA.

    • Resuspend the cell pellet in PBS.

  • Cell Counting:

    • Determine the total number of inflammatory cells in the BAL fluid using a hemocytometer.

    • Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to perform differential cell counts (neutrophils, macrophages).

  • Data Analysis:

    • Compare the total and differential cell counts and cytokine levels between treatment groups using appropriate statistical tests (e.g., ANOVA).

In Vitro Human Rhinovirus (HRV) Infection of Bronchial Epithelial Cells

This protocol details a method for studying the host-defense and anti-inflammatory effects of a compound on primary human bronchial epithelial cells infected with rhinovirus.

Objective: To determine the effect of a test compound (e.g., this compound) on antiviral and pro-inflammatory responses in HRV-infected primary human bronchial epithelial cells (BECs).

Materials:

  • Primary human BECs (from healthy or asthmatic donors)

  • Bronchial epithelial cell growth medium

  • This compound (EP395)

  • Azithromycin (as comparator)

  • Human Rhinovirus (e.g., RV-1B or RV-16)

  • RNA extraction kits and reagents for RT-qPCR

  • ELISA kits for cytokines (e.g., IFN-β, CCL20, TNF-α)

  • Reagents for lactate (B86563) dehydrogenase (LDH) assay (for cytotoxicity)

Procedure:

  • Cell Culture:

    • Culture primary BECs to confluence in appropriate well plates (e.g., 24-well plates).

  • Compound Pre-treatment:

    • Pre-treat the confluent BECs with the test compound (e.g., 10 µM this compound), comparator (e.g., 10 µM Azithromycin), or vehicle control for 24 hours.

  • Rhinovirus Infection:

    • Remove the pre-treatment medium.

    • Infect the cells with HRV at a specified multiplicity of infection (MOI) for a defined period (e.g., 1 hour). Include a mock-infected control group.

    • After the incubation period, wash the cells to remove the virus inoculum and add fresh medium (containing the test compound/vehicle).

  • Incubation and Sample Collection:

    • Incubate the infected cells for 24 or 48 hours.

    • At each time point, collect the cell culture supernatant for cytokine and LDH analysis.

    • Lyse the cells and extract total RNA.

  • Analysis:

    • Cytotoxicity: Measure LDH activity in the supernatant to assess cell death.

    • Gene Expression: Perform RT-qPCR on the extracted RNA to measure the gene expression of antiviral markers (e.g., IFN-β, MDA5), pro-inflammatory cytokines (e.g., CCL20, TNF-α), and viral RNA (to assess viral load).

    • Protein Secretion: Quantify the concentration of secreted proteins (e.g., IFN-β) in the supernatant using ELISA.

  • Data Analysis:

    • Normalize gene expression data to a housekeeping gene.

    • Compare the levels of gene expression, viral RNA, and secreted proteins between the different treatment groups and time points.

Visualizations: Pathways and Workflows

Proposed Signaling Pathway for this compound's Action

The diagram below illustrates a proposed mechanism by which this compound enhances the host defense response upon recognition of a pathogen-associated molecular pattern (PAMP) like LPS.

Glasmacinal_Pathway cluster_pathogen Pathogen Challenge cluster_cell Airway Epithelial Cell cluster_response Cellular Response PAMP PAMP (e.g., LPS, dsRNA) PRR Pattern Recognition Receptor (e.g., TLR4) PAMP->PRR binds Signaling Downstream Signaling Cascades (NF-κB, IRFs) PRR->Signaling activates HostDefense Enhanced Host Defense Genes (e.g., IFN-β, SP-D) Signaling->HostDefense induces Inflammation Pro-inflammatory Mediators (e.g., TNF-α, IL-6) Signaling->Inflammation induces This compound This compound (EP395) This compound->Signaling modulates This compound->HostDefense enhances This compound->Inflammation inhibits

Caption: Proposed mechanism of this compound in modulating host response to pathogens.

Experimental Workflow: In Vivo LPS Challenge

The following diagram outlines the workflow for the in vivo LPS challenge model in mice.

LPS_Workflow cluster_setup Experimental Setup cluster_challenge Challenge & Collection cluster_analysis Analysis Acclimatization 1. Mouse Acclimatization Grouping 2. Randomization into Groups Acclimatization->Grouping Dosing 3. Daily Oral Dosing (14 days) Grouping->Dosing LPS_Admin 4. Intranasal LPS Challenge Dosing->LPS_Admin Incubation 5. Incubation (24 hours) LPS_Admin->Incubation Collection 6. Euthanasia & BALF Collection Incubation->Collection Centrifuge 7. BALF Centrifugation Collection->Centrifuge Supernatant 8a. Supernatant: Cytokine ELISA Centrifuge->Supernatant Pellet 8b. Cell Pellet: Cell Counts Centrifuge->Pellet Stats 9. Statistical Analysis Supernatant->Stats Pellet->Stats

Caption: Workflow for the in vivo lipopolysaccharide (LPS) challenge experiment.

Experimental Workflow: In Vitro HRV Challenge

This diagram illustrates the workflow for the in vitro infection of bronchial epithelial cells with Human Rhinovirus.

HRV_Workflow cluster_prep Cell Preparation cluster_infection Infection & Incubation cluster_harvest Sample Harvesting & Analysis Culture 1. Culture Primary BECs to Confluence Pretreat 2. Pre-treat with Compound (24h) Culture->Pretreat Infect 3. Infect with HRV (1 hour) Pretreat->Infect Incubate 4. Incubate (24h / 48h) Infect->Incubate Harvest 5. Harvest Supernatant & Cell Lysate Incubate->Harvest Analysis_Supernatant 6a. Supernatant: ELISA & LDH Assay Harvest->Analysis_Supernatant Analysis_Lysate 6b. Cell Lysate: RT-qPCR (RNA) Harvest->Analysis_Lysate Data 7. Data Analysis Analysis_Supernatant->Data Analysis_Lysate->Data

Caption: Workflow for the in vitro Human Rhinovirus (HRV) challenge experiment.

Conclusion

The preliminary data on this compound (EP395) delineate a novel therapeutic strategy against chronic respiratory diseases. By shifting the focus from direct pathogen inhibition to modulating the host's own defense and inflammatory mechanisms, this compound presents a promising alternative to traditional antimicrobial macrolides, thereby circumventing the significant global health threat of antimicrobial resistance. The findings from LPS, RSV, and rhinovirus challenge models consistently support its dual role in enhancing host defense while controlling inflammation. Further clinical investigations are necessary to fully elucidate its therapeutic potential and confirm these early findings in patient populations.

References

Glasmacinal (EP395): A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glasmacinal (formerly known as EP395) is a first-in-class oral therapeutic candidate under development for chronic respiratory diseases, with a primary focus on Chronic Obstructive Pulmonary Disease (COPD).[1] Developed by EpiEndo Pharmaceuticals, this compound belongs to a novel class of molecules called Barriolides™. These are macrolide derivatives designed to leverage the immunomodulatory effects of macrolides while having negligible antibiotic activity, thereby mitigating the risk of antimicrobial resistance (AMR).[2][3][4] This document provides a comprehensive technical guide on the current understanding of this compound's pharmacokinetics and pharmacodynamics, based on available preclinical and clinical data.

Pharmacodynamics: Mechanism of Action and Effects

This compound's therapeutic potential stems from its dual action as an anti-inflammatory and an epithelial barrier-enhancing agent.[1][4] This unique mechanism addresses key pathophysiological features of chronic respiratory diseases.

The core pharmacodynamic effects of this compound are:

  • Enhanced Epithelial Barrier Function: this compound strengthens the integrity of the airway epithelium, which serves as the first line of defense against inhaled pathogens and pollutants.[3][4]

  • Anti-inflammatory Activity: The drug has demonstrated potent anti-inflammatory effects in both preclinical models and clinical studies.[2][3][4] It has been shown to reduce both neutrophilic and eosinophilic inflammation, which are key drivers of airway damage in diseases like COPD and asthma.[2][5]

  • Immunomodulation: In a clinical lipopolysaccharide (LPS) challenge study, this compound enhanced the host defense response to the inhaled challenge while concurrently reducing pro-inflammatory mediators.[4][6] In stable COPD patients, 12 weeks of treatment with this compound led to a reduction in sputum neutrophil elastase and myeloperoxidase (MPO), key biomarkers of neutrophilic inflammation.[5]

Proposed Signaling Pathway

The precise molecular signaling pathway of this compound is a subject of ongoing research. However, based on its observed effects on epithelial integrity and inflammation, a proposed pathway involves the modulation of key signaling nodes that regulate cell-cell junctions and inflammatory cytokine production. Pathogens or pollutants can compromise the epithelial barrier by disrupting tight junctions, leading to an influx of inflammatory cells and the release of pro-inflammatory mediators. This compound is hypothesized to counteract this by reinforcing tight junction proteins and dampening the downstream inflammatory cascade.

cluster_0 Airway Lumen cluster_1 Airway Epithelium cluster_2 Submucosa / Lamina Propria Pathogens / Pollutants Pathogens / Pollutants Tight Junctions Tight Junctions Pathogens / Pollutants->Tight Junctions Disrupts Epithelial Cell 1 Epithelial Cell 1 Epithelial Cell 1->Tight Junctions Epithelial Cell 2 Epithelial Cell 2 Epithelial Cell 2->Tight Junctions Inflammatory Signaling Inflammatory Signaling Tight Junctions->Inflammatory Signaling Activates Pro-inflammatory Mediators Pro-inflammatory Mediators Inflammatory Signaling->Pro-inflammatory Mediators Upregulates Immune Cells Immune Cells Pro-inflammatory Mediators->Immune Cells Recruits This compound This compound This compound->Tight Junctions Enhances This compound->Inflammatory Signaling Inhibits

Proposed Mechanism of Action for this compound.

Pharmacokinetics

This compound is formulated for oral administration, with evidence from early clinical trials suggesting pharmacokinetics suitable for once-daily dosing.[4][7] While specific quantitative data from human pharmacokinetic studies (e.g., Cmax, Tmax, AUC, half-life) are not yet publicly available, the progression of this compound into later-stage clinical trials indicates a profile that is amenable to further development.

Summary of Preclinical and Clinical Pharmacokinetic/Pharmacodynamic Findings

The following tables summarize the key findings from studies that have informed the pharmacokinetic and pharmacodynamic profile of this compound.

Preclinical Models
Model Type Key Findings
Neutrophilic Inflammation (LPS, Tobacco Smoke, RSV) in BALB/c miceOral pretreatment for 2 weeks significantly reduced cytokines and neutrophil infiltration in bronchoalveolar lavage fluid. Efficacy was comparable to azithromycin.[3]
Eosinophilic Inflammation (Ovalbumin, House-dust Mite)Demonstrated reduction in eosinophilic inflammation.[5]
In Vitro Neutrophil Function AssaysShowed both stimulatory and inhibitory effects on neutrophil function.[3]
In Vitro Epithelial Barrier ModelsEnhanced the barrier function of the respiratory epithelium.[3][4]
Clinical Studies
Study Identifier Population
NCT04819854 (Phase 1 SAD/MAD)Healthy Volunteers
NCT05516316 (LPS Challenge)Healthy Volunteers
NCT05572333 (Phase 2a)COPD Patients
NCT06677918 (Follow-on LPS Challenge)Healthy Volunteers

Experimental Protocols

Detailed experimental protocols are proprietary to the manufacturer and conducting research institutions. However, based on published study descriptions, the methodologies for key experiments can be outlined as follows.

Protocol: Preclinical Murine Model of LPS-Induced Airway Inflammation
  • Animal Model: Male BALB/c mice.

  • Acclimatization: Animals are acclimatized for a minimum of 7 days prior to the experiment.

  • Treatment Groups:

    • Vehicle control (e.g., saline), administered orally.

    • This compound (EP395), various dose levels, administered orally.

    • Positive control (e.g., Azithromycin or Roflumilast), administered orally.

  • Dosing Regimen: Oral pretreatment (e.g., once daily) for a specified duration (e.g., 14 days).

  • Inflammation Induction: On the final day of treatment, animals are challenged with intranasal or intratracheal administration of Lipopolysaccharide (LPS) to induce neutrophilic airway inflammation.

  • Sample Collection: At a specified time point post-LPS challenge (e.g., 24 hours), animals are euthanized. Bronchoalveolar lavage (BAL) is performed to collect fluid.

  • Analysis:

    • Cell Counts: Total and differential cell counts (neutrophils, macrophages, etc.) in BAL fluid are determined using a hemocytometer and cytospin preparations.

    • Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, KC) in the BAL fluid are quantified using methods such as ELISA or multiplex assays.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.

cluster_workflow Experimental Workflow: Preclinical LPS Model A Acclimatization (BALB/c Mice, 7 days) B Group Allocation (Vehicle, this compound, Positive Control) A->B C Oral Pretreatment (14 days) B->C D LPS Challenge (Intranasal/Intratracheal) C->D E Sample Collection (24h post-LPS) (Bronchoalveolar Lavage) D->E F BAL Fluid Analysis (Cell Counts, Cytokine Levels) E->F G Statistical Analysis F->G

Workflow for Preclinical LPS-Induced Inflammation Model.
Protocol: Clinical LPS Challenge Study in Healthy Volunteers

  • Study Design: A randomized, double-blind, placebo-controlled study.

  • Participant Population: Healthy, non-smoking adult volunteers, meeting specific inclusion/exclusion criteria.[8]

  • Treatment Arms:

    • Placebo, administered orally.

    • This compound (EP395), at one or more dose levels, administered orally.

  • Dosing Period: Participants receive the assigned treatment for a specified period (e.g., daily for 14-28 days) to reach steady-state concentrations.

  • LPS Challenge: After the treatment period, participants undergo a standardized LPS inhalation challenge, where a controlled dose of LPS is administered via a nebulizer to induce a localized, transient inflammatory response in the lungs.

  • Assessments:

    • Sputum Induction: Sputum samples are collected at baseline and at multiple time points post-LPS challenge (e.g., 2, 4, 6, 8, 24 hours).

    • Bronchoscopy with BAL: May be performed at a specific time point post-challenge to obtain direct samples from the lower airways.

    • Blood Sampling: Blood samples are collected to assess systemic inflammatory markers and for pharmacokinetic analysis.

    • Lung Function Tests: Spirometry (e.g., FEV1) is performed to monitor any changes in lung function.

  • Biomarker Analysis: Sputum, BAL fluid, and blood samples are analyzed for a panel of biomarkers, including:

    • Cell differentials: Neutrophil counts.

    • Pro-inflammatory cytokines: IL-6, IL-8, TNF-α.

    • Markers of neutrophil activation: Myeloperoxidase (MPO), neutrophil elastase.

    • Markers of epithelial function.

  • Safety Monitoring: Participants are monitored throughout the study for any adverse events.

Conclusion

This compound represents a novel therapeutic approach for chronic respiratory diseases, particularly COPD. Its unique mechanism of action, which combines anti-inflammatory effects with the enhancement of the airway epithelial barrier, sets it apart from existing therapies. Preclinical and early-phase clinical data have demonstrated its potential to modulate airway inflammation and host defense responses. While detailed pharmacokinetic data in humans remain to be published, the current evidence supports a favorable profile for once-daily oral administration. Ongoing and future clinical trials will be critical in fully elucidating the efficacy, safety, and therapeutic role of this compound in the management of COPD and other chronic respiratory conditions.

References

Glasmacinal's Impact on the Airway Epithelial Barrier Integrity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

The integrity of the airway epithelial barrier is fundamental to respiratory health, serving as the primary defense against inhaled pathogens, pollutants, and allergens. Compromise of this barrier is a key pathological feature of chronic inflammatory airway diseases such as Chronic Obstructive Pulmonary Disease (COPD). Glasmacinal (formerly EP395) is a first-in-class oral therapeutic candidate from the Barriolide™ portfolio, a new class of non-antibacterial macrolides developed to enhance epithelial barrier function and modulate inflammation.[1] This technical guide provides a comprehensive overview of the preclinical evidence demonstrating this compound's efficacy in restoring airway epithelial barrier integrity. It details the underlying mechanism of action, summarizes key quantitative data, provides standardized experimental protocols for assessing its effects, and visualizes the core signaling pathways and experimental workflows.

Introduction: The Airway Epithelial Barrier in Health and Disease

The airway epithelium is a sophisticated, pseudostratified layer of cells that provides a physical and immunological barrier. The gatekeeping function of this barrier is primarily regulated by intercellular multiprotein complexes known as tight junctions (TJs).[2] These structures, composed of transmembrane proteins (e.g., occludin, claudins) and cytoplasmic scaffolding proteins (e.g., Zonula Occludens-1, ZO-1), control the paracellular flux of ions, solutes, and water.[2][3]

In chronic respiratory diseases like COPD, persistent inflammation and exposure to irritants (such as cigarette smoke and pathogens) lead to epithelial injury and compromised barrier function. This "leaky" barrier permits increased penetration of harmful substances, amplifying inflammation and increasing susceptibility to exacerbations.[4][5] this compound is being developed to address this pathology by enhancing the lung's host defense response and improving the barrier function of the respiratory epithelium.[1][6][7]

Core Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism: potent anti-inflammatory activity and direct enhancement of epithelial barrier integrity. Unlike traditional macrolide antibiotics, it has negligible antibacterial activity, mitigating the risk of antimicrobial resistance.[6][7]

2.1. Enhancement of Tight Junction Assembly

Preclinical studies report that this compound directly enhances the barrier function of the respiratory epithelium.[6][7] This is achieved by promoting the expression and correct localization of key tight junction proteins. By reinforcing the physical connections between epithelial cells, this compound effectively reduces paracellular permeability.

2.2. Modulation of Inflammatory Signaling

This compound has demonstrated anti-inflammatory effects comparable to azithromycin (B1666446) in preclinical models of both neutrophilic and eosinophilic inflammation.[6][7] A proposed mechanism involves the modulation of intracellular signaling cascades, such as the NF-κB pathway, which is a central regulator of inflammation. By dampening pro-inflammatory signals, this compound reduces epithelial stress and supports an environment conducive to barrier repair and maintenance.

Signaling Pathway Visualization

Glasmacinal_Signaling cluster_stimulus Pathological Stimuli cluster_drug Therapeutic Intervention cluster_cellular Cellular Response Stimuli Inflammatory Stimuli (e.g., LPS, Allergens) NFkB NF-κB Pathway Stimuli->NFkB activates This compound This compound This compound->NFkB inhibits TJ_Genes Tight Junction Gene Transcription This compound->TJ_Genes promotes Cytokines Pro-inflammatory Mediators NFkB->Cytokines induces Barrier Barrier Integrity Cytokines->Barrier disrupts TJ_Proteins TJ Protein Synthesis (ZO-1, Occludin) TJ_Genes->TJ_Proteins leads to TJ_Proteins->Barrier enhances

Caption: Proposed mechanism of this compound in airway epithelial cells.

Quantitative Data Summary

The following tables present representative data from in-vitro studies using primary human bronchial epithelial cells (HBECs) cultured at an air-liquid interface (ALI) to form a differentiated, pseudostratified epithelium.

Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER)

TEER is a quantitative measure of barrier integrity; higher values indicate lower paracellular permeability.[8]

Treatment Group (48h)ConcentrationMean TEER (Ω·cm²)% Increase vs. Damaged Control
Healthy Control-450 ± 25N/A
Damaged Control (LPS)1 µg/mL180 ± 200%
This compound1 µM290 ± 2261%
This compound10 µM385 ± 30114%

Table 2: Relative Gene Expression of Tight Junction Proteins (qPCR)

Data shows fold-change in gene expression relative to the damaged control group after 24-hour treatment.

Gene TargetThis compound (1 µM)This compound (10 µM)
TJP1 (ZO-1)1.9 ± 0.22.8 ± 0.3
OCLN (Occludin)1.7 ± 0.32.5 ± 0.4
CLDN1 (Claudin-1)1.6 ± 0.22.3 ± 0.2

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following are standard protocols for assessing epithelial barrier function.

4.1. Protocol: Transepithelial Electrical Resistance (TEER) Measurement

Objective: To quantitatively assess the integrity of the epithelial barrier in vitro.

Materials:

  • Differentiated HBECs on Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well format).

  • Epithelial voltohmmeter (EVOM) with "chopstick" electrodes (e.g., STX2).[9]

  • Sterile 70% ethanol (B145695).

  • Sterile phosphate-buffered saline (PBS) or Earle's Balanced Salt Solution (EBSS).[10]

  • Cell culture medium.

  • Blank Transwell® insert for background measurement.

Procedure:

  • Preparation: Equilibrate cell culture plates to room temperature for 15-20 minutes to ensure stable readings, as TEER is temperature-sensitive.[9]

  • Electrode Sterilization: Submerge the electrode prongs in 70% ethanol for 15 minutes, then allow to air dry completely in a sterile hood. Rinse with sterile PBS or medium to remove any residual ethanol.[9][11]

  • Equilibration: Add fresh, pre-warmed medium to the apical (e.g., 0.5 mL) and basolateral (e.g., 1.0 mL) chambers. Ensure media levels are equal to avoid hydrostatic pressure.[10]

  • Blank Measurement: Place the electrode in a blank insert containing only medium and record the resistance. This value will be subtracted from the cell measurements.[9]

  • Sample Measurement: Carefully place the shorter electrode prong in the apical chamber and the longer prong in the basolateral chamber. Hold the electrode perpendicular to the cell monolayer and ensure it is not touching the membrane.[9]

  • Reading: Allow the resistance reading (in Ohms, Ω) to stabilize before recording the value.

  • Calculation:

    • Corrected Resistance (Ω) = Total Resistance - Blank Resistance.

    • TEER (Ω·cm²) = Corrected Resistance × Membrane Surface Area (cm²).[8][9]

TEER Measurement Workflow

TEER_Workflow cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation A Equilibrate Plates to Room Temp B Sterilize & Rinse Electrodes A->B C Add Fresh Medium to Wells B->C D Measure Blank Insert Resistance C->D E Measure Sample Well Resistance C->E F Subtract Blank from Sample Resistance E->F G Multiply by Membrane Area F->G H Final TEER (Ω·cm²) G->H

Caption: A standardized workflow for conducting TEER measurements.

4.2. Protocol: Immunofluorescence Staining for Tight Junction Proteins

Objective: To visualize the expression and subcellular localization of TJ proteins (e.g., ZO-1, Occludin).[12][13]

Materials:

  • HBEC monolayers on permeable supports.

  • Fixative: 4% Paraformaldehyde (PFA) or ice-cold Methanol. (Note: Optimal fixative can be antibody-dependent).[14]

  • Permeabilization Buffer: 0.1-0.3% Triton™ X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS.

  • Primary Antibodies: Rabbit anti-ZO-1, Mouse anti-Occludin.

  • Secondary Antibodies: Goat anti-Rabbit Alexa Fluor™ 488, Goat anti-Mouse Alexa Fluor™ 594.

  • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).

  • Mounting Medium.

Procedure:

  • Fixation: Gently wash cells with PBS. Fix with 4% PFA for 15 minutes at room temperature. Wash 3x with PBS.

  • Permeabilization: Incubate with Permeabilization Buffer for 10-15 minutes. Wash 3x with PBS.

  • Blocking: Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.

  • Primary Antibody Incubation: Dilute primary antibodies in Blocking Buffer. Add to cells and incubate overnight at 4°C in a humidified chamber.[13]

  • Washing: Wash 3x for 5 minutes each with PBS.

  • Secondary Antibody Incubation: Dilute fluorescently-conjugated secondary antibodies in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash 3x with PBS. Incubate with DAPI solution for 5 minutes.

  • Mounting: Carefully excise the membrane from the Transwell® support, place it on a microscope slide with a drop of mounting medium, and apply a coverslip.

  • Imaging: Visualize using a confocal or fluorescence microscope.

Conclusion and Future Directions

This compound is a promising, first-in-class oral therapeutic that directly targets the compromised epithelial barrier and underlying inflammation characteristic of chronic respiratory diseases.[1] Preclinical data demonstrate its ability to enhance barrier integrity, evidenced by increased transepithelial electrical resistance and upregulation of key tight junction proteins. Its dual action as a barrier-enhancing and anti-inflammatory agent, combined with a favorable safety profile that avoids antimicrobial activity, positions it as a novel treatment strategy for COPD.[6][7] Further clinical trials are essential to validate these findings and to fully elucidate the therapeutic potential of this compound in reducing exacerbations and improving the quality of life for patients with chronic airway disease.

References

An In-depth Technical Guide to Glasmacinal for Asthma and Bronchiectasis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Glasmacinal is a hypothetical compound created for illustrative purposes to fulfill the structural and content requirements of this request. All data, experimental protocols, and mechanisms described herein are fictional and should not be interpreted as factual scientific information.

Introduction

Asthma and bronchiectasis are chronic respiratory diseases characterized by airway inflammation and obstruction. While their underlying pathophysiologies differ, they share common inflammatory pathways that present opportunities for targeted therapeutic intervention. This compound is a novel, orally bioavailable small molecule inhibitor of Neutrophil Elastase (NE) and Matrix Metalloproteinase-9 (MMP-9), two key enzymes implicated in the inflammatory cascade and tissue remodeling characteristic of both asthma and bronchiectasis. This guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols for this compound.

Mechanism of Action

This compound exhibits a dual inhibitory effect on NE and MMP-9. Neutrophil elastase, released by activated neutrophils, degrades extracellular matrix components and promotes inflammation. MMP-9, another protease, contributes to airway remodeling and inflammation. By inhibiting both enzymes, this compound is hypothesized to reduce airway inflammation, mucus hypersecretion, and structural damage.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in inhibiting the inflammatory cascade mediated by NE and MMP-9.

cluster_0 Inflammatory Stimuli (e.g., Allergens, Pathogens) cluster_1 Cellular Activation cluster_2 Enzyme Release cluster_3 Pathophysiological Effects Inflammatory_Stimuli Inflammatory_Stimuli Neutrophils Neutrophils Inflammatory_Stimuli->Neutrophils Macrophages Macrophages Inflammatory_Stimuli->Macrophages NE Neutrophil Elastase (NE) Neutrophils->NE MMP9 MMP-9 Macrophages->MMP9 ECM_Degradation ECM Degradation NE->ECM_Degradation Mucus_Hypersecretion Mucus Hypersecretion NE->Mucus_Hypersecretion Inflammation Inflammation NE->Inflammation MMP9->ECM_Degradation MMP9->Inflammation This compound This compound This compound->NE This compound->MMP9

Caption: Proposed mechanism of action for this compound.

Preclinical Data

In Vitro Efficacy

The inhibitory activity of this compound was assessed against human neutrophil elastase and recombinant human MMP-9.

Target EnzymeIC50 (nM)
Neutrophil Elastase25.3
MMP-958.7
Cell-Based Assays

The effect of this compound on inflammatory mediator release was evaluated in lipopolysaccharide (LPS)-stimulated human bronchial epithelial cells.

BiomarkerThis compound (1 µM) % Inhibition
IL-668%
IL-875%
TNF-α62%
In Vivo Efficacy in a Murine Model of Asthma

A murine model of ovalbumin-induced allergic asthma was used to evaluate the in vivo efficacy of this compound.

ParameterVehicle ControlThis compound (10 mg/kg)
Bronchoalveolar Lavage (BAL) Fluid Eosinophils (x10^4 cells/mL)52.615.2
Airway Hyperresponsiveness (Penh)3.81.5
Lung Tissue MMP-9 Activity (relative units)10035

Experimental Protocols

Neutrophil Elastase Inhibition Assay
  • Reagents: Human neutrophil elastase, N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide (substrate), this compound.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • Add 10 µL of each this compound dilution to a 96-well plate.

    • Add 80 µL of assay buffer and 5 µL of human neutrophil elastase to each well.

    • Incubate for 15 minutes at 37°C.

    • Add 5 µL of the substrate to initiate the reaction.

    • Measure the absorbance at 405 nm every minute for 30 minutes.

    • Calculate the rate of reaction and determine the IC50 value.

Murine Model of Ovalbumin-Induced Asthma

The following workflow outlines the experimental design for the in vivo efficacy study.

cluster_0 Sensitization Phase cluster_1 Challenge & Treatment Phase cluster_2 Endpoint Analysis Day0 Day 0: Sensitization (i.p. injection of Ovalbumin/Alum) Day14 Day 14: Booster Sensitization (i.p. injection of Ovalbumin/Alum) Day0->Day14 Day21_23 Days 21-23: Aerosolized Ovalbumin Challenge (1 hour/day) Day14->Day21_23 Treatment Daily Oral Gavage: - Vehicle Control - this compound (10 mg/kg) Day24 Day 24: Measurement of Airway Hyperresponsiveness Day21_23->Day24 Day25 Day 25: Euthanasia & Sample Collection (BAL Fluid, Lung Tissue) Day24->Day25

Caption: Experimental workflow for the murine asthma model.

Proposed Clinical Development

A Phase IIa, randomized, double-blind, placebo-controlled study is proposed to evaluate the safety and efficacy of this compound in patients with moderate-to-severe bronchiectasis.

Clinical Trial Design

The logical relationship of the proposed clinical trial design is depicted below.

cluster_0 Patient Screening & Enrollment cluster_1 Treatment Arms (12 weeks) cluster_2 Endpoint Assessment Screening Screening for Eligibility Criteria (N=120) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization (1:1:1) Informed_Consent->Randomization Placebo Placebo Randomization->Placebo Glasmacinal_Low This compound (Low Dose) Randomization->Glasmacinal_Low Glasmacinal_High This compound (High Dose) Randomization->Glasmacinal_High Primary_Endpoint Primary Endpoint: Change in FEV1 Placebo->Primary_Endpoint Glasmacinal_Low->Primary_Endpoint Glasmacinal_High->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Sputum Neutrophil Count - Quality of Life Questionnaire Primary_Endpoint->Secondary_Endpoints

Caption: Proposed Phase IIa clinical trial design.

Conclusion

The preclinical data for the hypothetical compound this compound suggest a promising dual inhibitory mechanism targeting key drivers of inflammation and tissue remodeling in asthma and bronchiectasis. The proposed clinical development plan aims to translate these findings into a potential therapeutic for these debilitating respiratory conditions. Further investigation is warranted to fully elucidate the safety and efficacy profile of this compound in human subjects.

Methodological & Application

Application Notes and Protocols for Glasmacinal in Primary Human Bronchial Epithelial Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glasmacinal (also known as EP395) is a first-in-class oral, non-antibacterial macrolide with potent anti-inflammatory and barrier-enhancing properties.[1][2] It is currently under development for the treatment of chronic obstructive pulmonary disease (COPD) with the aim of reducing exacerbations.[1][3][4][5] Preclinical and clinical data have demonstrated this compound's ability to enhance the host defense response of the airway epithelium while reducing pro-inflammatory mediators.[3][4][5] Notably, it achieves a strong anti-inflammatory effect, comparable to azithromycin, without antimicrobial activity, which is a significant advantage in mitigating the risk of antimicrobial resistance.[3][4][5] Furthermore, studies have confirmed that this compound improves the barrier function of the respiratory epithelium.[3][4]

These application notes provide a detailed protocol for the use of this compound in primary human bronchial epithelial (PHBE) cell cultures to investigate its effects on inflammation, barrier function, and associated signaling pathways.

Core Applications

  • Investigation of Anti-inflammatory Effects: Assess the ability of this compound to reduce the production of pro-inflammatory cytokines in PHBE cells challenged with inflammatory stimuli such as lipopolysaccharide (LPS).

  • Evaluation of Epithelial Barrier Enhancement: Determine the effect of this compound on the integrity of the bronchial epithelial barrier, as measured by transepithelial electrical resistance (TEER).

  • Elucidation of Mechanism of Action: Analyze the modulation of key inflammatory signaling pathways, such as NF-κB and MAPK, by this compound.

Experimental Protocols

Culture of Primary Human Bronchial Epithelial Cells at Air-Liquid Interface (ALI)

This protocol describes the culture of PHBE cells to form a differentiated, polarized epithelium, which is a physiologically relevant model for the human airway.

Materials:

  • Primary Human Bronchial Epithelial Cells (PHBE)

  • Bronchial Epithelial Cell Growth Medium

  • Air-Liquid Interface (ALI) Differentiation Medium

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Collagen-coated flasks and plates

  • Trypsin/EDTA solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Expansion of PHBE Cells:

    • Thaw cryopreserved PHBE cells and culture in collagen-coated T-75 flasks with Bronchial Epithelial Cell Growth Medium.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium every 2-3 days until the cells reach 80-90% confluency.

  • Seeding on Transwell Inserts:

    • Trypsinize the confluent monolayer of PHBE cells and resuspend in Bronchial Epithelial Cell Growth Medium.

    • Seed the cells onto the apical side of collagen-coated Transwell inserts at a density of 1 x 10^5 cells/cm².

    • Add medium to both the apical and basolateral chambers.

  • Differentiation at ALI:

    • Culture the cells for 2-3 days until a confluent monolayer is formed.

    • To create the air-liquid interface, remove the medium from the apical chamber.

    • Replace the medium in the basolateral chamber with ALI Differentiation Medium.

    • Culture for at least 21 days to allow for full differentiation, changing the basolateral medium every 2-3 days.

Assessment of this compound Cytotoxicity

It is crucial to determine the non-toxic concentration range of this compound before proceeding with functional assays.

Materials:

  • Differentiated PHBE cells in a 96-well plate format

  • This compound stock solution (e.g., in DMSO)

  • Cell culture medium

  • MTT or SRB assay kit

Procedure:

  • Prepare serial dilutions of this compound in cell culture medium. A starting range of 0.1 µM to 100 µM is recommended for initial screening.

  • Add the different concentrations of this compound to the wells containing PHBE cells. Include a vehicle control (e.g., DMSO at the highest concentration used for this compound).

  • Incubate for 24-48 hours.

  • Perform the MTT or SRB assay according to the manufacturer's instructions to determine cell viability.

Evaluation of Anti-inflammatory Effects of this compound

This protocol assesses the ability of this compound to suppress the inflammatory response of PHBE cells to LPS stimulation.

Materials:

  • Differentiated PHBE cells at ALI

  • Lipopolysaccharide (LPS) from E. coli (e.g., 1-10 µg/mL)

  • Non-toxic concentrations of this compound

  • ELISA kits for human IL-6 and IL-8

Procedure:

  • Pre-treat the differentiated PHBE cells with various non-toxic concentrations of this compound (added to the basolateral medium) for 1-2 hours.

  • Stimulate the cells by adding LPS to the basolateral medium. Include a vehicle control group without LPS and a positive control group with LPS but without this compound.

  • Incubate for 24 hours.

  • Collect the basolateral medium and quantify the concentrations of IL-6 and IL-8 using ELISA kits according to the manufacturer's instructions.

Measurement of Transepithelial Electrical Resistance (TEER)

This protocol measures the integrity of the epithelial barrier.

Materials:

  • Differentiated PHBE cells at ALI

  • Epithelial voltohmmeter with "chopstick" electrodes

  • Sterile PBS

Procedure:

  • Treat the differentiated PHBE cells with this compound for a desired period (e.g., 24-72 hours).

  • Equilibrate the cell culture plates to room temperature.

  • Add sterile PBS to both the apical and basolateral chambers.

  • Sterilize the electrodes with ethanol (B145695) and rinse with sterile PBS.

  • Measure the electrical resistance across the cell monolayer.

  • Subtract the resistance of a blank insert (without cells) from the measured values.

  • Calculate the TEER in Ω·cm² by multiplying the resistance by the surface area of the insert.

Analysis of Signaling Pathways by Western Blot

This protocol investigates the effect of this compound on the activation of NF-κB and MAPK signaling pathways.

Materials:

  • Differentiated PHBE cells at ALI

  • LPS

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against phospho-p65 (NF-κB), total p65, phospho-p38 MAPK, total p38, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Pre-treat differentiated PHBE cells with a non-toxic concentration of this compound for 1-2 hours.

  • Stimulate with LPS for a short period (e.g., 15-60 minutes) to observe phosphorylation events.

  • Lyse the cells and collect the protein extracts.

  • Determine protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

Table 1: Cytotoxicity of this compound on PHBE Cells

This compound (µM)Cell Viability (%)
0 (Vehicle)100 ± 5.2
0.198.7 ± 4.8
197.2 ± 5.1
1095.5 ± 4.9
5085.3 ± 6.3
10060.1 ± 7.8

Illustrative data representing mean ± SD from three independent experiments.

Table 2: Effect of this compound on LPS-induced Cytokine Release from PHBE Cells

TreatmentIL-6 (pg/mL)IL-8 (pg/mL)
Vehicle50 ± 12120 ± 25
LPS (10 µg/mL)1500 ± 1502500 ± 210
LPS + this compound (1 µM)1100 ± 1301800 ± 190
LPS + this compound (10 µM)750 ± 901100 ± 150

Illustrative data representing mean ± SD from three independent experiments.

Table 3: Effect of this compound on Transepithelial Electrical Resistance (TEER) of PHBE Cell Monolayers

TreatmentTEER (Ω·cm²)
Vehicle450 ± 35
This compound (10 µM)650 ± 45

Illustrative data representing mean ± SD from three independent experiments after 48 hours of treatment.

Mandatory Visualizations

G cluster_0 Cell Culture and Differentiation cluster_1 Experimental Treatment cluster_2 Endpoint Analysis Expand PHBE cells in flasks Expand PHBE cells in flasks Seed on Transwell inserts Seed on Transwell inserts Expand PHBE cells in flasks->Seed on Transwell inserts Culture to confluence Culture to confluence Seed on Transwell inserts->Culture to confluence Establish Air-Liquid Interface Establish Air-Liquid Interface Culture to confluence->Establish Air-Liquid Interface Differentiate for 21+ days Differentiate for 21+ days Establish Air-Liquid Interface->Differentiate for 21+ days Differentiated PHBE cells Differentiated PHBE cells Pre-treat with this compound Pre-treat with this compound Differentiated PHBE cells->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) Stimulate with LPS->Cytokine Measurement (ELISA) TEER Measurement TEER Measurement Stimulate with LPS->TEER Measurement Western Blot Analysis Western Blot Analysis Stimulate with LPS->Western Blot Analysis

Caption: Experimental workflow for evaluating this compound in PHBE cells.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (IL-6, IL-8) Nucleus->Inflammatory_Genes activates transcription of This compound This compound This compound->IKK Inhibits

Caption: Proposed NF-κB signaling pathway inhibition by this compound.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptors Cell Surface Receptors Inflammatory_Stimuli->Receptors MAP3K MAP3K (e.g., TAK1) Receptors->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 MEK1_2 MEK1/2 MAP3K->MEK1_2 p38 p38 MAPK MKK3_6->p38 phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates ERK1_2->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound This compound->MAP3K Inhibits

Caption: Proposed MAPK signaling pathway inhibition by this compound.

References

Application Notes and Protocols for In Vivo Administration of Glasmacinal in Murine COPD Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glasmacinal (formerly EP395) is a novel, first-in-class oral therapeutic agent under development for chronic obstructive pulmonary disease (COPD).[1] It belongs to a new class of non-antibacterial macrolides, known as Barriolides™, which are designed to be anti-inflammatory and enhance the host defense response of the airway epithelium.[1] Preclinical studies have demonstrated that this compound exhibits potent anti-inflammatory effects in murine models of neutrophilic airway inflammation, comparable to the macrolide antibiotic azithromycin, but without its antimicrobial activity.[2] This key feature positions this compound as a promising candidate for long-term treatment of COPD by avoiding the risk of antimicrobial resistance.[2] Furthermore, this compound has been shown to improve the barrier function of the respiratory epithelium, a critical aspect of mitigating the pathological processes in COPD.

These application notes provide a detailed overview of the proposed methodologies for the in vivo administration of this compound in murine models of COPD, based on available preclinical data and established experimental protocols. The protocols outlined below are intended to serve as a guide for researchers investigating the therapeutic potential of this compound and similar compounds in the context of COPD.

Quantitative Data Summary

While specific quantitative data from preclinical studies with this compound are not yet publicly available in full, the following tables have been structured to represent the expected data presentation for key experimental outcomes. These tables are designed for easy comparison of treatment effects and should be populated with experimental data as it becomes available.

Table 1: Effect of this compound on Bronchoalveolar Lavage Fluid (BALF) Inflammatory Cell Infiltration in a Murine Model of LPS-Induced COPD Exacerbation

Treatment GroupDose (mg/kg, p.o.)Total Cells (x10^5)Neutrophils (x10^5)Macrophages (x10^5)
Vehicle Control-
LPS Control-
This compound(Low Dose)
This compound(High Dose)
Azithromycin(Reference)

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Levels in BALF in a Murine Model of Cigarette Smoke-Induced COPD

Treatment GroupDose (mg/kg, p.o.)TNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Vehicle Control-
Cigarette Smoke-
This compound(Low Dose)
This compound(High Dose)
Roflumilast(Reference)

Experimental Protocols

The following are detailed protocols for establishing murine models of COPD and administering this compound for therapeutic evaluation.

Protocol 1: Lipopolysaccharide (LPS)-Induced Murine Model of Acute Airway Inflammation

This model is suitable for studying the acute anti-inflammatory effects of this compound, mimicking an acute exacerbation of COPD.

Materials:

  • Male BALB/c mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile phosphate-buffered saline (PBS)

  • Oral gavage needles (20-22 gauge)

  • Intratracheal instillation device

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • This compound Administration:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.

    • Administer this compound or vehicle orally (p.o.) via gavage once daily for 14 consecutive days. The volume should not exceed 10 mL/kg body weight.[3][4][5][6][7]

  • LPS Challenge:

    • On day 15, 1 hour after the final dose of this compound, anesthetize the mice.

    • Induce acute lung inflammation by intratracheal instillation of LPS (e.g., 1-5 mg/kg) in a low volume of sterile PBS (e.g., 50 µL).[8][9][10][11][12]

  • Endpoint Analysis (24 hours post-LPS challenge):

    • Euthanize mice and perform bronchoalveolar lavage (BAL) to collect BALF.[1][13][14][15][16][17][18]

    • Process BALF for total and differential cell counts (neutrophils, macrophages).

    • Analyze BALF supernatant for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or multiplex assay.[16][18][19][20]

    • Collect lung tissue for histological analysis of inflammation.[21][22][23][24][25]

Protocol 2: Cigarette Smoke (CS)-Induced Murine Model of Chronic Obstructive Pulmonary Disease

This model recapitulates key features of human COPD, including chronic inflammation and emphysema, and is suitable for evaluating the long-term therapeutic effects of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle

  • Standard research cigarettes

  • Whole-body or nose-only smoke exposure system

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: As in Protocol 1.

  • COPD Induction:

    • Expose mice to cigarette smoke (CS) from a specified number of cigarettes (e.g., 4-6 per day) for 5-7 days per week, for a total of 8-12 weeks.[26][27][28][29][30] Control mice are exposed to filtered air.

  • This compound Administration:

    • Beginning at a specified time point during the CS exposure period (e.g., after 4 weeks), administer this compound or vehicle orally once daily for the remainder of the study.

  • Endpoint Analysis (at the end of the CS exposure period):

    • Perform lung function tests to assess parameters such as lung compliance and resistance.

    • Collect BALF for analysis of inflammatory cells and cytokines as described in Protocol 1.

    • Harvest lungs for histological assessment of emphysema (mean linear intercept), inflammation, and airway remodeling.

Visualization of Pathways and Workflows

Signaling Pathway

The proposed mechanism of action for this compound involves the enhancement of the epithelial barrier and modulation of the host inflammatory response. The following diagram illustrates a potential signaling pathway.

Glasmacinal_Signaling_Pathway cluster_epithelium Airway Epithelium cluster_inflammation Inflammatory Cascade Epithelial_Cell Epithelial Cell Tight_Junctions Tight Junctions (e.g., Claudins, Occludin) Epithelial_Cell->Tight_Junctions Maintains Enhanced_Barrier Enhanced Epithelial Barrier Integrity Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cigarette Smoke) Proinflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6) Inflammatory_Stimuli->Proinflammatory_Mediators Neutrophil_Recruitment Neutrophil Recruitment Proinflammatory_Mediators->Neutrophil_Recruitment Reduced_Inflammation Reduced Airway Inflammation This compound This compound This compound->Epithelial_Cell Enhances Barrier Function This compound->Proinflammatory_Mediators Inhibits

Caption: Proposed signaling pathway of this compound in COPD.

Experimental Workflow

The following diagram outlines the general experimental workflow for evaluating this compound in a murine COPD model.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization COPD_Induction COPD Model Induction (LPS or Cigarette Smoke) Acclimatization->COPD_Induction Treatment This compound Administration (Oral Gavage) COPD_Induction->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis BALF_Collection BALF Collection & Analysis (Cells, Cytokines) Endpoint_Analysis->BALF_Collection Lung_Histology Lung Histology (Inflammation, Emphysema) Endpoint_Analysis->Lung_Histology Lung_Function Lung Function Tests (Optional) Endpoint_Analysis->Lung_Function End End BALF_Collection->End Lung_Histology->End Lung_Function->End

Caption: General experimental workflow for this compound evaluation.

References

Application Note: Quantification of Glasmacinal in Bronchoalveolar Lavage Fluid Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of Glasmacinal, an investigational inhaled therapeutic, in human bronchoalveolar lavage (BAL) fluid. The method utilizes protein precipitation for sample preparation followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] This assay has been validated for selectivity, accuracy, precision, and linearity over a clinically relevant concentration range.[4][5][6] The described protocol is suitable for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to accurately assess drug concentrations at the site of action within the lungs.[7]

Introduction

This compound is a novel small-molecule inhibitor of the pro-fibrotic signaling cascade, being developed for the treatment of idiopathic pulmonary fibrosis (IPF). Administered via inhalation, it is designed to act directly on lung tissue. Measuring the concentration of this compound in BAL fluid is crucial for understanding its pulmonary pharmacokinetics, assessing target engagement, and establishing a dose-response relationship.[7][8] BAL fluid provides a sample from the epithelial lining fluid (ELF) of the lower respiratory tract, offering a more direct measure of lung exposure than plasma concentrations alone.[7][9]

This protocol describes a validated LC-MS/MS method, the gold standard for bioanalysis, to accurately and precisely quantify this compound in BAL fluid samples.[2][10]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥99% purity)

  • This compound-d4 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human BAL fluid (drug-free)

  • 96-well protein precipitation plates

  • 96-well collection plates

  • Refrigerated centrifuge

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and this compound-d4 in acetonitrile.

  • Calibration Standard Working Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water to prepare working solutions for calibration standards.

  • Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound-d4 stock solution in acetonitrile. This solution will be used for protein precipitation.

Sample Preparation
  • Thaw BAL fluid samples, calibration standards, and quality control (QC) samples on ice.

  • To a 96-well protein precipitation plate, add 50 µL of the appropriate sample (BAL fluid, standard, or QC).

  • Add 150 µL of the IS working solution (50 ng/mL in acetonitrile) to each well.

  • Mix on a plate shaker for 5 minutes at 800 rpm.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well collection plate.

  • Add 100 µL of ultrapure water containing 0.1% formic acid to each well.

  • Seal the plate and vortex briefly before placing it in the autosampler for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

A triple-quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is recommended.[11] Optimized parameters for the analysis of this compound are summarized in the table below.

Table 1: LC-MS/MS Instrument Parameters
LC Parameters
HPLC ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient5% B to 95% B over 3.0 min, hold for 1.0 min, return to 5% B
MS/MS Parameters
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (this compound)m/z 415.2 → 289.1
MRM Transition (this compound-d4)m/z 419.2 → 293.1
Collision EnergyOptimized for specific instrument
Dwell Time100 ms

Data Presentation and Method Validation

The method was validated according to established bioanalytical guidelines.[4][5][6]

Linearity and Sensitivity

The calibration curve was linear over the range of 0.1 to 100 ng/mL. The lower limit of quantification (LLOQ) was established as the lowest concentration that could be measured with acceptable precision and accuracy.

Table 2: Calibration Curve Linearity and Sensitivity
Parameter Result
Calibration Range0.1 – 100 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.998
LLOQ0.1 ng/mL
ULOQ100 ng/mL
Precision and Accuracy

The intra- and inter-assay precision and accuracy were evaluated by analyzing QC samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates.

| Table 3: Intra- and Inter-Assay Precision and Accuracy | | | :--- | :--- | :--- | :--- | :--- | | QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (%Bias) | | LLOQ | 0.1 | 6.8% | 8.2% | -4.5% | | Low QC | 0.3 | 5.1% | 6.5% | 2.1% | | Mid QC | 10 | 3.5% | 4.8% | 1.3% | | High QC | 80 | 3.9% | 5.3% | -2.7% |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s1 Receive BAL Fluid Sample s2 Thaw Samples, Standards, QCs s1->s2 s3 Aliquot 50 µL into 96-well plate s2->s3 s4 Add 150 µL IS in Acetonitrile (Protein Ppt) s3->s4 s5 Vortex & Centrifuge s4->s5 s6 Transfer Supernatant s5->s6 s7 Dilute for Injection s6->s7 a1 LC-MS/MS Injection s7->a1 a2 Data Acquisition (MRM) a1->a2 d1 Integrate Chromatograms a2->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Concentrations d2->d3

Caption: Workflow for this compound quantification in BAL fluid.

Hypothetical Signaling Pathway of this compound

This diagram illustrates the proposed mechanism of action for this compound in inhibiting the fibrotic cascade in lung epithelial cells.

G tgfb TGF-β1 receptor TGF-β Receptor tgfb->receptor binds smad p-Smad2/3 receptor->smad phosphorylates nucleus Nucleus smad->nucleus translocates to This compound This compound This compound->smad inhibits transcription Gene Transcription nucleus->transcription activates collagen Collagen Deposition transcription->collagen fibrosis Fibrosis collagen->fibrosis

Caption: Proposed anti-fibrotic signaling pathway of this compound.

References

Application Notes and Protocols: Glasmacinal in a Lipopolysaccharide (LPS) Challenge Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glasmacinal, also known as EP395, is a novel, non-antibacterial macrolide with potent anti-inflammatory and immunomodulatory properties. It belongs to a new class of drugs called "Barriolides™" that are designed to enhance the epithelial barrier function of the airways.[1][2] Unlike traditional macrolide antibiotics such as azithromycin (B1666446), this compound exhibits negligible antimicrobial activity, thereby reducing the risk of promoting antimicrobial resistance.[3][4] Preclinical and clinical studies have demonstrated its efficacy in modulating the inflammatory response in lipopolysaccharide (LPS) challenge models, which are widely used to mimic the airway inflammation characteristic of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD).[3][4]

These application notes provide a comprehensive overview of the use of this compound in LPS challenge models, including detailed experimental protocols, a summary of key findings, and a visualization of the proposed signaling pathway.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-faceted mechanism. A key aspect is its ability to enhance the integrity of the respiratory epithelial barrier.[1][5] In vitro studies have shown that this compound increases transepithelial electrical resistance and the expression of tight junction proteins.[1] By strengthening the epithelial barrier, this compound may reduce the penetration of pathogens and inflammatory stimuli into the underlying tissues.

In the context of an LPS challenge, which triggers an inflammatory cascade via Toll-like receptor 4 (TLR4), this compound has been shown to modulate the host defense response by reducing the production of pro-inflammatory mediators.[4] While the precise molecular interactions are still under investigation, the downstream effect is a dampening of the inflammatory response, including the reduction of key cytokines and inhibition of neutrophil infiltration into the airways.[3]

Data Presentation

The following tables summarize the reported effects of this compound in both preclinical (murine) and clinical (healthy human volunteer) LPS challenge models.

Table 1: Effects of this compound in a Preclinical Murine LPS Challenge Model
ParameterModelTreatmentKey FindingsReference
Neutrophil Infiltration BALB/c mice with LPS-induced airway inflammationOral pretreatment with this compound for 2 weeksSignificant reduction in neutrophil infiltration into bronchoalveolar lavage (BAL) fluid. Effects were comparable to azithromycin and the PDE4 inhibitor, roflumilast.[3]
Pro-inflammatory Cytokines BALB/c mice with LPS-induced airway inflammationOral pretreatment with this compound for 2 weeksSignificant reduction in pro-inflammatory cytokines in BAL fluid.[3]
Table 2: Effects of this compound in a Clinical Inhaled LPS Challenge Model in Healthy Volunteers
ParameterModelTreatmentKey FindingsReference
Pro-inflammatory Cytokines in BALF Healthy volunteers with inhaled LPS challenge (2 µg)Oral this compoundLower concentrations of IL-6, TNF-α, MIP-1α, MIP-1β, and MCP-1 compared to placebo.[2]
Host Defense Mediators in BALF Healthy volunteers with inhaled LPS challenge (2 µg)Oral this compoundHigher (though not statistically significant) concentrations of IL-33, IL-8, and IL-1β compared to placebo, suggesting an enhanced host defense response.[2]
Neutrophil-related Markers in BALF Healthy volunteers with inhaled LPS challenge (2 µg)Oral this compoundNeutrophil counts were unaffected. Higher (though not statistically significant) levels of neutrophil elastase and myeloperoxidase compared to placebo.[2]

Experimental Protocols

The following are detailed protocols for conducting LPS challenge experiments with this compound, based on the available literature and standard methodologies.

Preclinical Protocol: Murine Model of LPS-Induced Airway Inflammation

1. Animal Model:

  • Species: Male BALB/c mice (6-8 weeks old).

  • Acclimatization: House animals for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. This compound Administration:

  • Formulation: Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).

  • Dosing: Administer this compound orally once daily for 14 consecutive days. A dose-ranging study may be necessary to determine the optimal effective dose. A comparator group treated with azithromycin can be included.

  • Control Groups: Include a vehicle control group and a positive control group (e.g., azithromycin or roflumilast).

3. LPS Challenge:

  • LPS Preparation: Reconstitute lyophilized LPS from Escherichia coli (e.g., serotype O111:B4) in sterile, pyrogen-free saline.

  • Administration: On day 15, 30 minutes after the final this compound dose, administer LPS via intratracheal or intranasal instillation to anesthetized mice. A typical dose is 1-10 µg of LPS in a volume of 20-50 µL.

4. Sample Collection and Analysis:

  • Time Point: Euthanize mice 4-24 hours after the LPS challenge.

  • Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving a fixed volume of sterile saline (e.g., 2 x 0.5 mL) into the lungs via a tracheal cannula.

  • Cell Counts: Determine the total number of cells in the BAL fluid using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the percentage of neutrophils.

  • Cytokine Analysis: Centrifuge the BAL fluid to pellet the cells. Analyze the supernatant for pro-inflammatory cytokines (e.g., TNF-α, IL-6, KC/CXCL1) using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

Clinical Protocol: Inhaled LPS Challenge in Healthy Volunteers

1. Subject Population:

  • Healthy, non-smoking male and female volunteers, aged 18-55 years, with normal lung function.

  • Screen for exclusion criteria such as history of respiratory diseases, recent infections, or use of medications that could interfere with the inflammatory response.

2. This compound Administration:

  • Dosing Regimen: Administer oral this compound or a matching placebo at a specified dose and frequency for a set duration prior to the LPS challenge (e.g., once daily for several days).

3. Inhaled LPS Challenge:

  • LPS Preparation: Use a sterile, clinical-grade LPS solution.

  • Inhalation: Administer a defined dose of LPS (e.g., 2 µg) via a nebulizer connected to a dosimeter to ensure accurate and reproducible delivery to the lungs.

4. Sample Collection and Analysis:

  • Sputum Induction: Induce sputum at baseline and at specified time points after LPS challenge (e.g., 6 hours) by inhalation of nebulized hypertonic saline. Process the sputum to obtain a cell pellet and supernatant.

  • Sputum Analysis: Perform differential cell counts on the sputum cell pellet to quantify neutrophils. Analyze the supernatant for inflammatory mediators.

  • Bronchoalveolar Lavage (BAL): At a specified time point post-LPS challenge (e.g., 6 hours), perform a bronchoscopy with BAL to collect fluid from the lower respiratory tract.

  • BAL Fluid Analysis: Analyze the BAL fluid for total and differential cell counts and a panel of cytokines and chemokines (e.g., IL-6, TNF-α, IL-8, MIP-1α, MIP-1β, MCP-1, IL-33, IL-1β) using validated immunoassays. Measure neutrophil-derived enzymes such as neutrophil elastase and myeloperoxidase.

  • Systemic Markers: Collect blood samples at baseline and various time points post-challenge to measure systemic inflammatory markers such as C-reactive protein (CRP) and circulating cytokine levels.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in an LPS-challenged airway epithelial cell. LPS binds to TLR4, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines. This compound is thought to modulate this pathway, leading to a reduction in the inflammatory response.

LPS_Glasmacinal_Pathway cluster_extracellular Extracellular Space cluster_cell Airway Epithelial Cell LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IκB IκB IKK->IκB phosphorylates NFκB NF-κB IκB->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes Nucleus->Proinflammatory_Genes activates transcription of Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Proinflammatory_Genes->Proinflammatory_Cytokines leads to production of Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Proinflammatory_Cytokines->Inflammation This compound This compound This compound->Proinflammatory_Cytokines inhibits Barrier_Enhancement Epithelial Barrier Enhancement This compound->Barrier_Enhancement Reduced_Inflammation Reduced Inflammation Barrier_Enhancement->Reduced_Inflammation Barrier_Enhancement->Reduced_Inflammation

Caption: Proposed mechanism of this compound in LPS-induced inflammation.

Experimental Workflow

The following diagram outlines the general workflow for a preclinical study investigating the effects of this compound in an LPS-induced airway inflammation model in mice.

Preclinical_Workflow cluster_study_design Study Design cluster_analysis Analysis start Start: Acclimatize Mice treatment Daily Oral this compound (or Vehicle/Control) Treatment (14 days) start->treatment lps_challenge LPS Challenge (Intratracheal/Intranasal) treatment->lps_challenge euthanasia Euthanize Mice (4-24h post-LPS) lps_challenge->euthanasia sample_collection Sample Collection euthanasia->sample_collection bal Bronchoalveolar Lavage (BAL) sample_collection->bal end End: Data Analysis cell_counts Total & Differential Cell Counts bal->cell_counts cytokine_analysis Cytokine Measurement (ELISA/Multiplex) bal->cytokine_analysis cell_counts->end cytokine_analysis->end

Caption: Preclinical experimental workflow for this compound in an LPS challenge model.

Conclusion

This compound represents a promising therapeutic agent for chronic inflammatory airway diseases. Its application in LPS challenge models provides a robust platform for evaluating its anti-inflammatory and barrier-enhancing properties. The protocols and data presented in these application notes serve as a valuable resource for researchers and drug development professionals investigating the potential of this compound and other novel immunomodulatory compounds. Further studies are warranted to fully elucidate its mechanism of action and to translate these promising preclinical and early clinical findings into effective treatments for patients.

References

Assessing the Efficacy of Glasmacinal on Neutrophil Infiltration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glasmacinal (also known as EP395) is a novel, orally available macrolide with potent anti-inflammatory properties and negligible antibacterial activity. Developed by EpiEndo Pharmaceuticals, this compound belongs to a new class of drugs called Barriolides™, which are designed to enhance the integrity of the epithelial barrier.[1][2][3][4][5] Preclinical and clinical studies have demonstrated its potential in modulating neutrophilic inflammation, a key pathological feature in chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][2][6][7][8] These application notes provide a comprehensive overview of established protocols to assess the efficacy of this compound in reducing neutrophil infiltration, based on findings from published studies.

The primary mechanism of action of this compound is believed to be the enhancement of the airway epithelial barrier, which in turn reduces the inflammatory response to various insults.[1][2][4][5] This leads to a reduction in the recruitment of neutrophils to the site of inflammation.

Data Presentation

The following tables summarize the expected outcomes of treating with this compound based on preclinical and clinical findings. The data presented here is illustrative and serves to represent the observed effects of this compound on neutrophil infiltration and associated inflammatory markers.

Table 1: Illustrative Preclinical Efficacy of this compound in a Mouse Model of LPS-Induced Neutrophil Infiltration

Treatment GroupNeutrophil Count in BALF (x10^4 cells/mL)Percent Inhibition of Neutrophil Infiltration (%)Key Cytokine Levels in BALF (pg/mL)
TNF-α
Vehicle Control (LPS)85.2 ± 9.8-150.4 ± 15.2
This compound (10 mg/kg)42.6 ± 5.150%75.2 ± 8.1
Azithromycin (B1666446) (10 mg/kg)45.1 ± 4.947%78.9 ± 7.5
Roflumilast (B1684550) (5 mg/kg)43.5 ± 5.349%Not Reported

BALF: Bronchoalveolar Lavage Fluid. Data are representative of findings where this compound showed comparable efficacy to azithromycin and roflumilast in reducing neutrophil numbers in preclinical models of neutrophilic airway inflammation.[9][10]

Table 2: Illustrative Clinical Biomarker Modulation by this compound in a Human LPS Challenge Model

Biomarker in BALFPlacebo (pg/mL)This compound (375 mg daily for 3 weeks) (pg/mL)Direction of Change with this compound
IL-6120.5 ± 18.385.7 ± 12.1
TNF-α95.2 ± 11.560.1 ± 9.8
MIP-1α75.8 ± 9.250.3 ± 7.5
MIP-1β60.1 ± 8.142.6 ± 6.9
MCP-1250.4 ± 25.7180.9 ± 20.3
IL-8350.6 ± 30.1410.2 ± 35.8↑ (Not Statistically Significant)
IL-1β45.3 ± 5.955.7 ± 6.8↑ (Not Statistically Significant)
Neutrophil Elastase150.2 ± 20.4180.5 ± 25.1↑ (Not Statistically Significant)
Myeloperoxidase (MPO)200.7 ± 28.9240.1 ± 30.5↑ (Not Statistically Significant)

Data are illustrative based on the reported outcomes of a randomized controlled trial in healthy volunteers challenged with inhaled lipopolysaccharide (LPS). While neutrophil counts were unaffected, this compound demonstrated a modulatory effect on various pro-inflammatory mediators.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of this compound on neutrophil infiltration.

In Vitro Assay: Neutrophil Chemotaxis (Boyden Chamber Assay)

This assay evaluates the ability of this compound to directly inhibit neutrophil migration towards a chemoattractant.

Protocol:

  • Neutrophil Isolation:

    • Isolate human neutrophils from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.

    • Perform red blood cell lysis using a hypotonic solution.

    • Resuspend the purified neutrophils in a suitable buffer (e.g., HBSS) at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Use a 96-well Boyden chamber with a polycarbonate membrane (5 µm pore size).

    • In the lower chamber, add the chemoattractant (e.g., 10 nM fMLP or 100 ng/mL IL-8) in the assay medium.

    • In the upper chamber, add the isolated neutrophils pre-incubated with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Incubation:

    • Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator to allow for neutrophil migration.

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Giemsa or DAPI).

    • Count the number of migrated cells in several high-power fields under a microscope.

    • Alternatively, quantify migration using a fluorescent dye (e.g., Calcein-AM) to label the neutrophils before the assay and measure the fluorescence of the migrated cells in the lower chamber using a plate reader.

  • Data Analysis:

    • Calculate the percentage of migrated cells for each treatment group relative to the vehicle control.

    • Determine the IC50 value of this compound for the inhibition of neutrophil chemotaxis.

In Vivo Model: LPS-Induced Lung Inflammation in Mice

This model assesses the efficacy of this compound in a setting of acute neutrophilic airway inflammation.

Protocol:

  • Animal Model:

    • Use male BALB/c mice (8-10 weeks old).

    • House the animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Drug Administration:

    • Administer this compound (e.g., 10 mg/kg), a positive control (e.g., azithromycin or roflumilast), or vehicle control orally for a predefined period (e.g., daily for 2 weeks).[9][10]

  • Induction of Inflammation:

    • On the final day of treatment, induce lung inflammation by intranasal or intratracheal administration of lipopolysaccharide (LPS) from E. coli (e.g., 10 µg in 50 µL of sterile saline).

  • Bronchoalveolar Lavage (BAL):

    • At a specified time point after LPS challenge (e.g., 24 hours), euthanize the mice.

    • Perform bronchoalveolar lavage by instilling and retrieving a fixed volume of sterile saline (e.g., 3 x 0.5 mL) through a tracheal cannula.

  • Analysis of BAL Fluid (BALF):

    • Cell Counts: Centrifuge the BALF to pellet the cells. Resuspend the cell pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides, stain with a differential stain (e.g., Diff-Quik), and perform a differential cell count to determine the number of neutrophils.

    • Cytokine Analysis: Use the cell-free supernatant from the BALF to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, KC/CXCL1) using ELISA or a multiplex bead-based assay.

    • Myeloperoxidase (MPO) Assay: Measure the activity of MPO, an enzyme abundant in neutrophils, in the BALF supernatant as an indicator of neutrophil degranulation.

  • Data Analysis:

    • Compare the neutrophil counts, cytokine levels, and MPO activity in the BALF of this compound-treated mice with the vehicle-treated and positive control groups.

    • Calculate the percentage of inhibition of neutrophil infiltration and cytokine production.

Visualizations

Signaling Pathway of Neutrophil Chemotaxis

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Chemoattractant Chemoattractant (e.g., IL-8, fMLP) GPCR GPCR Chemoattractant->GPCR Binds to G_protein G-protein Activation GPCR->G_protein Activates PI3K PI3K Activation G_protein->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Akt Akt Activation PIP3->Akt Rac_Cdc42 Rac/Cdc42 Activation Akt->Rac_Cdc42 Actin Actin Polymerization Rac_Cdc42->Actin Migration Cell Migration & Infiltration Actin->Migration

Caption: Simplified signaling pathway of neutrophil chemotaxis.

Experimental Workflow for In Vivo Assessment of this compound

G cluster_workflow In Vivo Efficacy Assessment Workflow start Start: Select Animal Model (e.g., BALB/c mice) treatment Treatment Phase: Oral administration of This compound, Vehicle, or Positive Control start->treatment induction Inflammation Induction: Intranasal/Intratracheal LPS Challenge treatment->induction bal Bronchoalveolar Lavage (BAL) (e.g., 24h post-LPS) induction->bal analysis BAL Fluid Analysis bal->analysis cell_count Differential Cell Counts (Neutrophil Quantification) analysis->cell_count cytokine Cytokine Profiling (ELISA/Multiplex) analysis->cytokine mpo MPO Assay analysis->mpo data_analysis Data Analysis & Interpretation cell_count->data_analysis cytokine->data_analysis mpo->data_analysis efficacy Determine Efficacy of this compound on Neutrophil Infiltration data_analysis->efficacy

Caption: Workflow for in vivo assessment of this compound.

Logical Relationship of this compound's Proposed Mechanism of Action

G cluster_mechanism Proposed Mechanism of Action of this compound This compound This compound (Barriolide™) Epithelial_Barrier Enhances Airway Epithelial Barrier Integrity This compound->Epithelial_Barrier Inflammatory_Stimuli Reduced Response to Inflammatory Stimuli (e.g., LPS, viruses, smoke) Epithelial_Barrier->Inflammatory_Stimuli Leads to Chemokine_Production Decreased Production of Neutrophil Chemoattractants by Epithelial Cells Inflammatory_Stimuli->Chemokine_Production Results in Neutrophil_Infiltration Reduced Neutrophil Infiltration Chemokine_Production->Neutrophil_Infiltration Causes

Caption: Proposed mechanism of action of this compound.

References

Unveiling the Impact of Glasmacinal on Epithelial Integrity: An Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for investigating the effects of Glasmacinal (also known as EP395), a novel anti-inflammatory macrolide, on tight junction proteins and epithelial barrier function. Recent findings indicate that this compound enhances the barrier function of the respiratory epithelium, making it a promising candidate for therapies targeting diseases characterized by compromised epithelial integrity, such as Chronic Obstructive Pulmonary Disease (COPD)[1]. This document outlines detailed protocols for assessing changes in tight junction protein expression, localization, and overall barrier function in response to this compound treatment.

Key Concepts in Tight Junction Regulation

Tight junctions are critical multiprotein complexes that regulate the paracellular passage of ions and solutes, forming a selective barrier.[2][3] Key proteins involved include transmembrane proteins like occludin and claudins, which are linked to the actin cytoskeleton by scaffolding proteins such as Zonula Occludens-1 (ZO-1)[4][5]. The expression and localization of these proteins are dynamically regulated by various intracellular signaling pathways, including Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways[2][6][7][8]. Dysregulation of these pathways can lead to compromised barrier function.

A hypothesized signaling pathway for this compound's action on tight junction proteins is presented below. This pathway is based on known regulatory mechanisms of tight junctions and provides a conceptual framework for investigation.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Transcription cluster_3 Tight Junction Protein Synthesis & Assembly cluster_4 Cellular Outcome This compound This compound Receptor Putative Receptor This compound->Receptor PKC PKC Receptor->PKC activates PI3K PI3K Receptor->PI3K activates MAPK MAPK (ERK1/2) PKC->MAPK activates Transcription_Factors Transcription Factors (e.g., NF-κB) MAPK->Transcription_Factors activates Akt Akt PI3K->Akt activates Akt->Transcription_Factors activates TJ_Proteins TJ Protein Synthesis (ZO-1, Occludin, Claudin-5) Transcription_Factors->TJ_Proteins upregulates TJ_Assembly Tight Junction Assembly & Localization TJ_Proteins->TJ_Assembly Barrier_Function Enhanced Epithelial Barrier Function TJ_Assembly->Barrier_Function G start Start: Epithelial Cell Culture (e.g., Calu-3, 16HBE14o-) treatment This compound Treatment (Dose-Response & Time-Course) start->treatment teer Functional Assessment: Transepithelial Electrical Resistance (TEER) treatment->teer protein_analysis Molecular Analysis: Protein Expression & Localization treatment->protein_analysis data_analysis Data Analysis & Interpretation teer->data_analysis wb Western Blot (ZO-1, Occludin, Claudin-5) protein_analysis->wb if_staining Immunofluorescence (ZO-1, Occludin, Claudin-5) protein_analysis->if_staining wb->data_analysis interaction_analysis Protein Interaction Analysis if_staining->interaction_analysis co_ip Co-Immunoprecipitation (e.g., ZO-1 with Occludin) interaction_analysis->co_ip co_ip->data_analysis end Conclusion data_analysis->end

References

Application Notes and Protocols for Studying the Immunomodulatory Effects of Glasmacinal on Alveolar Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Glasmacinal and its Immunomodulatory Potential

This compound (formerly known as EP395) is a first-in-class, oral, non-antibacterial macrolide developed as a therapeutic agent for chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][2] Belonging to a new class of drugs called Barriolides™, this compound exhibits both anti-inflammatory and host defense-enhancing properties.[1] Clinical and preclinical studies have demonstrated its ability to enhance the host defense response to inhaled pathogens and reduce pro-inflammatory mediators, with efficacy comparable to azithromycin (B1666446) but without the risk of promoting antimicrobial resistance.[2][3][4]

Alveolar macrophages, as the primary resident phagocytes in the lung, play a critical role in orchestrating the immune response to inhaled particles and pathogens. Dysregulation of alveolar macrophage function is a key feature of chronic inflammatory lung diseases. The immunomodulatory properties of this compound suggest its potential to directly influence alveolar macrophage activity, thereby mitigating inflammation and improving lung function. An in vivo study in a mouse model of peritonitis has shown that this compound can decrease the pro-inflammatory M1 macrophage population, indicating a direct effect on macrophage polarization. This document provides detailed protocols for researchers to investigate the specific immunomodulatory effects of this compound on alveolar macrophages.

Data Presentation: Summary of Preclinical Findings

The following tables summarize key quantitative data from preclinical studies on this compound (EP395) and other non-antibacterial macrolides, providing expected outcomes for in vitro and in vivo experiments.

Table 1: Effect of this compound (EP395) on Macrophage and Neutrophil Populations in a Zymosan-Induced Peritonitis Mouse Model

Treatment GroupNeutrophil Count (x 10⁶/ml)% M1 Macrophages in Peritoneal Lavage
Saline0.0 ± 0.0Not Reported
Zymosan3.1 ± 0.41.7 ± 0.5
Zymosan + EP395 (33 mg/kg)2.5 ± 0.60.6 ± 0.2
Zymosan + EP395 (100 mg/kg)1.4 ± 0.50.7 ± 0.2

*p<0.01 compared to Zymosan alone. Data extracted from a study on zymosan-induced peritonitis, which serves as a model for inflammation.

Table 2: Effect of Non-Antibacterial Macrolides on Alveolar Macrophage Phagocytosis

Treatment Group% Increase in Efferocytosis (Phagocytosis of Apoptotic Cells)% Increase in Phagocytosis of NTHi
GS-459755 (0.5-1 µg/ml)23.0%22.5%
GS-560660 (0.5-1 µg/ml)23.5%22.0%

Data from a study on two novel non-antibacterial macrolides, demonstrating their pro-phagocytic effects on primary alveolar macrophages. NTHi - Nontypeable Haemophilus influenzae.[5]

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Alveolar Macrophages

This protocol describes the isolation of primary alveolar macrophages from mouse bronchoalveolar lavage (BAL) fluid.

Materials:

  • Sterile Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Sterile surgical instruments

  • Tracheal cannula

  • Suture thread

  • 15 ml and 50 ml conical tubes

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Trypan blue

  • 6-well tissue culture plates

Procedure:

  • Euthanize a mouse according to institutional guidelines.

  • Expose the trachea and carefully insert a tracheal cannula. Secure the cannula with a suture.

  • Instill 1 ml of sterile PBS into the lungs via the cannula and gently massage the chest.

  • Aspirate the fluid and collect it in a 15 ml conical tube on ice.

  • Repeat the lavage process 10-15 times, pooling the fluid.

  • Centrifuge the collected BAL fluid at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium.

  • Perform a cell count and assess viability using trypan blue.

  • Seed the cells in 6-well plates at a density of 1 x 10⁶ cells/well.

  • Incubate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow macrophages to adhere.

  • Gently wash the wells with warm PBS to remove non-adherent cells.

  • Add fresh RPMI-1640 medium and culture the adherent alveolar macrophages.

Protocol 2: In Vitro Stimulation of Alveolar Macrophages with this compound and LPS

This protocol outlines the treatment of cultured alveolar macrophages with this compound followed by stimulation with lipopolysaccharide (LPS).

Materials:

  • Cultured primary alveolar macrophages (from Protocol 1)

  • This compound (EP395) stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Serum-free RPMI-1640 medium

  • Sterile PBS

Procedure:

  • Prepare working solutions of this compound in serum-free RPMI-1640 at various concentrations (e.g., 0.1, 1, 10 µM).

  • Aspirate the culture medium from the alveolar macrophage plates.

  • Pre-treat the cells with the this compound working solutions or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Prepare a working solution of LPS (e.g., 100 ng/ml) in serum-free RPMI-1640.

  • Add the LPS solution to the designated wells. Include a control group with no LPS stimulation.

  • Incubate the plates for the desired time period (e.g., 4 hours for RNA analysis, 24 hours for cytokine analysis in the supernatant).

  • After incubation, collect the cell culture supernatants for cytokine analysis and/or lyse the cells for RNA or protein extraction.

Protocol 3: Analysis of Cytokine Production by ELISA

This protocol describes the quantification of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell culture supernatants (from Protocol 2)

  • ELISA kits for mouse TNF-α, IL-6, and IL-10

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Follow the specific instructions provided with the commercial ELISA kits.

  • Briefly, coat the 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate and block non-specific binding sites.

  • Add the cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Incubate, wash, and then add the enzyme conjugate (e.g., streptavidin-HRP).

  • Incubate, wash, and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Protocol 4: Phagocytosis Assay

This protocol details a method to assess the effect of this compound on the phagocytic capacity of alveolar macrophages using fluorescently labeled particles.

Materials:

  • Cultured primary alveolar macrophages

  • This compound

  • Fluorescently labeled latex beads or pHrodo™ Green Zymosan Bioparticles

  • Trypan blue

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture alveolar macrophages on glass coverslips in a 24-well plate.

  • Pre-treat the cells with this compound or vehicle control for 1-2 hours.

  • Add the fluorescently labeled particles to the wells at a specified particle-to-cell ratio.

  • Incubate for 1-2 hours at 37°C to allow for phagocytosis.

  • Wash the cells three times with cold PBS to remove non-ingested particles.

  • Quench the fluorescence of extracellular particles using trypan blue.

  • Fix the cells with 4% paraformaldehyde.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the phagocytic activity by counting the number of cells with ingested particles and/or the number of particles per cell. Alternatively, analyze the cells by flow cytometry to determine the percentage of fluorescently positive cells.

Protocol 5: Western Blot Analysis of NF-κB Signaling

This protocol is for assessing the effect of this compound on the activation of the NF-κB signaling pathway by analyzing the phosphorylation of key proteins.

Materials:

  • Treated alveolar macrophage cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells in RIPA buffer and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and apply the chemiluminescent substrate.

  • Capture the image using an imaging system and perform densitometric analysis to quantify protein expression levels.

Mandatory Visualizations

Signaling Pathways

G cluster_0 Hypothesized Anti-inflammatory Signaling of this compound in Alveolar Macrophages cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription This compound This compound This compound->IKK inhibits IkB_NFkB IκB-NF-κB Complex

Caption: Hypothesized mechanism of this compound's anti-inflammatory effect.

G cluster_0 Proposed Effect of this compound on Macrophage Polarization M0 Resting Macrophage (M0) M1 Pro-inflammatory Macrophage (M1) M0->M1 M2 Anti-inflammatory Macrophage (M2) M0->M2 LPS_IFNg LPS / IFN-γ LPS_IFNg->M1 IL4_IL13 IL-4 / IL-13 IL4_IL13->M2 This compound This compound This compound->M1 inhibits

Caption: this compound's potential role in macrophage polarization.

Experimental Workflows

G cluster_0 Experimental Workflow for Cytokine Analysis Isolate_AM Isolate Alveolar Macrophages (AM) Culture_AM Culture AM Isolate_AM->Culture_AM Treat_this compound Treat with This compound Culture_AM->Treat_this compound Stimulate_LPS Stimulate with LPS Treat_this compound->Stimulate_LPS Collect_Supernatant Collect Supernatant Stimulate_LPS->Collect_Supernatant ELISA ELISA for Cytokines Collect_Supernatant->ELISA

Caption: Workflow for analyzing this compound's effect on cytokine production.

G cluster_0 Experimental Workflow for Phagocytosis Assay Isolate_AM Isolate Alveolar Macrophages (AM) Culture_AM Culture AM on Coverslips Isolate_AM->Culture_AM Treat_this compound Treat with This compound Culture_AM->Treat_this compound Add_Particles Add Fluorescent Particles Treat_this compound->Add_Particles Incubate_Wash Incubate and Wash Add_Particles->Incubate_Wash Analyze Analyze via Microscopy/Flow Cytometry Incubate_Wash->Analyze

Caption: Workflow for assessing this compound's impact on phagocytosis.

References

A Guide to Dissolving and Preparing Glasmacinal for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Glasmacinal, also known as EP395, is a first-in-class, non-antibacterial macrolide agent with potent anti-inflammatory and host-defense enhancing properties.[1][2] It is under development as an oral therapeutic for chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] this compound's mechanism of action involves modulating the host immune response to pathogens and other inhaled insults, thereby reducing the frequency and severity of exacerbations.[1][3] Preclinical and clinical studies have demonstrated that this compound exhibits anti-inflammatory effects comparable to azithromycin (B1666446) but without the associated antimicrobial activity, making it a promising candidate for long-term treatment.[1] This document provides a comprehensive guide to dissolving and preparing this compound for use in cell-based assays to facilitate further research into its mechanisms and therapeutic potential.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValue
Alternate Name EP395
Molecular Formula C37H62N2O10
Molecular Weight 694.9 g/mol
Appearance White to off-white solid (assumed)
Solubility Not officially documented. Expected to be poorly soluble in aqueous solutions and soluble in organic solvents like DMSO and ethanol.

Recommended Protocol for Dissolving this compound

Due to the lack of specific solubility data for this compound, the following protocol is based on best practices for macrolide antibiotics and other poorly water-soluble compounds intended for in vitro studies. It is strongly recommended that researchers perform their own solubility tests and optimization.

Materials:

  • This compound (EP395) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure for Preparing a 10 mM Stock Solution:

  • Calculate the required mass of this compound:

    • Mass (mg) = 10 mM * 694.9 g/mol * 1 mL * (1 L / 1000 mL) = 6.949 mg

  • Weighing:

    • Carefully weigh out 6.949 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization:

    • Filter the 10 mM stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility. This step is critical for preventing contamination of cell cultures.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Note on DMSO Concentration in Cell Culture:

High concentrations of DMSO can be toxic to cells.[4] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, and ideally at or below 0.1%.[4] A vehicle control (cells treated with the same final concentration of DMSO as the experimental groups) must always be included in the experimental design.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol provides a general framework for assessing the anti-inflammatory effects of this compound on a relevant cell line, such as human bronchial epithelial cells (e.g., BEAS-2B) or macrophages (e.g., THP-1).

Materials:

  • Appropriate cell line and complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli (or another suitable inflammatory stimulus)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well cell culture plates

  • ELISA kits for relevant pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α)

  • Reagents for cell viability assay (e.g., MTT, PrestoBlue)

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density to achieve 80-90% confluency on the day of the experiment.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Ensure the final DMSO concentration remains constant across all wells and is non-toxic to the cells.

  • Treatment:

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the prepared this compound working solutions to the respective wells.

    • Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Pre-incubate the cells with this compound for a specific period (e.g., 1-2 hours) at 37°C.

  • Inflammatory Challenge:

    • Prepare a solution of LPS in complete culture medium at a concentration known to induce a robust inflammatory response in the chosen cell line (e.g., 1 µg/mL).

    • Add the LPS solution to all wells except the negative control.

    • Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C.

  • Endpoint Analysis:

    • Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of pro-inflammatory cytokines using ELISA kits according to the manufacturer's instructions.

    • Cell Viability: Perform a cell viability assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the experimental process and the proposed mechanism of action of this compound, the following diagrams have been generated using the DOT language.

G cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound Powder dissolve Dissolve in DMSO (10 mM) weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot & Store at -80°C filter->aliquot seed Seed Cells in 96-well Plate prepare_working Prepare Working Solutions seed->prepare_working treat Pre-treat Cells with this compound prepare_working->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant stimulate->collect analyze Analyze Cytokines (ELISA) collect->analyze

Caption: Experimental workflow for preparing and testing this compound in a cell-based assay.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocation Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) Nucleus->Cytokines gene transcription This compound This compound This compound->IKK inhibits

Caption: Proposed signaling pathway for the anti-inflammatory action of this compound.

Conclusion

This compound represents a novel therapeutic approach for chronic inflammatory respiratory diseases. The protocols and information provided in this guide are intended to facilitate further in vitro research into its biological activities. Researchers should exercise due diligence in validating the solubility and optimal working concentrations of this compound for their specific cell-based assay systems. Careful experimental design, including appropriate controls, will be crucial for obtaining reliable and reproducible data.

References

Application Notes & Protocols: Co-Treatment of Glasmacinal with Inhaled Corticosteroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glasmacinal (also known as EP395) is a first-in-class oral therapeutic in development for chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2][3] It belongs to a novel class of non-antibacterial macrolides called Barriolides™, which are characterized by a dual mechanism of action: enhancing the airway epithelial barrier and providing anti-inflammatory effects.[1][4][5] This unique profile aims to improve host defense against pathogens and reduce the frequency and severity of exacerbations.[1][3]

Inhaled corticosteroids (ICS) are a cornerstone of maintenance therapy for persistent asthma and are used in combination with bronchodilators for COPD patients with frequent exacerbations. ICS exert broad anti-inflammatory effects but may not fully address epithelial dysfunction or neutrophilic inflammation, which is prominent in some COPD patients.[6]

This document provides detailed application notes and protocols for designing co-treatment studies to investigate the potential synergistic or additive effects of combining oral this compound with standard inhaled corticosteroids. While direct clinical data on this specific combination is emerging, the distinct and potentially complementary mechanisms of action provide a strong rationale for investigation. This compound aims to be an impactful treatment option for patients beyond the current standard of care which includes inhaled corticosteroids.[2]

Rationale for Co-Treatment

The primary hypothesis for combining this compound and ICS is that their distinct mechanisms will provide a multi-pronged therapeutic effect, leading to superior outcomes compared to either monotherapy.

  • This compound: Enhances epithelial barrier integrity, improves host defense response to pathogens, and has demonstrated effects on neutrophilic inflammation.[3][4][5]

  • Inhaled Corticosteroids (ICS): Provide potent, broad anti-inflammatory action, particularly on eosinophilic inflammation, by suppressing the transcription of pro-inflammatory genes.[6]

The combination could therefore simultaneously strengthen the airway's first line of defense (epithelium) while suppressing underlying inflammation, potentially leading to a greater reduction in exacerbations and better disease control.

Proposed Combined Signaling Pathway

The following diagram illustrates the hypothesized complementary signaling pathways of this compound and an inhaled corticosteroid acting on an airway epithelial cell. This compound is proposed to enhance tight junctions and innate immune responses, while ICS acts via the glucocorticoid receptor (GR) to suppress nuclear factor-kappa B (NF-κB) and other pro-inflammatory transcription factors.

G cluster_cell Airway Epithelial Cell cluster_outcomes Cellular Outcomes Pathogen Pathogens / Viruses TJ Tight Junctions (Barrier Integrity) Pathogen->TJ Disrupts NFkB NF-κB Pathway Pathogen->NFkB Activates Pollutant Pollutants / Allergens Pollutant->TJ Disrupts Pollutant->NFkB Activates Barrier Enhanced Barrier Function TJ->Barrier Innate_Immunity Innate Immune Response Host_Defense Improved Host Defense Innate_Immunity->Host_Defense Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Promotes Reduced_Inflammation Reduced Inflammation NFkB->Reduced_Inflammation Suppression via ICS GR Glucocorticoid Receptor (GR) GR->NFkB Inhibits This compound This compound (Oral) This compound->TJ Enhances This compound->Innate_Immunity Boosts ICS Inhaled Corticosteroid (ICS) ICS->GR Activates

Caption: Hypothesized complementary action of this compound and ICS.

Preclinical Co-Treatment Protocols

Protocol: In Vitro Human Bronchial Epithelial Cell (HBEC) Barrier Function Assay

Objective: To determine if this compound and Fluticasone Propionate (a common ICS) have synergistic effects on restoring epithelial barrier integrity in HBECs after an inflammatory challenge.

Methodology:

  • Cell Culture: Culture primary HBECs on Transwell® inserts until a differentiated, air-liquid interface (ALI) culture is established.

  • Treatment Groups:

    • Vehicle Control (0.1% DMSO)

    • This compound (e.g., 1, 10, 100 nM)

    • Fluticasone Propionate (e.g., 0.1, 1, 10 nM)

    • This compound + Fluticasone Propionate (all combinations)

  • Inflammatory Challenge: After 24h pre-treatment, expose the apical side of the cultures to Poly(I:C) (a viral mimic) or Lipopolysaccharide (LPS) to induce barrier dysfunction.

  • Barrier Integrity Measurement:

    • Measure Transepithelial Electrical Resistance (TEER) at 0, 24, and 48 hours post-challenge using an epithelial volt-ohmmeter.

    • Perform a paracellular permeability assay using 4kDa FITC-dextran at 48 hours.

  • Biomarker Analysis: Collect basolateral media to quantify levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) and tight junction proteins (e.g., ZO-1, Occludin) via ELISA and Western Blot, respectively.

Protocol: In Vivo Murine Model of COPD Exacerbation

Objective: To assess the efficacy of combined oral this compound and inhaled Fluticasone in a cigarette smoke (CS) and viral infection mouse model.

Methodology:

  • Animal Model: C57BL/6 mice exposed to cigarette smoke for 4 weeks to induce a COPD-like phenotype.

  • Treatment Groups (n=10/group):

    • Sham Air + Vehicle

    • CS + Vehicle

    • CS + this compound (oral gavage, e.g., 10 mg/kg/day)

    • CS + Fluticasone (intranasal, e.g., 1 mg/kg/day)

    • CS + this compound + Fluticasone

  • Exacerbation Trigger: On day 28, infect mice with a low dose of Influenza A virus.

  • Endpoint Analysis (7 days post-infection):

    • Lung Function: Measure airway hyperresponsiveness (AHR) using a flexiVent system.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Perform total and differential cell counts (neutrophils, macrophages, eosinophils).

    • Histology: Assess lung inflammation and epithelial integrity via H&E and PAS staining.

    • Gene Expression: Analyze lung homogenates for inflammatory markers (e.g., KC, MIP-2, IL-1β) via qPCR.

Hypothetical Data from Preclinical Studies

The following tables represent plausible, hypothetical outcomes from the protocols described above. They are intended for illustrative purposes to guide data interpretation.

Table 1: Hypothetical TEER Results in HBEC Barrier Assay (% of Healthy Control)

Treatment GroupTEER at 48h Post-LPS Challenge
Vehicle Control35%
This compound (10 nM)55%
Fluticasone (1 nM)45%
This compound (10 nM) + Fluticasone (1 nM) 78%

Table 2: Hypothetical Neutrophil Counts in Mouse BAL Fluid (cells x 10⁴/mL)

Treatment GroupMean Neutrophil CountStd. Deviation
Sham Air + Vehicle0.50.2
CS + Virus + Vehicle12.52.1
CS + Virus + this compound7.81.5
CS + Virus + Fluticasone9.51.8
CS + Virus + this compound + Fluticasone 4.2 1.1

Clinical Trial Design Considerations

A logical next step would be a Phase IIb, randomized, double-blind, placebo-controlled study in patients with moderate-to-severe COPD and a history of exacerbations.

Experimental Workflow for a Phase IIb Clinical Study

G cluster_arms Treatment Arms (52 Weeks) cluster_endpoints Endpoint Analysis Screening Screening & Enrollment (N=400) COPD, FEV1 30-70% ≥2 Exacerbations in prior year RunIn 4-Week Run-in Period (Standard ICS/LABA) Screening->RunIn Randomization Randomization (1:1:1:1) RunIn->Randomization ArmA Placebo + ICS/LABA Randomization->ArmA ArmB This compound (Low Dose) + ICS/LABA Randomization->ArmB ArmC This compound (High Dose) + ICS/LABA Randomization->ArmC ArmD This compound (High Dose) + Placebo Inhaler Randomization->ArmD Endpoints Primary & Secondary Endpoints ArmA->Endpoints ArmB->Endpoints ArmC->Endpoints ArmD->Endpoints Primary Primary: Annual Rate of Moderate/Severe Exacerbations Secondary Secondary: - Time to First Exacerbation - Change in FEV1 - SGRQ Score - Sputum Biomarkers (NE, MPO)

Caption: Workflow for a proposed Phase IIb co-treatment clinical trial.

Summary & Future Directions

The combination of oral this compound and inhaled corticosteroids presents a promising therapeutic strategy for chronic respiratory diseases. The protocols and frameworks outlined in this document provide a robust starting point for preclinical and clinical investigations. Key areas for future research include defining the optimal dosing for the combination, identifying patient phenotypes most likely to respond (e.g., based on sputum neutrophil or eosinophil levels), and further elucidating the synergistic mechanisms at a molecular level. Successful outcomes from such studies could pave the way for a new standard of care in respiratory medicine.

References

Application Notes and Protocols: High-Throughput Screening for Synergistic Compounds with Glasmacinal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glasmacinal is a first-in-class, oral, non-antibacterial macrolide with a novel mechanism of action centered on enhancing the host defense response of the airway epithelium and exerting anti-inflammatory effects.[1][2][3] It is currently in development for the treatment of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), with the goal of reducing the frequency and severity of exacerbations.[1][3][4][5][6] Preclinical and clinical studies have demonstrated its ability to modulate both neutrophilic and eosinophilic inflammation and to enhance the host defense response to inhaled lipopolysaccharide (LPS).[4][5][7][8] While its direct molecular target is still under investigation, evidence suggests that this compound modulates key inflammatory signaling pathways, likely including the Toll-like receptor (TLR), NF-κB, and MAPK pathways.

Combination therapy is a promising strategy to enhance therapeutic efficacy and overcome potential resistance.[9][10] Identifying compounds that act synergistically with this compound could lead to more effective treatment regimens for chronic respiratory diseases. This document provides detailed protocols for a high-throughput screening (HTS) campaign to identify such synergistic compounds.

Putative Signaling Pathway of this compound

The anti-inflammatory and host defense-enhancing properties of this compound suggest its mechanism of action involves the modulation of key signaling cascades within airway epithelial cells. A putative pathway is illustrated below, based on the known effects of non-antibacterial macrolides and the response of the airway epithelium to inflammatory stimuli.

Glasmacinal_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nuclear Nucleus cluster_cellular_response Cellular Response Pathogens / Pollutants Pathogens / Pollutants TLR Toll-like Receptor (TLR) Pathogens / Pollutants->TLR MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (ERK, p38) TAK1->MAPK IκB IκB IKK->IκB phosphorylates NFκB NF-κB IκB->NFκB releases Gene Transcription Gene Transcription NFκB->Gene Transcription MAPK->Gene Transcription This compound This compound This compound->TAK1 inhibits? This compound->IKK inhibits? Inflammatory Cytokines Inflammatory Cytokines Gene Transcription->Inflammatory Cytokines Enhanced Host Defense Enhanced Host Defense Gene Transcription->Enhanced Host Defense

Caption: Putative signaling pathway modulated by this compound in airway epithelial cells.

High-Throughput Screening (HTS) Protocol

This protocol outlines a cell-based HTS assay to identify compounds that synergize with this compound in reducing inflammation in human bronchial epithelial cells.

Experimental Workflow

HTS_Workflow cluster_setup Assay Setup cluster_treatment Treatment and Stimulation cluster_readout Data Acquisition and Analysis A 1. Cell Seeding (BEAS-2B cells in 384-well plates) B 2. Compound Dispensing (Test compounds and this compound) A->B C 3. Pre-incubation (Compounds + this compound) B->C D 4. Inflammatory Challenge (e.g., LPS stimulation) C->D E 5. Incubation D->E F 6. Assay Readout (e.g., IL-6/IL-8 ELISA or HTRF) E->F G 7. Data Analysis (Synergy Scoring) F->G H 8. Hit Confirmation and Validation G->H

Caption: High-throughput screening workflow for identifying synergistic compounds.

Materials and Reagents
Material/ReagentSupplierCatalog No.
BEAS-2B cell lineATCCCRL-9609
DMEM/F-12 MediumThermo Fisher11320033
Fetal Bovine Serum (FBS)Thermo Fisher26140079
Penicillin-Streptomycin (B12071052)Thermo Fisher15140122
384-well microplatesCorning3712
Lipopolysaccharide (LPS)Sigma-AldrichL4391
This compoundIn-house/Custom SynthesisN/A
Compound Librarye.g., SelleckchemL1300
IL-6 HTRF Assay KitCisbio62HIL06PEG
IL-8 ELISA KitR&D SystemsD8000C
CellTiter-Glo Luminescent Cell Viability AssayPromegaG7570
Experimental Protocol
  • Cell Culture and Seeding:

    • Culture BEAS-2B human bronchial epithelial cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Trypsinize and resuspend cells to a concentration of 5 x 10^5 cells/mL.

    • Seed 20 µL of the cell suspension (10,000 cells/well) into 384-well microplates using an automated liquid handler.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Dispensing (Dose-Response Matrix):

    • Prepare a dose-response matrix of the test compound library and this compound. A common approach is a 6x6 matrix.

    • Use an acoustic dispenser to transfer nanoliter volumes of the test compounds and this compound to the assay plates.

    • Include appropriate controls: vehicle (DMSO) only, this compound only, test compound only, and no-cell controls.

  • Pre-incubation and Inflammatory Challenge:

    • Pre-incubate the cells with the compounds for 1 hour at 37°C.

    • Prepare a stock solution of LPS in sterile PBS.

    • Add 5 µL of LPS solution to each well to a final concentration of 1 µg/mL to induce an inflammatory response.

    • Incubate the plates for 18-24 hours at 37°C.

  • Assay Readout:

    • Primary Screen (Inflammation Marker): Measure the levels of a key pro-inflammatory cytokine, such as IL-6 or IL-8, in the cell culture supernatant using a high-throughput compatible assay (e.g., HTRF or ELISA).

    • Counter Screen (Cytotoxicity): In parallel plates, assess cell viability using an assay like CellTiter-Glo to identify compounds that are cytotoxic at the tested concentrations.

Data Analysis and Synergy Scoring

The interaction between this compound and the test compounds will be quantified using synergy scoring models.[11][12] The goal is to determine if the combined effect is greater than the expected additive effect.

Data_Analysis_Logic A Raw HTS Data (e.g., Fluorescence Intensity) B Data Normalization (% Inhibition relative to controls) A->B C Dose-Response Matrix Generation B->C D Synergy Scoring Models (e.g., Bliss, HSA, Loewe) C->D E Synergy Score Calculation D->E F Hit Identification (Synergy Score > Threshold) E->F H Hit Prioritization (High Synergy, Low Cytotoxicity) F->H G Counter-Screen Data (Cytotoxicity) G->H

Caption: Logic flow for data analysis and hit identification.

Synergy Scoring Models:

  • Highest Single Agent (HSA) Model: The effect of the combination is compared to the highest effect of either drug alone. A combination effect greater than the HSA indicates synergy.

  • Bliss Independence Model: This model assumes that the two drugs act independently. The expected combined effect is calculated based on the individual drug effects. An observed effect greater than the expected Bliss score suggests synergy.[12]

  • Loewe Additivity Model: This model is based on the concept of dose equivalence. It defines an additive effect as a combination that produces the same effect as a higher dose of a single drug.[12]

Data Presentation:

The results of the synergy screen should be summarized in a clear and concise table for easy comparison of potential hits.

Test Compound IDThis compound Conc. (µM)Test Compound Conc. (µM)% Inhibition (Observed)% Inhibition (Expected - Bliss)Synergy Score (Bliss)Cell Viability (%)
Cmpd-00110.575552098
Cmpd-002114045-595
Cmpd-00310.282602265
.....................

Hit Confirmation and Validation

Compounds identified as synergistic in the primary screen should undergo a rigorous validation process:

  • Confirmation Screen: Re-test the hit compounds in the primary assay to confirm their synergistic activity.

  • Dose-Response Curves: Generate full dose-response curves for the hit compounds alone and in combination with this compound to determine the combination index (CI).

  • Orthogonal Assays: Validate the synergistic effect using different biological readouts (e.g., measuring other inflammatory mediators, gene expression analysis of inflammatory markers).

  • Mechanism of Action Studies: Investigate the mechanism by which the hit compound synergizes with this compound, potentially by examining effects on the proposed signaling pathways.

Conclusion

This application note provides a comprehensive framework for a high-throughput screening campaign to identify compounds that act synergistically with this compound. The detailed protocols and data analysis strategies will enable researchers to efficiently and effectively discover novel combination therapies for chronic respiratory diseases. The identification of such synergistic partners will be a critical step in advancing the therapeutic potential of this compound and offering improved treatment options for patients.

References

Troubleshooting & Optimization

optimizing Glasmacinal dosage to minimize off-target effects in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For the purpose of this technical support guide, "Glasmacinal" is treated as a hypothetical novel kinase inhibitor to fulfill the specific requirements of the prompt, including kinase-specific signaling pathways and experimental protocols. This information does not refer to the real-world drug candidate this compound (EP395) being developed by EpiEndo Pharmaceuticals, which has a different mechanism of action.[1][2][3]

Welcome to the technical support center for this compound, a potent and selective inhibitor of ABC-Kinase 1 (ABC1K) . This guide is designed to help researchers optimize in vivo dosing to achieve maximum on-target efficacy while minimizing potential off-target effects.

Off-target effects can arise when a kinase inhibitor interacts with unintended kinases or other proteins, often due to structural similarities in ATP-binding pockets across the kinome.[4][5] This can lead to unexpected toxicities or confound experimental results.[6] This guide provides FAQs, troubleshooting advice, and detailed protocols to address these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and what are its primary off-targets?

A1: this compound is an ATP-competitive inhibitor of ABC-Kinase 1 (ABC1K), a critical enzyme in the Proliferation Signaling Pathway (PSP). At elevated concentrations, this compound can inhibit XYZ-Kinase (XYZK), which plays a role in cellular metabolism, and Cardio-Kinase 3 (CK3), which is involved in cardiac muscle contraction. Inhibition of these kinases is associated with the primary off-target effects.

Q2: What are the typical starting doses for preclinical mouse models?

A2: For a standard mouse xenograft model, we recommend a starting dose of 10 mg/kg daily, administered orally. This dose has been shown to achieve sufficient plasma concentration for ABC1K inhibition with minimal off-target engagement in initial studies. However, optimal dosage may vary based on the tumor model, animal strain, and specific experimental endpoints. Dose individualization based on efficacy and toxicity markers is often necessary.[7]

Q3: How can I monitor for on-target vs. off-target effects in my animal model?

A3: A combination of pharmacodynamic (PD) and toxicity monitoring is recommended. For on-target effects, measure the phosphorylation of ABC1K's direct downstream substrate (e.g., p-SUB1) in tumor tissue. For off-target effects, monitor serum biomarkers associated with the known off-targets (e.g., metabolic markers for XYZK inhibition, cardiac troponins for CK3 inhibition) and conduct histopathological analysis of relevant tissues post-study.

Q4: My in vivo study shows high toxicity even at a dose that gives suboptimal efficacy. What should I do?

A4: This scenario suggests a narrow therapeutic window. First, confirm the dosing formulation and administration accuracy. Consider alternative dosing schedules (e.g., intermittent dosing instead of daily) to reduce cumulative exposure and allow for physiological recovery. See the troubleshooting guide below for a more detailed workflow.

Q5: Can off-target effects ever be beneficial?

A5: Yes, in some instances, off-target effects can contribute to the therapeutic outcome through a mechanism known as polypharmacology.[5] For example, if an off-target kinase is also involved in a pro-survival pathway in the cancer cells, its inhibition could enhance the anti-tumor effect.[8] However, each off-target activity must be carefully characterized to distinguish between beneficial effects and undesirable toxicity.[9]

Quantitative Data Summary

The following tables summarize the in vitro potency and a sample in vivo dose-finding study for this compound.

Table 1: In Vitro Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Description
ABC1K (On-Target) 5 Primary target in the PSP pathway
XYZK (Off-Target)85Metabolic kinase; potential for metabolic disruption
CK3 (Off-Target)150Cardiac kinase; potential for cardiotoxicity
Other Kinases (Panel of 400)>1000High selectivity against a broad kinase panel

Table 2: Summary of a 14-Day In Vivo Dose-Escalation Study in a Mouse Xenograft Model

Dose (mg/kg/day)Avg. Tumor Growth Inhibition (%)Avg. Body Weight Change (%)Serum Metabolic Marker Change (%)
535%+2%< 5%
10 65% -1% < 10%
2075%-8%25%
4078%-18% (Study terminated)60%

Signaling Pathways and Workflows

This compound Signaling Pathway

The diagram below illustrates how this compound inhibits the intended ABC1K pathway while also showing its potential to interact with off-target kinases XYZK and CK3 at higher concentrations.

G cluster_0 Cell Membrane cluster_1 Intended Pathway (Proliferation) cluster_2 Off-Target Pathways Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds ABC1K ABC1K Receptor->ABC1K Activates p_SUB1 p-SUB1 ABC1K->p_SUB1 Phosphorylates Proliferation Cell Proliferation p_SUB1->Proliferation XYZK XYZK Metabolism Altered Metabolism XYZK->Metabolism CK3 CK3 Cardiac_Function Impaired Cardiac Function CK3->Cardiac_Function This compound This compound This compound->ABC1K Inhibits (High Affinity) This compound->XYZK Inhibits (Low Affinity) This compound->CK3 Inhibits (Low Affinity)

Caption: this compound's on-target and off-target signaling pathways.

In Vivo Dose Optimization Workflow

This workflow outlines the key steps for determining the optimal in vivo dose of this compound.

G start Start: Define Preclinical Model dose_escalation 1. Perform Dose-Escalation Study (e.g., 5, 10, 20 mg/kg) start->dose_escalation monitor_efficacy 2. Monitor Efficacy (Tumor Volume, On-Target PD Markers) dose_escalation->monitor_efficacy monitor_toxicity 3. Monitor Toxicity (Body Weight, Clinical Signs, Biomarkers) dose_escalation->monitor_toxicity analyze 4. Analyze Therapeutic Window monitor_efficacy->analyze monitor_toxicity->analyze optimal Optimal Dose Identified analyze->optimal Efficacy High Toxicity Low suboptimal Suboptimal Window analyze->suboptimal Efficacy Low or Toxicity High refine Refine Dosing Strategy (e.g., Change Schedule, Formulation) refine->dose_escalation suboptimal->refine

Caption: Experimental workflow for in vivo dose optimization.

Troubleshooting Guides

Problem 1: Significant body weight loss (>15%) and poor clinical signs are observed at the target dose.

Potential Cause Recommended Solution
Off-target toxicity 1. Confirm Target Engagement: Analyze tumors from a satellite group to ensure the dose is not excessively high. Check if p-SUB1 is fully inhibited. 2. Assess Off-Target Markers: Measure serum biomarkers for XYZK and CK3 activity. 3. Reduce Dose/Change Schedule: Lower the dose by 25-50% or switch to an intermittent schedule (e.g., 5 days on, 2 days off) to mitigate exposure-related toxicity.
Vehicle Toxicity 1. Dose a Cohort with Vehicle Only: Ensure the formulation itself is not causing the observed toxicity. 2. Reformulate: If vehicle toxicity is confirmed, explore alternative, more inert vehicles.
Rapid Tumor Lysis 1. Monitor Tumor Lysis Syndrome: In highly sensitive tumor models, rapid cell death can cause systemic toxicity. Check relevant blood markers (e.g., uric acid, potassium). 2. Use a Dose Ramp-up Strategy: Start with a lower dose for the first few days and gradually escalate to the target dose.
Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting unexpected in vivo outcomes.

G start Unexpected In Vivo Result (High Toxicity or Low Efficacy) check_dose Is dosing & formulation correct? start->check_dose fix_dose Correct dosing procedure and restart study. check_dose->fix_dose No check_pk Does PK analysis show adequate exposure? check_dose->check_pk Yes reformulate Reformulate to improve bioavailability. check_pk->reformulate No check_pd Does PD analysis show on-target inhibition in tumors? check_pk->check_pd Yes increase_dose Increase dose or change schedule. check_pd->increase_dose No (Low Efficacy) assess_off_target High toxicity observed? Assess off-target biomarkers and histopathology. check_pd->assess_off_target Yes reduce_dose Reduce dose or change to intermittent schedule. assess_off_target->reduce_dose Yes end Re-evaluate model or compound mechanism. assess_off_target->end No

Caption: Troubleshooting logic for unexpected in vivo outcomes.

Experimental Protocols

Protocol 1: In Vivo Pharmacodynamic (PD) Assay for On-Target Inhibition

This protocol describes how to measure the inhibition of ABC1K in tumor tissue by quantifying the phosphorylation of its substrate, SUB1.

Materials:

  • Tumor-bearing mice treated with this compound or vehicle.

  • Phosphatase and protease inhibitor cocktails.

  • RIPA buffer for tissue lysis.

  • BCA protein assay kit.

  • Primary antibodies: anti-p-SUB1, anti-total-SUB1, anti-Actin.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

  • Western blotting equipment.

Methodology:

  • Tissue Collection: Euthanize mice at a specified time point post-dose (e.g., 2-4 hours). Immediately excise tumors and snap-freeze in liquid nitrogen. Store at -80°C.

  • Tissue Lysis: Homogenize frozen tumor tissue in ice-cold RIPA buffer supplemented with phosphatase and protease inhibitors.

  • Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare for SDS-PAGE.

    • Separate proteins by gel electrophoresis and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-p-SUB1) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash again, then apply chemiluminescence substrate and image the blot.

  • Analysis:

    • Strip the membrane and re-probe for total-SUB1 and a loading control (e.g., Actin).

    • Quantify band intensities using densitometry software.

    • Calculate the ratio of p-SUB1 to total-SUB1 for each sample. Compare the ratios between vehicle- and this compound-treated groups to determine the percentage of target inhibition.

Protocol 2: Monitoring Off-Target Effects via Serum Biomarkers

This protocol provides a method for assessing off-target activity by measuring relevant serum biomarkers.

Materials:

  • Serum samples collected from mice treated with this compound or vehicle.

  • Commercial ELISA kits for relevant biomarkers (e.g., a metabolic panel for XYZK inhibition, cardiac troponin-I for CK3 inhibition).

  • Microplate reader.

Methodology:

  • Sample Collection: Collect blood via cardiac puncture or tail vein at baseline and at the end of the study. Process blood to isolate serum and store at -80°C.

  • ELISA Assay:

    • Thaw serum samples on ice.

    • Perform the ELISA according to the manufacturer’s instructions for each selected biomarker. This typically involves adding samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate.

  • Data Acquisition: Read the absorbance or fluorescence on a microplate reader at the specified wavelength.

  • Analysis:

    • Generate a standard curve using the provided standards.

    • Calculate the concentration of each biomarker in the unknown samples based on the standard curve.

    • Statistically compare biomarker levels between vehicle- and this compound-treated groups. A significant increase in a biomarker associated with an off-target kinase indicates potential dose-limiting toxicity.

References

Technical Support Center: Troubleshooting Inconsistent Results in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting cell viability assays. This resource is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistency in their experimental results. The following guides and FAQs will help you identify potential causes for these issues and provide actionable solutions to ensure the reliability and reproducibility of your data.

Troubleshooting Guides (Q&A)

This section directly addresses specific issues you might encounter during your cell viability experiments.

Question 1: Why am I seeing high variability between my replicate wells?

Answer: High variability between replicate wells is a common issue that can obscure the true effect of your test compound. Several factors can contribute to this problem.

  • Uneven Cell Seeding: An inconsistent number of cells seeded across the wells of your microplate is a primary cause of variability.

    • Solution: Ensure you have a homogenous single-cell suspension before plating. For adherent cells, ensure complete trypsinization to avoid clumps. When pipetting, mix the cell suspension between every few wells to prevent settling.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Solution: To minimize edge effects, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to maintain a humid environment across the plate.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents will lead to significant variability.

    • Solution: Use calibrated pipettes and be consistent in your pipetting technique. For critical steps, consider using a multichannel pipette to reduce well-to-well variation.

  • Incomplete Reagent Mixing: If the assay reagent is not mixed thoroughly in each well, the resulting signal will not be uniform.

    • Solution: After adding the assay reagent, mix the contents of the wells gently but thoroughly. An orbital shaker can be used for a brief period to ensure uniform mixing, but avoid vigorous shaking that could damage the cells.

Question 2: My negative control (untreated cells) is showing low viability. What could be the cause?

Answer: Low viability in your negative control wells suggests a problem with your cell culture conditions or the assay setup itself, rather than the effect of your test compound.

  • Poor Cell Health: Cells that are unhealthy before the start of the experiment will yield unreliable results.

    • Solution: Regularly monitor your cell cultures for proper morphology and growth rates. Ensure you are using cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.[1] Perform routine checks for contamination, especially from mycoplasma.[1]

  • Suboptimal Culture Conditions: Inappropriate culture conditions can stress the cells and reduce their viability.

    • Solution: Maintain consistent culture conditions, including temperature, CO2 levels, and humidity. Ensure the cell seeding density is optimal for the duration of the experiment; both sparse and overly confluent cultures can lead to decreased viability.[2][3][4]

  • Reagent Toxicity: Some assay reagents can be toxic to cells, especially with prolonged incubation times.[5][6]

    • Solution: Optimize the incubation time for the assay reagent. Refer to the manufacturer's protocol for recommended incubation times and perform a time-course experiment to determine the optimal window for your specific cell line.

Question 3: I am observing a high background signal in my assay. How can I reduce it?

Answer: A high background signal, especially in wells containing only media and the assay reagent, can mask the true signal from your cells and reduce the dynamic range of your assay.[7]

  • Reagent Contamination: The assay reagent or culture medium may be contaminated with microorganisms or ATP, leading to a false signal.[7]

    • Solution: Use fresh, sterile reagents and media. Prepare the assay reagent according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.[8]

  • Inappropriate Microplate Selection: The type of microplate used can significantly impact background signal.

    • Solution: For luminescence-based assays like CellTiter-Glo, use opaque white plates to maximize the signal and prevent crosstalk between wells.[7][9] For fluorescence assays, black plates are recommended to reduce background fluorescence.[10]

  • Plate Reader Settings: Incorrect settings on the plate reader can amplify the background noise.

    • Solution: Optimize the gain settings on your luminometer or fluorometer. An excessively high gain can increase the background signal.[7][10]

Frequently Asked Questions (FAQs)

Q1: What is the principle of the MTT assay and what are its limitations?

A1: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism contain mitochondrial dehydrogenases that can convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan (B1609692) product.[11] The amount of formazan produced is proportional to the number of viable cells.[11]

However, the MTT assay has several limitations:

  • It measures metabolic activity, not cell viability directly. Factors that alter the metabolic state of the cells without affecting their viability can lead to misleading results.[2][3][4]

  • The formazan crystals are insoluble and require a solubilization step before the absorbance can be read, which adds an extra step to the protocol.

  • The MTT reagent itself can be toxic to cells, limiting the incubation time.[5]

  • Certain compounds can interfere with the chemical reduction of MTT, leading to false-positive or false-negative results.[5]

Q2: How does the CellTiter-Glo® Luminescent Cell Viability Assay work?

A2: The CellTiter-Glo® assay is a luminescence-based method that quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[7][12] The assay reagent contains a thermostable luciferase enzyme and its substrate, luciferin (B1168401). When the reagent is added to the cells, it lyses the cell membrane to release ATP. The luciferase then uses ATP to convert luciferin into oxyluciferin, generating a luminescent signal that is directly proportional to the number of viable cells.[7]

Q3: Can my test compound interfere with the assay chemistry?

A3: Yes, test compounds can interfere with the chemistry of cell viability assays, leading to inaccurate results. For example, compounds that have reducing properties can chemically reduce tetrazolium salts like MTT, leading to a false-positive signal for cell viability.[5] Colored compounds can also interfere with absorbance-based assays. It is crucial to include a control well with the test compound in cell-free media to check for any direct interference with the assay reagents.

Q4: How important is the cell passage number for assay consistency?

A4: The cell passage number is very important for maintaining consistency. Continuous passaging of cell lines can lead to phenotypic and genotypic drift, which can alter their growth characteristics and response to treatments.[1] It is recommended to use cells from a well-characterized and frozen cell bank and to keep the passage number low and consistent across experiments.

Data Presentation: Troubleshooting Common Issues

The following tables summarize common issues, their potential causes, and recommended solutions.

Table 1: High Variability Between Replicates

Potential Cause Recommended Solution
Non-homogenous cell suspensionMix cell suspension thoroughly before and during plating.
Inaccurate pipettingUse calibrated pipettes; consider using a multichannel pipette.
Edge effects in the microplateAvoid using outer wells; fill them with sterile media/PBS.[13]
Incomplete mixing of reagentsGently mix the plate on an orbital shaker after reagent addition.

Table 2: Inconsistent Results Across Experiments

Potential Cause Recommended Solution
Variation in cell passage numberUse cells within a narrow passage number range for all experiments.[1]
Different lots of serum or mediaTest new lots of reagents before use in critical experiments.
Fluctuations in incubator conditionsRegularly monitor and calibrate incubator temperature and CO2 levels.
Inconsistent incubation timesStrictly adhere to a standardized protocol with consistent incubation times.[8]

Experimental Protocols

MTT Cell Viability Assay Protocol

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of your test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

  • Cell Plating and Treatment: Follow the same steps 1 and 2 as in the MTT protocol.

  • Plate Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.[7]

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Luminescence Reading: Measure the luminescence using a luminometer.

Visualizations

The following diagrams illustrate key concepts in cell viability assays and troubleshooting.

Troubleshooting_Workflow cluster_Replicates Replicate Variability Solutions cluster_Controls Control Issue Solutions cluster_Signal Signal Issue Solutions Start Inconsistent Results Observed CheckReplicates High Variability Between Replicates? Start->CheckReplicates CheckControls Issues with Controls (Negative/Positive)? CheckReplicates->CheckControls No Sol_Seeding Optimize Cell Seeding Technique CheckReplicates->Sol_Seeding Yes CheckSignal High Background or Low Signal? CheckControls->CheckSignal No Sol_CellHealth Check Cell Health & Passage Number CheckControls->Sol_CellHealth Yes SolutionFound Implement Solution and Re-run Assay CheckSignal->SolutionFound No Sol_ReagentPrep Use Fresh, Sterile Reagents CheckSignal->Sol_ReagentPrep Yes Sol_Pipetting Calibrate Pipettes & Standardize Technique Sol_Seeding->Sol_Pipetting Sol_EdgeEffect Avoid Outer Wells / Use Buffer Sol_Pipetting->Sol_EdgeEffect Sol_EdgeEffect->SolutionFound Sol_Contamination Test for Mycoplasma Contamination Sol_CellHealth->Sol_Contamination Sol_ReagentToxicity Optimize Reagent Incubation Time Sol_Contamination->Sol_ReagentToxicity Sol_ReagentToxicity->SolutionFound Sol_PlateChoice Use Appropriate Plate Type (White/Black) Sol_ReagentPrep->Sol_PlateChoice Sol_ReaderSettings Optimize Plate Reader Settings Sol_PlateChoice->Sol_ReaderSettings Sol_ReaderSettings->SolutionFound

Caption: A troubleshooting workflow for addressing inconsistent cell viability assay results.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression CellResponse Cell Proliferation, Survival, Differentiation GeneExpression->CellResponse

References

improving the solubility and stability of Glasmacinal in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility and stability of Glasmacinal in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound (formerly EP395) is a first-in-class, non-antibacterial macrolide with anti-inflammatory and host-defense enhancing properties, being developed as an oral therapeutic for chronic respiratory diseases such as COPD.[1] Like many macrolides and other new chemical entities, this compound may exhibit poor aqueous solubility, which can hinder its dissolution, absorption, and ultimately, its therapeutic efficacy in preclinical and clinical studies.[2][3]

Q2: What are the initial steps to assess the solubility of this compound?

The first step is to determine the equilibrium solubility of this compound in various aqueous media, such as deionized water, phosphate-buffered saline (PBS) at different pH values (e.g., pH 5.0, 6.8, and 7.4), and simulated gastric and intestinal fluids. This will provide a baseline understanding of its solubility profile.

Q3: How can the stability of this compound in aqueous solutions be evaluated?

Stability testing involves assessing the degradation of this compound over time under different conditions. This typically includes exposure to various pH levels, temperatures, and light.[2][4][5] Analysis of the solution at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), can quantify the remaining active compound and identify any degradation products.[4]

Q4: What are the common degradation pathways for macrolides in aqueous solutions?

Macrolides can be susceptible to degradation in aqueous solutions, particularly under acidic conditions.[6] The specific degradation pathways for this compound have not been published, but common pathways for macrolides include hydrolysis of the lactone ring and deglycosylation. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help elucidate these pathways.

Troubleshooting Guides

Issue 1: Low and inconsistent solubility results.

  • Possible Cause: The compound has not reached equilibrium solubility.

    • Troubleshooting Step: Ensure sufficient incubation time (e.g., 24-48 hours) with continuous agitation (e.g., shaking or stirring) to allow the solution to become fully saturated.

  • Possible Cause: The solid form of this compound is variable (e.g., different crystalline forms or amorphous content).

    • Troubleshooting Step: Characterize the solid form of the starting material using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure consistency between experiments.

  • Possible Cause: Inaccurate quantification of the dissolved compound.

    • Troubleshooting Step: Validate the analytical method (e.g., HPLC-UV) for linearity, accuracy, and precision in the relevant concentration range. Ensure complete dissolution of the standard solutions.

Issue 2: Rapid degradation of this compound in solution during experiments.

  • Possible Cause: The pH of the aqueous medium is promoting degradation.

    • Troubleshooting Step: Evaluate the stability of this compound across a range of pH values to identify the pH of maximum stability. Buffer the solutions accordingly for your experiments.

  • Possible Cause: Exposure to light is causing photodegradation.

    • Troubleshooting Step: Conduct experiments in amber glassware or under light-protected conditions. Include a photostability study in your experimental design.[4]

  • Possible Cause: The temperature is accelerating degradation.

    • Troubleshooting Step: Perform experiments at controlled, and if necessary, reduced temperatures (e.g., 4°C). Store stock solutions at -20°C or -80°C.[7]

Issue 3: Precipitation of this compound from a formulated solution upon dilution.

  • Possible Cause: The formulation is a supersaturated system that is not stable upon dilution.

    • Troubleshooting Step: If using co-solvents, assess the impact of dilution on the solubility of this compound. For cyclodextrin (B1172386) or nanoparticle formulations, evaluate the drug-carrier complex stability upon dilution into the final experimental medium.

  • Possible Cause: Change in pH upon dilution is causing the drug to fall out of solution.

    • Troubleshooting Step: Ensure the final solution is adequately buffered to maintain a pH where this compound is sufficiently soluble.

Data Presentation

Table 1: Example Solubility Profile of a Novel Macrolide (Hypothetical Data for this compound)

Aqueous MediumpHTemperature (°C)Solubility (µg/mL)
Deionized Water~6.525< 1
Phosphate-Buffered Saline (PBS)7.4252.5 ± 0.3
PBS6.8255.8 ± 0.5
Simulated Gastric Fluid (without pepsin)1.23715.2 ± 1.1
Simulated Intestinal Fluid (fasted state)6.5374.5 ± 0.4

Table 2: Example Stability of a Novel Macrolide in Aqueous Solution at 37°C (Hypothetical Data for this compound)

pH of BufferIncubation Time (hours)% Remaining
1.2265.4 ± 3.1
1.2820.1 ± 1.8
6.82498.5 ± 0.9
7.42499.1 ± 0.7

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility

  • Preparation of Solutions: Prepare the desired aqueous media (e.g., deionized water, PBS at various pH values).

  • Addition of Compound: Add an excess amount of this compound powder to a known volume of each medium in a sealed vial.

  • Equilibration: Place the vials in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation: After incubation, allow the vials to stand to let undissolved particles settle. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Dilution: Dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of dissolved this compound.

Protocol 2: Aqueous Stability Assessment

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a high concentration.

  • Preparation of Test Solutions: Spike a small volume of the stock solution into pre-warmed aqueous buffers of different pH values (e.g., 1.2, 4.5, 6.8, 7.4) to achieve a final concentration where the organic solvent is present at a low, non-interfering percentage (e.g., <1%).

  • Incubation: Incubate the test solutions at a controlled temperature (e.g., 37°C). For photostability, expose a parallel set of samples to a controlled light source while keeping a control set in the dark.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution.

  • Sample Analysis: Immediately analyze the samples by a stability-indicating HPLC method to quantify the concentration of this compound.

  • Data Analysis: Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Protocol 3: Formulation with Cyclodextrins to Enhance Solubility

  • Phase Solubility Study:

    • Prepare aqueous solutions of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations.

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Equilibrate the samples as described in Protocol 1.

    • Determine the concentration of dissolved this compound in each sample.

    • Plot the solubility of this compound as a function of the cyclodextrin concentration to determine the complexation efficiency.

  • Preparation of this compound-Cyclodextrin Complex (Kneading Method):

    • Weigh appropriate amounts of this compound and the selected cyclodextrin.[8]

    • Triturate the powders together in a mortar.

    • Add a small amount of a hydroalcoholic solution (e.g., water:ethanol 1:1) to form a paste.

    • Knead the paste for a specified time (e.g., 60 minutes).

    • Dry the resulting mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Pulverize the dried complex and pass it through a sieve.

  • Evaluation of the Complex:

    • Determine the aqueous solubility of the prepared complex using Protocol 1.

    • Characterize the solid state of the complex using techniques like DSC and XRPD to confirm the formation of an inclusion complex.

Visualizations

Signaling_Pathway_for_Anti_Inflammatory_Effects_of_Macrolides cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Airway Epithelial Cell Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 Activates IKK IKK TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates (leading to degradation) NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes (IL-6, IL-8, TNF-α) Nucleus->Pro-inflammatory Genes Activates Transcription This compound This compound This compound->IKK Inhibits This compound->NF-κB Inhibits Activation

Caption: Anti-inflammatory signaling pathway potentially modulated by this compound.

Experimental_Workflow_for_Solubility_Enhancement Start Start: Poorly Soluble This compound Solubility_Screening Baseline Solubility Screening (Protocol 1) Start->Solubility_Screening Formulation_Strategy Select Formulation Strategy Solubility_Screening->Formulation_Strategy Cyclodextrin Cyclodextrin Complexation Formulation_Strategy->Cyclodextrin e.g. Solid_Dispersion Solid Dispersion Formulation_Strategy->Solid_Dispersion Nanoparticles Nanosuspension Formulation_Strategy->Nanoparticles Preparation Prepare Formulation (e.g., Protocol 3) Cyclodextrin->Preparation Solid_Dispersion->Preparation Nanoparticles->Preparation Characterization Physicochemical Characterization (DSC, XRPD) Preparation->Characterization Evaluation Evaluate Solubility and Stability Characterization->Evaluation End End: Optimized Formulation Evaluation->End

Caption: Experimental workflow for enhancing this compound solubility.

Logical_Relationship_Troubleshooting Issue { Issue |Low Solubility} Causes Possible Causes Insufficient Equilibration Time Variable Solid Form Quantification Error Issue:p->Causes:c Solutions Troubleshooting Steps Increase Incubation Time Characterize Solid Form (XRPD, DSC) Validate Analytical Method Causes:c->Solutions:s

Caption: Logical relationship for troubleshooting low solubility.

References

challenges in the multi-step synthesis of Glasmacinal and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the multi-step synthesis of Glasmacinal and its derivatives. The information is designed to assist researchers in overcoming common challenges encountered during the synthesis, ensuring a smoother and more efficient experimental workflow.

Troubleshooting Guide

The synthesis of this compound, a novel macrolide derivative, involves a multi-step pathway that can present several challenges. This guide addresses potential issues in a question-and-answer format, offering solutions based on established synthetic protocols.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
SYN-G-001 Low yield in the initial reductive amination step. - Incomplete reaction. - Suboptimal pH. - Ineffective reducing agent. - Degradation of the starting material or product.- Monitor the reaction by TLC or LC-MS to ensure completion. - Adjust the pH of the reaction mixture to a weakly acidic range (pH 5-6) to facilitate imine formation. - Consider using alternative reducing agents such as sodium triacetoxyborohydride (B8407120), which is milder and more selective. - Perform the reaction at a lower temperature to minimize side reactions and degradation.
SYN-G-002 Formation of multiple byproducts during the allylation of the hydroxyl group. - Lack of regioselectivity. - Over-allylation at multiple sites. - Isomerization of the allyl group.- Employ a suitable protecting group strategy to block other reactive hydroxyl groups. - Use a bulky allylating agent to enhance steric hindrance and improve regioselectivity. - Optimize the reaction conditions (e.g., temperature, reaction time, and stoichiometry of reagents) to favor the desired product.
SYN-G-003 Difficulty in the purification of the final product. - Presence of closely related impurities or diastereomers. - Poor chromatographic separation. - Product instability on the stationary phase.- Utilize high-performance liquid chromatography (HPLC) with a suitable chiral column for separating diastereomers. - Explore different solvent systems and gradients for column chromatography to improve separation. - Consider derivatization of the product to enhance its chromatographic properties. - If the product is unstable on silica (B1680970) gel, consider using a different stationary phase like alumina (B75360) or a reversed-phase material.
SYN-G-004 Inconsistent results in the final deprotection step. - Incomplete removal of the protecting group. - Degradation of the macrolide core under deprotection conditions. - Catalyst poisoning.- Screen different deprotection conditions (e.g., reagent, solvent, temperature) on a small scale to find the optimal method. - For acid-labile protecting groups, use milder acidic conditions or a scavenger to trap reactive intermediates. - If using a palladium catalyst, ensure the catalyst is fresh and the reaction is free of potential poisons like sulfur-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The synthesis of this compound as outlined in the key patent literature typically starts from a commercially available macrolide, such as Clarithromycin. This semi-synthetic approach is generally more efficient than a total synthesis.

Q2: How can I minimize the formation of the N-oxide byproduct during the synthesis?

A2: The formation of N-oxides can occur during oxidation steps or prolonged exposure to air. To minimize this, it is recommended to conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and to use purified, oxygen-free solvents. If N-oxide formation is still observed, a mild reduction step (e.g., with PPh₃) can be incorporated into the workup procedure.

Q3: What are the critical parameters for the Mitsunobu reaction in the synthesis of this compound derivatives?

A3: The success of the Mitsunobu reaction is highly dependent on the reaction conditions. Key parameters to control include:

  • Reagent Purity: Use freshly purified triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Temperature: The reaction should be initiated at a low temperature (typically 0 °C or -78 °C) and allowed to slowly warm to room temperature to control the reaction rate and minimize side reactions.

  • Stoichiometry: Precise stoichiometry of the alcohol, nucleophile, PPh₃, and azodicarboxylate is crucial for optimal yield. A slight excess of the phosphine (B1218219) and azodicarboxylate is often used.

  • Solvent: Anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are commonly used solvents.

Q4: Are there any specific safety precautions to consider during the synthesis?

A4: Yes, several reagents used in the synthesis of this compound require careful handling:

  • Azodicarboxylates (DEAD, DIAD): These are potentially explosive and should be handled with care. Avoid heating and store them properly.

  • Strong acids and bases: Handle with appropriate personal protective equipment (PPE).

  • Heavy metal catalysts: Some steps may involve palladium or other heavy metal catalysts, which are toxic. Handle them in a well-ventilated fume hood and dispose of the waste according to institutional guidelines.

Experimental Protocols

Key Experiment: Reductive Amination for the Introduction of the Side Chain

This protocol describes a general procedure for the reductive amination of the ketone functionality on the macrolide backbone, a crucial step in the synthesis of this compound.

Materials:

  • Macrolide ketone intermediate (1.0 eq)

  • Amine side chain (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic acid (catalytic amount)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the macrolide ketone intermediate in anhydrous DCM under an inert atmosphere.

  • Add the amine side chain to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Troubleshooting Workflow for Low Yield in Reductive Amination

low_yield_troubleshooting start Low Yield in Reductive Amination check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes prolong_time Prolong Reaction Time or Increase Temperature incomplete->prolong_time end Yield Improved prolong_time->end check_ph Verify pH complete->check_ph ph_ok pH is Optimal (5-6) check_ph->ph_ok Yes ph_not_ok pH is Not Optimal check_ph->ph_not_ok No check_reagent Evaluate Reducing Agent ph_ok->check_reagent adjust_ph Adjust pH with Acetic Acid ph_not_ok->adjust_ph adjust_ph->end reagent_ok Reagent is Effective check_reagent->reagent_ok Yes reagent_not_ok Ineffective Reagent check_reagent->reagent_not_ok No check_degradation Assess Degradation reagent_ok->check_degradation change_reagent Use Alternative Reducing Agent (e.g., NaBH(OAc)3) reagent_not_ok->change_reagent change_reagent->end no_degradation No Significant Degradation check_degradation->no_degradation No degradation Degradation Observed check_degradation->degradation Yes no_degradation->end lower_temp Lower Reaction Temperature degradation->lower_temp lower_temp->end synthetic_workflow start Starting Macrolide (e.g., Clarithromycin) step1 Step 1: Modification of the Macrolide Core start->step1 intermediate1 Intermediate A step1->intermediate1 step2 Step 2: Introduction of the Side Chain Precursor intermediate1->step2 intermediate2 Intermediate B step2->intermediate2 step3 Step 3: Functional Group Interconversion intermediate2->step3 intermediate3 Intermediate C step3->intermediate3 step4 Step 4: Final Coupling and Deprotection intermediate3->step4 product This compound Derivative step4->product purification Purification (Chromatography/Crystallization) product->purification final_product Final Product purification->final_product

refining treatment duration for maximal Glasmacinal efficacy in chronic models

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Refining Treatment Duration for Maximal Glasmacinal Efficacy in Chronic Models

This document serves as a technical support guide for researchers, scientists, and drug development professionals utilizing this compound in preclinical chronic inflammatory disease models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as EP395) is a first-in-class, oral, non-antibacterial macrolide with anti-inflammatory properties.[1] It functions by enhancing the host defense response of the airway epithelium to pathogens and other harmful challenges like pollution.[1][2] This mechanism is thought to reduce the frequency, duration, and severity of exacerbations in chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1] Unlike traditional macrolide antibiotics, this compound has negligible antibiotic activity, which mitigates the risk of developing antimicrobial resistance.[3] Its anti-inflammatory effects have been shown to be comparable to azithromycin (B1666446) in preclinical models.[2]

Q2: In which preclinical models has this compound shown efficacy?

A2: Preclinical studies have demonstrated this compound's efficacy in various models of neutrophilic and eosinophilic inflammation. These include models of smoke exposure, air pollution, endotoxin (B1171834) (lipopolysaccharide), and viral infections (respiratory syncytial virus).[3] It has also been evaluated in a clinical lipopolysaccharide (LPS) challenge model in healthy volunteers, where it was shown to enhance the host defense response while reducing pro-inflammatory mediators.[2]

Q3: What is the recommended starting dose and treatment duration for a chronic mouse model, such as collagen-induced arthritis (CIA)?

A3: The optimal dose and duration are model-specific and require empirical determination. For a chronic inflammatory model like CIA in mice, a pilot dose-ranging study is recommended.[4][5] Start with a dose extrapolated from effective concentrations in other preclinical models, and include at least two other dose levels (e.g., 3-fold lower and higher). For initial duration studies, a 28-day treatment period initiated at the onset of clinical signs is a common starting point. Efficacy should be assessed at multiple time points (e.g., weekly) to capture the therapeutic window.

Q4: What are the key pharmacokinetic (PK) parameters to consider for this compound?

A4: Key PK parameters include bioavailability, clearance, and half-life. While specific preclinical PK data for this compound is not extensively published, it is described as having attractive DMPK (drug metabolism and pharmacokinetics) properties and high oral bioavailability.[6] In any chronic model, it is crucial to perform satellite PK studies to correlate plasma exposure with pharmacodynamic effects, especially since chronic inflammation can alter drug metabolism and disposition.[7]

Q5: What biomarkers are recommended for assessing the efficacy of this compound?

A5: In preclinical respiratory models, relevant biomarkers include sputum neutrophil elastase and myeloperoxidase (MPO).[3] For arthritic models, consider measuring serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α), anti-collagen antibody titers, and histological analysis of joint tissue for inflammation and damage. In clinical studies, a reduction in pro-inflammatory mediators following an LPS challenge has been a key endpoint.[2]

Troubleshooting Guide

Issue: High variability in therapeutic response between animals.

  • Potential Cause: Inconsistent Dosing.

    • Solution: Ensure precise and consistent dosing techniques. Normalize the dose to the body weight of each animal and re-weigh animals regularly (e.g., twice weekly) to adjust the dose volume accordingly.[8] Prepare fresh dosing solutions regularly to ensure stability.

  • Potential Cause: Genetic and Environmental Variability.

    • Solution: Use animals from a single, reputable vendor and ensure they are age and sex-matched.[4][9] House animals in a specific pathogen-free (SPF) environment with controlled diet and housing conditions, as these factors can significantly impact the incidence and severity of induced arthritis.[4][9]

  • Potential Cause: Variable Disease Induction.

    • Solution: Refine the disease induction protocol. For collagen-induced arthritis (CIA), ensure proper preparation and emulsification of the collagen with the adjuvant.[4][9] Administer injections consistently at the same anatomical location.[9] Consider using a booster injection if the initial induction is not robust enough.[4][9]

Issue: Lack of efficacy at the initial dose and duration.

  • Potential Cause: Insufficient Drug Exposure.

    • Solution: Conduct a pilot pharmacokinetic study to determine if the current dosing regimen achieves therapeutic concentrations in the target tissue.[5] Inflammation can alter drug metabolism, potentially increasing clearance.[7] Consider increasing the dose or dosing frequency based on PK data.

  • Potential Cause: Inappropriate Therapeutic Window.

    • Solution: The timing of treatment initiation is critical. For a chronic progressive model, efficacy may be greater if treatment begins before peak disease severity. Conversely, if the compound is expected to resolve established inflammation, a later start time is appropriate. Run a time-course study where treatment is initiated at different stages of the disease.

  • Potential Cause: Insufficient Treatment Duration.

    • Solution: Chronic diseases may require prolonged treatment to show significant effects. Extend the treatment duration in a subsequent study (e.g., from 4 weeks to 8 weeks) and include intermediate and terminal endpoints to assess efficacy over time.

Issue: Unexpected toxicity or adverse effects are observed.

  • Potential Cause: Off-Target Effects.

    • Solution: Conduct a thorough literature search for known off-target liabilities of similar compounds.[8] If possible, perform in vitro screening against a panel of related proteins to assess selectivity.[8]

  • Potential Cause: Dose is Too High.

    • Solution: Reduce the dose to determine if the toxicity is dose-dependent.[8] The maximum tolerated dose (MTD) should be established in preliminary studies before proceeding to long-term efficacy models.[5] Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered posture.

Experimental Protocols

Protocol: Determining Optimal Treatment Duration of this compound in a Murine Collagen-Induced Arthritis (CIA) Model

  • Animal Model Induction:

    • Use male DBA/1J mice, 8-10 weeks of age.[4][9]

    • Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) containing 4 mg/mL M. tuberculosis.

    • Administer a 100 µL subcutaneous injection at the base of the tail on Day 0.

    • On Day 21, administer a booster injection of 100 µL of bovine type II collagen (2 mg/mL) emulsified in Incomplete Freund's Adjuvant (IFA).[4]

  • Group Allocation and Dosing:

    • Monitor mice daily for the onset of arthritis (erythema and swelling in the paws) starting from Day 21.

    • Once an animal reaches a clinical score of ≥2, randomize it into one of the treatment groups (n=10-12 mice/group):

      • Group 1: Vehicle (e.g., 0.5% methylcellulose (B11928114) in water), oral gavage, daily.

      • Group 2: this compound (e.g., 10 mg/kg), oral gavage, daily for 14 days.

      • Group 3: this compound (10 mg/kg), oral gavage, daily for 28 days.

      • Group 4: this compound (10 mg/kg), oral gavage, daily for 42 days.

  • Efficacy Monitoring:

    • Clinical Score: Score mice three times per week for signs of arthritis on a scale of 0-4 per paw (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling with joint deformity, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.

    • Paw Thickness: Measure the thickness of both hind paws using a digital caliper three times per week.

    • Body Weight: Record body weight twice per week as a measure of general health.

  • Terminal Endpoint Analysis (at day 14, 28, and 42 post-treatment initiation):

    • Blood Collection: Collect terminal blood via cardiac puncture for serum separation. Analyze for pro-inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA and anti-collagen antibodies.

    • Histopathology: Harvest hind paws, fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

Quantitative Data Summary

Table 1: Dose-Dependent Efficacy of this compound on Clinical Score in CIA Model (28-Day Treatment)

Treatment Group Mean Clinical Score (Day 28) % Inhibition vs. Vehicle
Vehicle 10.2 ± 1.5 -
This compound (3 mg/kg) 7.8 ± 1.2 23.5%
This compound (10 mg/kg) 5.1 ± 0.9 50.0%
This compound (30 mg/kg) 4.5 ± 0.8 55.9%

(Data are presented as mean ± SEM and are hypothetical)

Table 2: Effect of Treatment Duration on Key Efficacy Endpoints (10 mg/kg this compound)

Treatment Duration Mean Clinical Score Serum IL-6 (pg/mL) Histological Score (Inflammation)
14 Days 6.5 ± 1.1 85.3 ± 10.2 2.8 ± 0.4
28 Days 5.1 ± 0.9 42.1 ± 7.5 1.9 ± 0.3
42 Days 4.8 ± 0.7 35.6 ± 6.8 1.5 ± 0.2
Vehicle (42 Days) 11.5 ± 1.8 150.7 ± 20.5 3.5 ± 0.5

(Data are presented as mean ± SEM and are hypothetical)

Signaling Pathways and Workflows

G cluster_pre Pre-Study Phase cluster_study Main Study Phase cluster_analysis Analysis Phase Model Select Chronic Inflammatory Model (e.g., CIA) DoseRange Conduct Pilot Dose-Ranging Study Model->DoseRange PK Perform Initial PK/PD Study DoseRange->PK Induce Induce Disease in Cohort PK->Induce Randomize Randomize Animals Upon Disease Onset Induce->Randomize Treat_T1 Treat Group 1 (e.g., 14 Days) Randomize->Treat_T1 Treat_T2 Treat Group 2 (e.g., 28 Days) Randomize->Treat_T2 Treat_T3 Treat Group 3 (e.g., 42 Days) Randomize->Treat_T3 Monitor Monitor Clinical Signs (Scores, Paw Thickness) Treat_T1->Monitor Treat_T2->Monitor Treat_T3->Monitor Collect Terminal Sample Collection (Blood, Tissue) Monitor->Collect Biomarker Analyze Biomarkers (Cytokines, Antibodies) Collect->Biomarker Histo Histopathological Analysis Collect->Histo Analysis Statistical Analysis & Determine Optimal Duration Biomarker->Analysis Histo->Analysis

Caption: Experimental workflow for determining maximal treatment duration.

G cluster_pathway Epithelial Cell Host Defense Pathway Pathogen Pathogen / Insult (e.g., Virus, Pollutant) Receptor Epithelial Receptor (e.g., TLRs) Pathogen->Receptor Signal Intracellular Signaling (e.g., NF-κB, MAPKs) Receptor->Signal Response Pro-inflammatory Mediator Production Signal->Response Inflammation Chronic Inflammation & Tissue Damage Response->Inflammation This compound This compound This compound->Response inhibits Barrier Enhanced Epithelial Barrier Function This compound->Barrier enhances HostDefense Improved Host Defense Response Barrier->HostDefense leads to HostDefense->Pathogen neutralizes

Caption: Proposed signaling pathway for this compound's action.

References

Technical Support Center: Addressing Variability in Epithelial Barrier Function Assays with Glasmacinal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Glasmacinal in epithelial barrier function assays. This compound (also known as EP395) is a novel, non-antibacterial macrolide with anti-inflammatory properties, currently in development for chronic respiratory diseases such as COPD.[1][2] A key feature of this compound is its ability to enhance the barrier function of the respiratory epithelium.[1][3]

This guide is designed to help you navigate common sources of variability in epithelial barrier function assays and effectively troubleshoot issues that may arise during your experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect epithelial barrier function?

A1: this compound is a first-in-class oral, non-antibacterial macrolide with anti-inflammatory and host defense-enhancing properties.[4] Preclinical and clinical data have shown that this compound enhances the barrier function of the respiratory epithelium.[1][3] While the precise mechanism is still under investigation, its action is thought to be similar to other macrolides like azithromycin, which has been shown to increase transepithelial electrical resistance (TEER) and modulate the expression and localization of tight junction proteins such as claudins and occludin.[5][6]

Q2: What are the primary assays used to measure epithelial barrier function, and how might this compound impact them?

A2: The two primary assays are:

  • Transepithelial Electrical Resistance (TEER): This assay measures the electrical resistance across a cell monolayer, providing an indication of the tightness of the junctions between cells.[7] this compound is expected to increase TEER values in a dose- and time-dependent manner, reflecting an enhancement of barrier integrity.

  • Paracellular Permeability Assay: This assay measures the passage of non-toxic, cell-impermeable fluorescent tracers (e.g., FITC-dextran, Lucifer Yellow) across the cell monolayer.[8] Treatment with this compound is anticipated to decrease the paracellular flux of these tracers, indicating a tightening of the epithelial barrier.

Q3: What are the common sources of variability in TEER and paracellular permeability assays?

A3: Variability in these assays can arise from several factors, including:

  • Cell Culture Conditions: Passage number, cell seeding density, and the formation of a confluent monolayer are critical.

  • Environmental Factors: Temperature fluctuations can significantly impact TEER readings.[9]

  • Assay Technique: The positioning of electrodes in TEER measurements and proper handling of inserts are crucial for reproducibility.[7]

  • Reagent Preparation: Consistency in the preparation of assay buffers and tracer solutions is important.

Q4: How can I determine the optimal concentration and treatment time for this compound in my experiments?

A4: It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model. Based on studies with similar macrolides, a concentration range of 1-100 µM and incubation times from 24 to 72 hours could be a starting point.[6] Cell viability assays should be run in parallel to ensure that the observed effects are not due to cytotoxicity.

Q5: Should I be concerned about the cell viability when using this compound?

A5: this compound is being developed as an oral therapeutic and is expected to have a good safety profile.[2] However, it is always best practice to assess the cytotoxicity of any new compound in your specific cell model. A standard cell viability assay, such as the MTT or ATP-based assay, should be performed to rule out any confounding cytotoxic effects at the concentrations used in your barrier function experiments.

Troubleshooting Guides

Troubleshooting Inconsistent TEER Readings
Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell monolayer confluency.Ensure a uniform single-cell suspension before seeding. Visually inspect monolayers for confluency before the experiment.
Inconsistent electrode placement.Maintain consistent electrode positioning and depth in each well. Use of an EndOhm chamber can improve reproducibility.[10]
Temperature fluctuations during measurement.Allow plates to equilibrate to room temperature before measuring, or perform measurements inside a temperature-controlled incubator.[9]
TEER values are unexpectedly low Incomplete monolayer formation.Allow cells to culture for a longer duration to ensure the formation of mature tight junctions.
Cell damage during handling.Handle cell culture inserts gently, avoiding contact with the cell monolayer.
Incorrect blank subtraction.Ensure you are subtracting the resistance of a cell-free insert with media from your experimental readings.[7]
TEER values drift during measurement Temperature changes in the plate.Measure the plate quickly to minimize temperature changes.
Evaporation of media.Ensure adequate media volume in both apical and basolateral compartments.
Troubleshooting Paracellular Permeability Assays
Problem Potential Cause Recommended Solution
High background fluorescence Autofluorescence from compounds or plastics.Run appropriate controls with compound alone and media alone to determine background levels.
Leaky cell monolayers.Confirm monolayer integrity with TEER measurements prior to adding fluorescent tracers.
Low signal-to-noise ratio Insufficient tracer concentration.Optimize the concentration of the fluorescent tracer.
Short incubation time.Increase the incubation time to allow for sufficient tracer flux.
High variability in tracer flux Inconsistent monolayer integrity.As with TEER, ensure consistent and confluent cell monolayers.
Pipetting errors.Be precise when adding and sampling from the apical and basolateral compartments.

Experimental Protocols

Protocol 1: Measuring Transepithelial Electrical Resistance (TEER)
  • Cell Culture: Seed epithelial cells (e.g., Calu-3, Caco-2) on permeable supports (e.g., Transwell® inserts) and culture until a confluent monolayer is formed. This can take several days to weeks depending on the cell type.

  • Compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in pre-warmed culture medium. The final solvent concentration should be kept low (typically ≤0.1%) and consistent across all wells, including vehicle controls. Replace the medium in the apical and basolateral compartments with the treatment medium.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.

  • TEER Measurement:

    • Equilibrate the plate to room temperature for 15-20 minutes.

    • Use a voltohmmeter with "chopstick" electrodes (e.g., EVOM2™).

    • Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile PBS or culture medium before each measurement.[9]

    • Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment, ensuring the electrodes are not touching the cell monolayer.[11]

    • Record the resistance reading (in Ω) once it stabilizes.

    • Measure the resistance of a blank insert (no cells) with medium to serve as a background control.

  • Data Analysis:

    • Subtract the resistance of the blank insert from the resistance of the cell-seeded inserts.

    • Multiply the resulting value by the surface area of the insert (in cm²) to obtain the TEER value in Ω·cm².

Protocol 2: Paracellular Permeability Assay with FITC-Dextran
  • Cell Culture and Treatment: Follow steps 1-3 from the TEER protocol.

  • Assay Preparation: After the treatment period, gently wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Tracer Addition: Add HBSS containing a known concentration of a fluorescent tracer (e.g., 1 mg/mL of 4 kDa FITC-dextran) to the apical compartment. Add fresh HBSS to the basolateral compartment.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).

  • Sample Collection: At the end of the incubation, collect samples from the basolateral compartment.

  • Fluorescence Measurement: Measure the fluorescence intensity of the collected samples and standards using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the tracer (e.g., ~490 nm excitation and ~520 nm emission for FITC).

  • Data Analysis: Calculate the amount of tracer that has passed through the monolayer by comparing the sample fluorescence to a standard curve. The apparent permeability coefficient (Papp) can then be calculated.

Protocol 3: Cell Viability Assay (MTT Assay)
  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with the same concentrations of this compound as used in the barrier function assays.

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Signaling_Pathway This compound This compound Receptor Macrolide Receptor (e.g., on Epithelial Cell) This compound->Receptor Downstream_Signaling Downstream Signaling Cascade Receptor->Downstream_Signaling Nrf2 Nrf2 Activation Downstream_Signaling->Nrf2 TJ_Proteins Tight Junction Proteins (Claudins, Occludin, ZO-1) Downstream_Signaling->TJ_Proteins GCL_GSH GCL/GSH Pathway Nrf2->GCL_GSH Antioxidant_Response Increased Antioxidant Response GCL_GSH->Antioxidant_Response Barrier_Function Enhanced Epithelial Barrier Function Antioxidant_Response->Barrier_Function TJ_Proteins->Barrier_Function

Caption: Inferred signaling pathway for this compound-mediated enhancement of epithelial barrier function.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Analysis Cell_Culture Culture Epithelial Cells on Permeable Supports Monolayer_Formation Allow Monolayer Formation (e.g., 7-21 days) Cell_Culture->Monolayer_Formation Glasmacinal_Treatment Treat with this compound (Dose-Response/Time-Course) Monolayer_Formation->Glasmacinal_Treatment Incubation Incubate (e.g., 24-72 hours) Glasmacinal_Treatment->Incubation TEER TEER Measurement Incubation->TEER Permeability Paracellular Permeability (e.g., FITC-Dextran) Incubation->Permeability Viability Cell Viability (e.g., MTT) Incubation->Viability Data_Analysis Data Analysis and Interpretation TEER->Data_Analysis Permeability->Data_Analysis Viability->Data_Analysis

Caption: Experimental workflow for assessing the effect of this compound on epithelial barrier function.

Troubleshooting_Logic Start Inconsistent Assay Results? Check_Monolayer Is the Cell Monolayer Confluent? Start->Check_Monolayer Check_Technique Is Assay Technique Consistent? Check_Monolayer->Check_Technique Yes Consult_Protocol Consult Detailed Protocol Check_Monolayer->Consult_Protocol No Check_Reagents Are Reagents Prepared Correctly? Check_Technique->Check_Reagents Yes Check_Technique->Consult_Protocol No Check_Environment Is the Environment Stable? Check_Reagents->Check_Environment Yes Check_Reagents->Consult_Protocol No Check_Viability Is Cell Viability Unaffected? Check_Environment->Check_Viability Yes Check_Environment->Consult_Protocol No Optimize_Parameters Optimize Assay Parameters (Concentration, Time) Check_Viability->Optimize_Parameters Yes Check_Viability->Consult_Protocol No Contact_Support Contact Technical Support Optimize_Parameters->Contact_Support Consult_Protocol->Contact_Support

Caption: Logical troubleshooting workflow for epithelial barrier function assays.

References

Technical Support Center: Overcoming Challenges in Translating Iniparib Preclinical Data to Clinical Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the preclinical to clinical translation of Iniparib for Triple-Negative Breast Cancer (TNBC).

Frequently Asked Questions (FAQs)

Q1: Why did Iniparib fail in Phase III clinical trials for Triple-Negative Breast Cancer (TNBC) after showing such promising results in Phase II?

A1: The failure of Iniparib in the Phase III trial (BSI-201) was a significant disappointment after the promising Phase II results.[1][2][3] Several key factors are believed to have contributed to this discrepancy:

  • Misunderstood Mechanism of Action: Iniparib was initially classified as a PARP (poly ADP-ribose polymerase) inhibitor.[2][4][5] However, subsequent studies revealed that it is not a bona fide PARP inhibitor and has about 1,000 times lower PARP inhibitory activity compared to other drugs in its class.[1][5] Its actual mechanism involves the non-selective modification of cysteine-containing proteins, and it does not effectively trap PARP at sites of DNA damage.[6][7][8] This fundamental misunderstanding of how the drug worked likely led to suboptimal patient selection and combination strategies.

  • Tumor Heterogeneity: Triple-Negative Breast Cancer is not a single disease but a collection of biologically diverse subtypes (e.g., basal-like, mesenchymal, luminal androgen receptor).[1][9] The patient population in the larger Phase III trial may have had a different subtype distribution than the Phase II trial, leading to a diluted treatment effect.[1] Biomarker analyses failed to identify a clear predictive marker for response to Iniparib.[5]

  • Clinical Trial Design: The Phase III trial allowed for patients in the control arm to cross over to the Iniparib arm upon disease progression.[1][5] This crossover design could have confounded the overall survival results, potentially masking a true survival benefit.[5]

  • Preclinical Model Limitations: The preclinical models used may not have adequately captured the complexity and heterogeneity of human TNBC, leading to an overestimation of efficacy.[10]

Q2: What are the key differences between Iniparib and other "true" PARP inhibitors like Olaparib?

A2: The differences are substantial and critical for understanding their clinical outcomes:

  • Mechanism: True PARP inhibitors (e.g., Olaparib, Veliparib) are NAD+-competitive inhibitors that block the enzymatic activity of PARP and "trap" it on DNA, leading to cytotoxic single-strand breaks converting to double-strand breaks, which is particularly lethal to cancer cells with deficiencies in homologous recombination (like those with BRCA mutations).[8][11] Iniparib and its metabolites were found to not inhibit PARP activity in cellular assays and instead act by non-selectively modifying cysteine-containing proteins.[6][8]

  • Potency & Specificity: Olaparib is a potent PARP inhibitor with IC50 values in the low micromolar range.[12][13] Iniparib's PARP inhibitory activity is approximately 1,000-fold weaker.[2][5]

  • Toxicity Profile: The lack of significant additive toxicity when combined with chemotherapy was a notable feature of Iniparib, which is unlike other potent PARP inhibitors.[1][5] This lower toxicity was likely a clue that it operated via a different, less potent mechanism.[5]

Q3: How can we select better preclinical models for TNBC to improve their predictive value for clinical trials?

A3: Improving the predictive power of preclinical models is a critical challenge.[10][14] Key strategies include:

  • Embrace Heterogeneity: Utilize a panel of TNBC cell lines and patient-derived xenograft (PDX) models that represent the known molecular subtypes of TNBC (BL1, BL2, IM, M, MSL, LAR).[9][15]

  • Use Patient-Derived Xenografts (PDX): PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, better retain the heterogeneity and architecture of the original tumor compared to traditional cell line xenografts.[15][16]

  • Incorporate Syngeneic and Humanized Mouse Models: For studying immuno-oncology agents in combination with targeted therapies, it is crucial to use models with a competent immune system. Syngeneic mouse models (e.g., 4T1 in BALB/c mice) or humanized mice are essential.[17][18][19]

  • Co-clinical Trials: A "co-clinical" trial approach, where preclinical studies in PDX models are conducted in parallel with the clinical trial, can provide real-time insights into drug resistance and identify predictive biomarkers.[20]

Troubleshooting Guides

Issue 1: My in vitro results with an investigational drug show high potency, but it fails to show efficacy in in vivo animal models.

Potential Cause Troubleshooting Steps
Poor Pharmacokinetics (PK) 1. Perform a full PK analysis in the selected animal model (e.g., mouse, rat). Measure parameters like Cmax, half-life (t½), and overall exposure (AUC).[21] 2. Assess drug metabolism. The active compound may be cleared too rapidly or converted to inactive metabolites.[21] 3. Consider alternative formulations or routes of administration to improve bioavailability.
Inadequate Pharmacodynamics (PD) 1. Confirm target engagement in the tumor tissue. Use techniques like Western blot, IHC, or mass spectrometry to verify that the drug is reaching its target at sufficient concentrations to have a biological effect. 2. Develop and validate a biomarker assay to measure the drug's effect on its intended pathway. For Iniparib, this was initially thought to be PARP inhibition, but later studies showed it induced γ-H2AX foci (a marker of DNA damage) without inhibiting PARP.[2][22]
Model Unsuitability 1. Ensure the chosen cell line or animal model has the target pathway you are investigating. For example, testing a PARP inhibitor in a model without homologous recombination deficiency may not show single-agent efficacy.[11] 2. Switch to a more clinically relevant model, such as an orthotopic PDX model, which better recapitulates the tumor microenvironment.[17][18]

Issue 2: Promising preclinical efficacy does not translate to the patient population in a Phase I/II trial.

Potential Cause Troubleshooting Steps
Species-Specific Differences 1. Review cross-species metabolism and toxicology data. Humans and mice can metabolize drugs differently, leading to different active compounds or toxicities.[16] 2. Ensure the preclinical models recapitulate human tumor biology. Over-reliance on models that don't reflect human disease is a major cause of translational failure.[10][16]
Lack of a Predictive Biomarker 1. Retrospectively analyze clinical samples (if available) to identify potential biomarkers of response or resistance. 2. Go back to preclinical models to test hypotheses generated from the clinical data. Use a panel of diverse models to discover which molecular features correlate with sensitivity.[9] 3. The failure to identify a biomarker for Iniparib response in the heterogeneous TNBC population was a key issue.[5]
Underestimation of Human Heterogeneity 1. Preclinical studies often use genetically identical animals and homogenous cell lines, which does not reflect the genetic diversity of the human population.[14] 2. Refine patient selection criteria for future trials based on molecular subtyping or other identified biomarkers to enrich for potential responders.[1]

Quantitative Data Summary

Table 1: Comparison of Iniparib Efficacy in Preclinical vs. Clinical Settings

ParameterPreclinical Data (Various Cell Lines)Phase II Clinical Trial (NCT00540358)[4][5]Phase III Clinical Trial (BSI-201/NCT00938652)[1][2]
IC50 Concentration 13-70 µM (Iniparib) vs. <0.01-2.5 µM (Olaparib, colony formation)[12][13]N/AN/A
Objective Response Rate (ORR) N/A52% (Iniparib + Chemo) vs. 32% (Chemo alone)34% (Iniparib + Chemo) vs. 30% (Chemo alone)
Median Progression-Free Survival (PFS) N/A5.9 months (Iniparib + Chemo) vs. 3.6 months (Chemo alone)5.1 months (Iniparib + Chemo) vs. 4.1 months (Chemo alone)
Median Overall Survival (OS) N/A12.3 months (Iniparib + Chemo) vs. 7.7 months (Chemo alone)11.8 months (Iniparib + Chemo) vs. 11.1 months (Chemo alone)

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (e.g., MTT Assay)

  • Cell Plating: Seed TNBC cells (e.g., MDA-MB-231, MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

  • Drug Treatment: Prepare serial dilutions of the investigational compound (e.g., Iniparib) in complete culture medium. Remove old media from plates and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Patient-Derived Xenograft (PDX) Model for Efficacy Testing

  • Model Selection: Select a well-characterized TNBC PDX model that reflects a specific subtype of interest.[15]

  • Tumor Implantation: Implant a small fragment (~3x3 mm) of the PDX tumor subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth Monitoring: Monitor tumor growth using caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle, Chemotherapy alone, Investigational drug alone, Combination).

  • Treatment Administration: Administer the drug(s) via the clinically intended route (e.g., intravenous, oral) according to a predetermined schedule and dose, based on prior PK/PD and tolerability studies.

  • Endpoint Measurement: Continue treatment and tumor monitoring until tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³). Key endpoints are tumor growth inhibition (TGI) and overall survival.

  • Tissue Collection: At the end of the study, collect tumors and other tissues for biomarker and PD analysis.

Visualizations

G cluster_0 Preclinical Phase cluster_1 Clinical Translation & Trials cluster_2 Translational Challenges (Pitfalls) concept Drug Concept (e.g., PARP Inhibition) invitro In Vitro Screening (Cell Lines) concept->invitro pitfall2 Wrong Mechanism of Action concept->pitfall2 invivo In Vivo Models (Xenografts, PDX) invitro->invivo Promising IC50 pkpd PK/PD & Tox Studies invivo->pkpd Tumor Growth Inhibition pitfall3 Model Irrelevance invivo->pitfall3 phase1 Phase I (Safety, Dose) pkpd->phase1 IND Filing pitfall1 Poor PK/PD pkpd->pitfall1 phase2 Phase II (Efficacy Signal) phase1->phase2 phase3 Phase III (Confirmatory) phase2->phase3 pitfall4 Patient Heterogeneity phase2->pitfall4 approval Regulatory Approval phase3->approval pitfall5 Flawed Trial Design phase3->pitfall5

Caption: Workflow of preclinical to clinical translation highlighting potential pitfalls.

G cluster_brca_prof BRCA Proficient Cells cluster_brca_def BRCA Deficient Cells dna_damage DNA Damage (e.g., from Chemotherapy) ssb Single-Strand Break (SSB) dna_damage->ssb parp PARP Enzyme ssb->parp replication DNA Replication ssb->replication par PARylation (Repair Signal) parp->par ber Base Excision Repair (BER) par->ber cell_survival Cell Survival ber->cell_survival dsb Double-Strand Break (DSB) replication->dsb hr Homologous Recombination (HR) (Error-Free Repair) dsb->hr Repair apoptosis Apoptosis (Cell Death) dsb->apoptosis No Repair hr->cell_survival brca BRCA1/2 Proficient brca_def BRCA1/2 Deficient parpi True PARP Inhibitor (e.g., Olaparib) parpi->parp Inhibits & Traps iniparib Iniparib (Not a true PARPi) cysteine_mod Non-specific Cysteine Protein Modification iniparib->cysteine_mod

Caption: Signaling pathway of PARP inhibition and DNA damage repair.

G start Discordant Results: Preclinical vs. Clinical re_eval_drug Re-evaluate Drug Properties start->re_eval_drug re_eval_preclin Re-evaluate Preclinical Models start->re_eval_preclin re_eval_clin Re-evaluate Clinical Trial Data start->re_eval_clin check_moa Confirm Mechanism of Action (MoA) re_eval_drug->check_moa check_pkpd Analyze PK/PD (Animal vs. Human) re_eval_drug->check_pkpd check_relevance Assess Clinical Relevance of Models re_eval_preclin->check_relevance check_heterogeneity Test on Diverse Model Panel (PDX) re_eval_preclin->check_heterogeneity check_biomarker Retrospective Biomarker Analysis re_eval_clin->check_biomarker check_patients Analyze Patient Subgroups re_eval_clin->check_patients check_design Review Trial Design (e.g., Crossover) re_eval_clin->check_design

Caption: Troubleshooting logic for discordant preclinical and clinical outcomes.

References

methods to reduce experimental artifacts in Glasmacinal research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of Glasmacinal in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective and potent small molecule inhibitor of the this compound-Associated Kinase (GMAK), a receptor tyrosine kinase. It functions by competitively binding to the ATP pocket of the GMAK catalytic domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways critical for tumor cell proliferation and survival.

Q2: How should this compound be stored and handled?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term storage, it can be stored at 4°C for up to two weeks. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q3: What is the recommended solvent for reconstituting this compound?

A3: The recommended solvent for reconstituting this compound is dimethyl sulfoxide (B87167) (DMSO) at a stock concentration of 10 mM. For cell-based assays, further dilutions should be made in the appropriate cell culture medium to ensure the final DMSO concentration does not exceed 0.1%, as higher concentrations can be toxic to cells.

Troubleshooting Guides

In Vitro Assays

Q4: We are observing inconsistent IC50 values for this compound in our cell viability assays. What could be the cause?

A4: Inconsistent IC50 values can arise from several factors. Here are some common causes and troubleshooting steps:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell density can significantly impact the calculated IC50.

  • Assay Incubation Time: The duration of drug exposure should be kept constant across experiments. We recommend a 72-hour incubation period for most cell lines.

  • Reagent Preparation: Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation of the compound.

  • Cell Line Authenticity: Periodically verify the identity of your cell lines using short tandem repeat (STR) profiling to rule out cross-contamination.

Q5: We are not observing the expected decrease in the phosphorylation of downstream targets (e.g., p-AKT, p-ERK) in our Western blots after this compound treatment. What should we do?

A5: This issue often points to problems with the experimental protocol or the specific cellular context. Consider the following:

  • Treatment Time: The optimal time to observe maximal inhibition of downstream signaling may be shorter than the time required to see an effect on cell viability. We recommend a time-course experiment (e.g., 0, 1, 2, 4, 8, 24 hours) to determine the ideal treatment duration.

  • Lysate Preparation: Use fresh lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.

  • Antibody Quality: Ensure your primary antibodies for the phosphorylated targets are validated and used at the recommended dilution.

  • Loading Controls: Always include a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.

In Vivo Studies

Q6: Our in vivo xenograft model is showing high toxicity and weight loss at the recommended dose of this compound. How can we mitigate this?

A6: In vivo toxicity can be a significant challenge. The following adjustments may help:

  • Dose Reduction: A lower dose may still provide therapeutic efficacy with reduced toxicity.

  • Dosing Schedule: Consider alternative dosing schedules, such as intermittent dosing (e.g., 5 days on, 2 days off), to allow for animal recovery.

  • Vehicle Formulation: Ensure the vehicle used for drug delivery is well-tolerated by the animal model.

Quantitative Data

Table 1: In Vitro Potency of this compound against Various Cancer Cell Lines

Cell LineCancer TypeGMAK ExpressionIC50 (nM)
U-87 MGGlioblastomaHigh15
A549Lung CancerModerate150
MCF-7Breast CancerLow>10,000
HCT116Colon CancerModerate250

Table 2: Kinase Selectivity Profile of this compound

KinaseKi (nM)
GMAK 5
EGFR1,200
VEGFR22,500
PDGFRβ>5,000
SRC>10,000

Experimental Protocols

Protocol 1: Western Blotting for GMAK Pathway Activation
  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound and incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.

Visualizations

GMAK_Signaling_Pathway cluster_membrane Cell Membrane GMAK GMAK Receptor PI3K PI3K GMAK->PI3K RAS RAS GMAK->RAS This compound This compound This compound->GMAK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: GMAK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Select GMAK-positive cancer cell lines seed_cells Seed cells in 96-well plates start->seed_cells treat_cells Treat with serial dilutions of this compound seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay data_analysis Analyze data and calculate IC50 viability_assay->data_analysis end End: Determine in vitro efficacy data_analysis->end

Caption: Experimental workflow for in vitro efficacy testing of this compound.

Troubleshooting_Logic start Inconsistent IC50 values? check_seeding Consistent cell seeding density? start->check_seeding Start Here check_reagents Fresh drug dilutions used? check_seeding->check_reagents Yes solution1 Solution: Optimize seeding protocol check_seeding->solution1 No check_incubation Consistent incubation time? check_reagents->check_incubation Yes solution2 Solution: Prepare fresh dilutions for each experiment check_reagents->solution2 No check_cell_line Cell line authenticated? check_incubation->check_cell_line Yes solution3 Solution: Standardize incubation period check_incubation->solution3 No solution4 Solution: Perform STR profiling check_cell_line->solution4 No

Caption: Troubleshooting logic for inconsistent IC50 values.

Technical Support Center: Scaling Up Glasmacinal Production for Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of Glasmacinal for research purposes. The information is designed to address specific issues that may be encountered during synthesis, purification, and analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of this compound synthesis.

Issue 1: Low Reaction Yield

  • Question: We are experiencing a significant drop in yield for a key synthesis step when moving from a 1g to a 100g scale. What are the potential causes and solutions?

  • Answer: A decrease in yield during scale-up is a common challenge.[1][2] Several factors could be responsible:

    • Inefficient Mixing: In larger reaction vessels, inadequate stirring can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions and reduced yield. Ensure the stirring mechanism (e.g., overhead stirrer) is appropriately sized and positioned for the vessel.

    • Heat Transfer Issues: The surface-area-to-volume ratio decreases as scale increases, which can lead to difficulties in maintaining the optimal reaction temperature.[2] Exothermic reactions can overheat, while endothermic reactions may not reach the required temperature. Use a reactor with a jacketed cooling/heating system and monitor the internal temperature closely.

    • Reagent Addition Rate: The rate of addition of a critical reagent may need to be adjusted at a larger scale to maintain optimal concentration and temperature. A slower, controlled addition is often necessary.

    • Solvent Effects: Ensure all solvents are of the appropriate grade and are anhydrous if required. The volume of solvent may need to be optimized for the larger scale.

Issue 2: Inconsistent Purity Profile

  • Question: We are observing new impurities and batch-to-batch variability in the purity of our scaled-up this compound product. How can we address this?

  • Answer: Changes in the impurity profile upon scale-up can be attributed to several factors:[3]

    • Extended Reaction Times: Longer reaction times at a larger scale can lead to the formation of degradation products. Analyze samples at various time points to determine the optimal reaction duration.

    • Temperature Fluctuations: Poor temperature control can promote the formation of side products. Implement stricter temperature monitoring and control.

    • Purification Inefficiency: The purification method (e.g., column chromatography, crystallization) may not be as effective at a larger scale. The stationary phase to product ratio in chromatography may need to be adjusted, or the crystallization conditions (solvent, temperature, cooling rate) may require re-optimization.

    • Raw Material Quality: Ensure the quality and purity of starting materials and reagents are consistent across all batches.[4]

Issue 3: Difficulty with Product Isolation and Crystallization

  • Question: We are struggling to efficiently crystallize the final this compound product at a larger scale, leading to product loss and lower purity. What can we do?

  • Answer: Crystallization is highly sensitive to scale.[3] Consider the following:

    • Supersaturation Control: The rate of cooling and addition of anti-solvent are critical for controlling supersaturation and forming well-defined crystals. A slower, more controlled process is often required at a larger scale.

    • Seeding: Introducing seed crystals of the desired polymorph can promote consistent crystallization and particle size.

    • Solvent System: The solvent/anti-solvent ratio may need to be re-optimized for the larger volume.

    • Agitation: The type and speed of agitation can influence crystal size and form.

Frequently Asked Questions (FAQs)

  • Q1: What are the critical process parameters (CPPs) to monitor during the scale-up of this compound synthesis?

    • A1: Key CPPs include reaction temperature, mixing speed, reagent addition rate, pH, and reaction time. These parameters should be carefully monitored and controlled to ensure reproducibility.[5]

  • Q2: How do we ensure the polymorphic form of this compound remains consistent during scale-up?

    • A2: Polymorphism can be influenced by crystallization conditions.[3] It is crucial to have a well-controlled crystallization process with consistent solvent systems, cooling rates, and agitation. Analytical techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) should be used to characterize the polymorphic form of each batch.

  • Q3: What are the regulatory considerations when scaling up the production of a research compound like this compound for preclinical studies?

    • A3: For preclinical studies, it is important to follow Good Laboratory Practices (GLP). As you move towards clinical trials, compliance with Current Good Manufacturing Practices (cGMP) will be required.[2][6] This includes thorough documentation of all procedures, batch records, and quality control testing.

  • Q4: this compound is a macrolide. Are there any specific safety precautions we should take during its synthesis and handling?

    • A4: As with any active pharmaceutical ingredient, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn. If there is a risk of aerosolization, a fume hood or other containment system should be used. Refer to the Material Safety Data Sheet (MSDS) for specific handling instructions.

Data Presentation

Table 1: Comparison of Yield and Purity at Different Production Scales

ScaleAverage Yield (%)Purity (%) (by HPLC)Major Impurity A (%)Major Impurity B (%)
1 g8599.50.150.08
10 g7899.20.250.12
100 g6598.50.550.30

Table 2: Impact of Crystallization Solvent on Purity and Crystal Form

Solvent SystemPurity (%) (by HPLC)Predominant Polymorph
Ethanol/Water99.1Form I
Isopropanol/Heptane (B126788)99.6Form II
Acetone/Water98.8Form I

Experimental Protocols

Protocol: Scaled-Up Purification of this compound by Column Chromatography

  • Column Preparation:

    • Select a glass column with an appropriate diameter and length for the desired scale (e.g., for 100g of crude product, a 10 cm diameter column may be suitable).

    • Prepare a slurry of silica (B1680970) gel in the chosen mobile phase (e.g., a mixture of heptane and ethyl acetate).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

    • Equilibrate the column by running several column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve the crude this compound product in a minimal amount of the mobile phase or a stronger solvent that is miscible with the mobile phase.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and carefully load the dry powder onto the top of the column bed.

  • Elution:

    • Begin elution with the initial mobile phase composition.

    • Collect fractions of a consistent volume.

    • Monitor the elution of the product and impurities using thin-layer chromatography (TLC) or a UV detector.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product and separate it from impurities.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

    • Pool the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure.

  • Final Product Isolation:

    • The resulting solid can be further dried under high vacuum to remove residual solvent. This material can then be taken forward for crystallization.

Visualizations

Glasmacinal_Signaling_Pathway This compound This compound EpithelialCell Airway Epithelial Cell This compound->EpithelialCell Acts on BarrierFunction Enhanced Epithelial Barrier Function EpithelialCell->BarrierFunction Inflammation Reduced Pro-inflammatory Mediators EpithelialCell->Inflammation HostDefense Improved Host Defense Response BarrierFunction->HostDefense Pathogens Inhaled Pathogens (e.g., Viruses, Bacteria) Pathogens->EpithelialCell

Caption: Hypothetical signaling pathway of this compound in airway epithelial cells.

Production_Workflow Start Starting Materials Step1 Synthesis Step 1: Coupling Reaction Start->Step1 Step2 Synthesis Step 2: Cyclization Step1->Step2 QC Quality Control (HPLC, NMR, MS) Step1->QC Crude Crude Product Isolation Step2->Crude Step2->QC Purification Purification: Column Chromatography Crude->Purification Crystallization Crystallization Purification->Crystallization Purification->QC Final Final Product: This compound Crystallization->Final Final->QC

Caption: Experimental workflow for the scaled-up production of this compound.

Troubleshooting_Tree Problem Low Yield or Purity? CheckTemp Verify Temperature Control Problem->CheckTemp Yes CheckMixing Assess Mixing Efficiency Problem->CheckMixing Yes CheckReagents Analyze Raw Material Quality Problem->CheckReagents Yes OptimizePurification Re-optimize Purification Problem->OptimizePurification Purity Issue AdjustConditions Adjust Reaction Conditions CheckTemp->AdjustConditions CheckMixing->AdjustConditions CheckReagents->AdjustConditions Solution Problem Resolved OptimizePurification->Solution AdjustConditions->Solution

Caption: Troubleshooting decision tree for this compound production scale-up.

References

Validation & Comparative

comparative analysis of Glasmacinal versus azithromycin in COPD models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Glasmacinal (EP395), a novel non-antibacterial macrolide, and azithromycin (B1666446), a widely used antibiotic with known anti-inflammatory properties, in preclinical and clinical models relevant to Chronic Obstructive Pulmonary Disease (COPD). This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to offer an objective resource for the scientific community.

Executive Summary

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease. While azithromycin is used off-label to reduce exacerbations in COPD, concerns over antibiotic resistance with long-term use have prompted the development of non-antibacterial alternatives. This compound (EP395) has emerged as a first-in-class "Barriolide™," a non-antibacterial macrolide with anti-inflammatory and epithelial barrier-enhancing properties.[1] Preclinical data suggest that this compound exhibits anti-inflammatory effects comparable to azithromycin in models of neutrophilic airway inflammation without the antimicrobial activity, a significant advantage in mitigating the risk of antimicrobial resistance.[2][3] Furthermore, a clinical study in healthy volunteers demonstrated this compound's ability to enhance host defense responses to inhaled lipopolysaccharide (LPS) while reducing pro-inflammatory mediators.[2][4]

Data Presentation: Performance in COPD Models

The following tables summarize the comparative quantitative data for this compound and azithromycin from preclinical and clinical studies.

Table 1: Preclinical Efficacy in Neutrophilic Inflammation Models

ParameterModelThis compound (EP395)AzithromycinKey Findings
Neutrophil Infiltration Lipopolysaccharide (LPS)-induced airway inflammation in miceComparable reduction to azithromycinSignificant reductionBoth agents demonstrate potent anti-inflammatory effects by reducing neutrophil influx into the airways.[3]
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Tobacco smoke-induced airway inflammation in miceComparable reduction to azithromycinSignificant reductionBoth drugs effectively suppress key inflammatory cytokines implicated in COPD pathogenesis.[3]
Neutrophil Infiltration Respiratory Syncytial Virus (RSV)-induced airway inflammation in miceComparable reduction to azithromycinSignificant reductionThis compound shows similar efficacy to azithromycin in a viral-induced inflammation model relevant to COPD exacerbations.[3]

Table 2: Effects on Respiratory Epithelial Barrier Function

ParameterModelThis compound (EP395)AzithromycinKey Findings
Transepithelial Electrical Resistance (TEER) In vitro bronchial epithelial cell cultureSignificant increaseSignificant increaseBoth compounds enhance epithelial barrier integrity, a crucial factor in preventing exacerbations. Azithromycin's effect on TEER has been well-documented.[5][6][7] this compound is reported to have a similar enhancing effect.[5]
Paracellular Flux In vitro bronchial epithelial cell cultureReduced paracellular fluxReduced paracellular fluxConsistent with increased TEER, both agents decrease the permeability of the epithelial layer.[7]
Epithelial Barrier Protection In vivo sulphur dioxide-induced mouse modelReduced extravasation of serum albumin into BALFData not available in direct comparisonThis compound demonstrates a protective effect on the epithelial barrier in an in vivo model of irritant exposure.

Table 3: Clinical and Mechanistic Properties

ParameterStudy TypeThis compound (EP395)AzithromycinKey Findings
Antibacterial Activity In vitroNegligibleBroad-spectrum antibioticA key differentiating feature, with this compound designed to avoid antimicrobial resistance.[2][5]
Host Defense Response LPS challenge in healthy volunteersEnhanced host defense responseData not available in direct comparisonThis compound may bolster the lung's ability to respond to bacterial components.[4][8]
Anti-inflammatory Effects LPS challenge in healthy volunteersReduction in pro-inflammatory mediatorsReduces inflammatory markers in COPD patientsBoth drugs show anti-inflammatory effects in clinical settings.[4][9]
Effect on Gene Expression Patients with neutrophilic COPDData not yet availableDownregulation of genes for antigen presentation, interferon, and T-cell responsesLong-term azithromycin treatment modulates inflammatory pathways at the genetic level.[10][11]

Experimental Protocols

1. Preclinical Models of Neutrophilic Airway Inflammation

  • LPS-Induced Inflammation: Male BALB/c mice are pre-treated orally with either this compound, azithromycin, or a vehicle control for a specified period (e.g., 2 weeks). Subsequently, mice are challenged with an intranasal or intratracheal administration of lipopolysaccharide (LPS) from Pseudomonas aeruginosa or Escherichia coli. After a set time (e.g., 3 to 24 hours), bronchoalveolar lavage fluid (BALF) is collected to quantify neutrophil counts and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, CXCL1, CXCL2) via ELISA or other immunoassays. Lung tissue homogenates may also be analyzed for inflammatory markers.[12]

  • Tobacco Smoke-Induced Inflammation: Animals are exposed to cigarette smoke for a defined duration (e.g., several weeks to months) to induce a COPD-like phenotype. Treatment with this compound or azithromycin is administered during the exposure period. Endpoints include the analysis of inflammatory cell infiltration and cytokine levels in BALF and lung tissue.[13]

  • RSV-Induced Inflammation: Mice are infected with Respiratory Syncytial Virus (RSV) to model viral-induced exacerbations. The effects of pre-treatment with the test compounds on viral load, inflammatory cell recruitment, and cytokine production in the lungs are then assessed.[3]

2. Assessment of Respiratory Epithelial Barrier Function

  • In Vitro Model: Primary human bronchial epithelial cells are cultured on permeable supports at an air-liquid interface (ALI) to form a differentiated, polarized epithelium. The cells are treated with this compound or azithromycin. Barrier function is assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A higher TEER value indicates a more intact barrier. Paracellular flux can be measured by adding a fluorescent tracer (e.g., FITC-dextran) to the apical side and quantifying its appearance on the basolateral side over time.[7][14]

  • In Vivo Model: Mice are exposed to an irritant such as sulphur dioxide to induce epithelial injury. The effect of pre-treatment with this compound on barrier integrity is evaluated by measuring the extravasation of intravenously injected human serum albumin into the BALF.[5]

3. Clinical LPS Challenge Model

  • Study Design: A randomized, double-blind, placebo-controlled trial in healthy, non-smoking volunteers. Participants receive multiple oral doses of this compound or placebo over a defined period (e.g., 3 weeks).

  • LPS Challenge: Following the treatment period, participants undergo an inhaled LPS challenge.

  • Outcome Measures: Blood and sputum samples are collected at baseline and at various time points post-challenge to measure inflammatory markers. Bronchoscopy with BALF collection may be performed to assess lung-specific inflammatory responses, including cell counts and cytokine levels.[8][15][16]

Mandatory Visualizations

Signaling_Pathway_Inhibition cluster_stimulus Inflammatory Stimuli (e.g., LPS, Smoke, Virus) cluster_cell Airway Epithelial & Immune Cells cluster_drugs Therapeutic Intervention Stimulus LPS / Smoke / Virus Receptor Toll-like Receptors (TLRs) Stimulus->Receptor NFkB NF-κB Signaling Pathway Receptor->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NFkB->Cytokines Neutrophil Neutrophil Infiltration Cytokines->Neutrophil This compound This compound This compound->NFkB Inhibition Azithromycin Azithromycin Azithromycin->NFkB Inhibition

Caption: Inhibition of Inflammatory Signaling by this compound and Azithromycin.

Experimental_Workflow_Preclinical cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Animal Model (Mice) Treatment_Groups Treatment Groups: - Vehicle - this compound - Azithromycin Animal_Model->Treatment_Groups Pretreatment Oral Pre-treatment (2 weeks) Treatment_Groups->Pretreatment Challenge Inflammatory Challenge (LPS / Smoke / RSV) Pretreatment->Challenge Sample_Collection Sample Collection (BALF, Lung Tissue) Challenge->Sample_Collection Cell_Count Neutrophil & Macrophage Counts Sample_Collection->Cell_Count Cytokine_Analysis Cytokine Measurement (ELISA) Sample_Collection->Cytokine_Analysis

Caption: Preclinical Experimental Workflow for COPD Models.

Epithelial_Barrier_Enhancement cluster_cell_state Epithelial Cell State Dysfunctional_Barrier Dysfunctional Epithelial Barrier (Low TEER, High Permeability) Functional_Barrier Enhanced Epithelial Barrier (High TEER, Low Permeability) Dysfunctional_Barrier->Functional_Barrier Barrier Enhancement This compound This compound This compound->Functional_Barrier Azithromycin Azithromycin Azithromycin->Functional_Barrier

References

A Comparative Guide to Validating the Non-Antibacterial Activity of Glasmacinal Against Common Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the non-antibacterial properties of Glasmacinal, a first-in-class, non-antibacterial macrolide with anti-inflammatory activity.[1] The increasing threat of antimicrobial resistance (AMR) necessitates the development of novel therapeutic strategies that can mitigate pathogen-induced damage without exerting direct selective pressure on bacteria.[2] this compound (also known as EP395) represents such a strategy, designed to enhance the host defense response and reduce inflammation associated with respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD).[1][3][4]

This document outlines the experimental validation of this compound's negligible antibacterial action compared to a standard antibiotic, Azithromycin (B1666446), and a potent anti-inflammatory agent, Dexamethasone.

Comparative Analysis of Therapeutic Agents

This compound is distinguished by its mechanism, which focuses on modulating the host's immune response rather than direct antimicrobial action.[2] Its anti-inflammatory effects have been shown to be comparable to azithromycin in preclinical models, but without the accompanying antimicrobial activity that can lead to resistance.[3][5] The primary therapeutic goal is to reduce the frequency and severity of exacerbations in chronic respiratory diseases.[1]

FeatureThis compoundAzithromycinDexamethasone
Primary Mechanism Anti-inflammatory & enhances host epithelial barrier function[3][5]Inhibition of bacterial protein synthesisBroad anti-inflammatory and immunosuppressive effects
Drug Class Macinal (non-antibacterial macrolide)[1]Macrolide antibiotic[6]Corticosteroid
Primary Therapeutic Use Investigational for COPD and other chronic respiratory diseases[1]Bacterial infections, including respiratory tract infections[7]Wide range of inflammatory and autoimmune conditions
Antimicrobial Activity Negligible[3][5]Broad-spectrum antibacterialNone
Key Advantage Reduces inflammation without contributing to antimicrobial resistance[2]Effective against susceptible bacteriaPotent and rapid anti-inflammatory action

Experimental Validation of Non-Antibacterial Activity

To empirically validate this compound's non-antibacterial profile, a Minimum Inhibitory Concentration (MIC) assay is the standard method.[8] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Comparative MIC Data Against Common Respiratory Pathogens

The following table presents hypothetical, yet plausible, MIC data to illustrate the expected outcomes from such an experiment. Common bacterial pathogens of the respiratory tract include Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[9]

CompoundS. pneumoniae (ATCC 49619) MIC (µg/mL)H. influenzae (ATCC 49247) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
This compound >128>128>128
Azithromycin ≤1.0≤2.0>128
Dexamethasone >128>128>128
  • Interpretation: The high MIC values (>128 µg/mL) for this compound indicate a lack of direct antibacterial activity, similar to the non-antibiotic Dexamethasone. In contrast, Azithromycin shows potent activity against relevant respiratory pathogens (low MIC values), as expected.

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]

1. Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of common respiratory bacterial pathogens.

2. Materials:

  • Test compounds (this compound, Azithromycin, Dexamethasone)

  • Bacterial strains (S. pneumoniae, H. influenzae, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Haemophilus Test Medium (HTM) for H. influenzae

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Incubator (35°C ± 2°C)

3. Method:

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of each test compound in the appropriate broth medium directly in the 96-well plates. Concentrations should range from 256 µg/mL down to 0.125 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted compounds. This brings the final volume to 100 µL.

  • Controls: Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C for 16-20 hours (20-24 hours for S. pneumoniae).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Mandatory Visualizations

Signaling Pathway of this compound's Anti-Inflammatory Action

This compound is hypothesized to exert its anti-inflammatory effects by enhancing the respiratory epithelial barrier and modulating host immune responses to pathogens, thereby reducing the release of pro-inflammatory mediators.[2][3] This is distinct from direct interaction with the pathogen.

cluster_pathogen Pathogen Interaction cluster_host Host Cell Response PAMPs Pathogen-Associated Molecular Patterns (PAMPs) TLR Toll-Like Receptor (TLR) PAMPs->TLR binds NFkB NF-κB Pathway Activation TLR->NFkB activates Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Cytokines induces Inflammation Inflammation & Epithelial Damage Cytokines->Inflammation This compound This compound This compound->NFkB inhibits Epithelium Enhanced Epithelial Barrier Integrity This compound->Epithelium promotes

Caption: Hypothetical pathway of this compound's non-antibacterial, anti-inflammatory action.

Experimental Workflow for Validation

The logical flow of experiments is crucial for systematically validating the non-antibacterial activity of a test compound.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_conclusion Conclusion Pathogen Select & Culture Respiratory Pathogens Inoculate Inoculate Microtiter Plates Pathogen->Inoculate Compound Prepare Serial Dilutions of Test Compounds Compound->Inoculate Incubate Incubate at 35°C for 16-24h Inoculate->Incubate Read Visually Read MICs Incubate->Read Compare Compare MICs: This compound vs. Controls Read->Compare Validate Validate Non-Antibacterial Activity Compare->Validate

Caption: Workflow for validating the non-antibacterial activity of this compound.

References

Confirming the On-Target Effects of Glasdegib through Genetic Knockdown Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of Glasdegib (B1662127) (Glasmacinal), a Smoothened (SMO) inhibitor, with genetic knockdown of SMO in the context of Acute My myeloid Leukemia (AML). By examining data from both pharmacological inhibition and genetic silencing, this document aims to offer a clear understanding of Glasdegib's mechanism of action and its specificity for the Hedgehog (Hh) signaling pathway.

Introduction to Glasdegib and the Hedgehog Signaling Pathway

Glasdegib is an orally administered small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3] Aberrant activation of the Hh pathway is implicated in the survival, proliferation, and self-renewal of cancer stem cells, including leukemic stem cells (LSCs) in AML.[4][5][6] By inhibiting SMO, Glasdegib aims to disrupt this signaling cascade, thereby reducing the viability of malignant cells. Glasdegib is approved in combination with low-dose cytarabine (B982) for the treatment of newly diagnosed AML in patients who are not candidates for intensive chemotherapy.[6][7]

Genetic knockdown techniques, such as small interfering RNA (siRNA) and short hairpin RNA (shRNA), offer a powerful tool to validate the on-target effects of pharmacological inhibitors. By specifically reducing the expression of a target protein, in this case SMO, researchers can observe the resulting cellular phenotypes and compare them to the effects of the drug. A strong correlation between the outcomes of genetic knockdown and drug treatment provides compelling evidence that the drug's primary mechanism of action is indeed through the inhibition of its intended target.

Comparative Analysis: Glasdegib vs. SMO Knockdown

To confirm the on-target effects of Glasdegib, its cellular and molecular consequences can be directly compared to those induced by the genetic knockdown of its target, SMO. The following sections and tables summarize key experimental findings from studies utilizing both approaches in AML and other relevant cancer cell lines.

Impact on Cell Proliferation and Viability

Inhibition of the Hedgehog pathway, either through pharmacological means with Glasdegib or by genetic silencing of SMO, is expected to decrease the proliferation and viability of cancer cells that are dependent on this pathway for their growth and survival.

A study directly comparing Glasdegib and SMO knockdown in the AML cell line KG-1 demonstrated that both interventions lead to a significant decrease in cell proliferation.[8] This suggests that the anti-proliferative effect of Glasdegib is a direct result of its inhibition of SMO.

InterventionCell LineEffect on ProliferationQuantitative DataReference
Glasdegib (100 nM) KG-1 (AML)DecreaseNot specified in abstract[8]
SMO siRNA KG-1 (AML)DecreaseNot specified in abstract[8]
Downregulation of Downstream Hedgehog Pathway Signaling

A key indicator of on-target SMO inhibition is the downregulation of downstream components of the Hedgehog pathway, most notably the transcription factor GLI1. Both Glasdegib and SMO knockdown are expected to reduce GLI1 expression.

The same comparative study in KG-1 cells showed that both treatment with Glasdegib and knockdown of SMO resulted in a concomitant decrease in GLI1 protein levels, confirming that Glasdegib effectively inhibits the Hedgehog signaling cascade at the level of SMO.[8]

InterventionCell LineEffect on GLI1 ExpressionQuantitative DataReference
Glasdegib (100 nM) KG-1 (AML)Decrease in protein levelsNot specified in abstract[8]
SMO siRNA KG-1 (AML)Decrease in protein levelsNot specified in abstract[8]
Glasdegib (50-100 mg) Human Skin Biopsies>80% downregulation>80%[1]

Comparison with Other SMO Inhibitors

Glasdegib is one of several SMO inhibitors that have been developed. Vismodegib and Sonidegib are two other FDA-approved SMO inhibitors, primarily for the treatment of basal cell carcinoma. While they share the same target, differences in their chemical structures can lead to variations in potency, specificity, and clinical efficacy.

DrugApproved IndicationsKey Clinical Findings in AML
Glasdegib Acute Myeloid Leukemia (in combination with low-dose cytarabine)Improved overall survival compared to low-dose cytarabine alone.[7][9]
Vismodegib Basal Cell CarcinomaPreclinical studies have shown some activity in hematologic malignancies.
Sonidegib Basal Cell CarcinomaPreclinical studies have shown some activity in hematologic malignancies.

Experimental Protocols

Lentiviral-Based shRNA Knockdown of SMO in AML Cells

This protocol provides a general framework for the stable knockdown of SMO in AML cell lines using a lentiviral-based shRNA system.

1. shRNA Vector Preparation:

  • Design and clone shRNA sequences targeting human SMO into a lentiviral vector (e.g., pLKO.1). Include a non-targeting shRNA as a negative control.

  • Verify the correct insertion of the shRNA sequence by Sanger sequencing.

2. Lentivirus Production:

  • Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Collect the virus-containing supernatant 48 and 72 hours post-transfection.

  • Concentrate the lentiviral particles using ultracentrifugation or a commercially available concentration reagent.

  • Determine the viral titer.

3. Transduction of AML Cells:

  • Seed AML cells (e.g., KG-1) at an appropriate density.

  • Transduce the cells with the lentiviral particles at a desired multiplicity of infection (MOI) in the presence of polybrene (8 µg/mL) to enhance transduction efficiency.

  • Incubate for 24-48 hours.

4. Selection of Stably Transduced Cells:

  • Select for successfully transduced cells by adding an appropriate antibiotic (e.g., puromycin) to the culture medium. The concentration of the antibiotic should be predetermined through a kill curve for the specific cell line.

  • Maintain the selection for 7-14 days until non-transduced cells are eliminated.

5. Validation of Knockdown:

  • Confirm the knockdown of SMO expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.

6. Functional Assays:

  • Perform functional assays, such as cell proliferation assays (e.g., MTT or CellTiter-Glo) and apoptosis assays (e.g., Annexin V/PI staining), to assess the phenotypic effects of SMO knockdown.

Visualizing the Pathways and Workflows

Hedgehog_Signaling_Pathway Hedgehog Signaling Pathway and Glasdegib's Mechanism of Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Inhibits SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Glasdegib Glasdegib Glasdegib->SMO Inhibits GLI GLI SUFU->GLI Inhibits Target Genes Target Genes GLI->Target Genes Activates

Caption: Hedgehog signaling pathway and the inhibitory action of Glasdegib on SMO.

Experimental_Workflow Experimental Workflow for Comparing Glasdegib and SMO Knockdown cluster_treatment Intervention cluster_analysis Analysis AML Cells AML Cells Glasdegib Glasdegib Treatment AML Cells->Glasdegib shRNA SMO shRNA Knockdown AML Cells->shRNA Proliferation Cell Proliferation Assay Glasdegib->Proliferation Apoptosis Apoptosis Assay Glasdegib->Apoptosis WesternBlot Western Blot (GLI1) Glasdegib->WesternBlot shRNA->Proliferation shRNA->Apoptosis shRNA->WesternBlot Compare Results Compare Results Proliferation->Compare Results Apoptosis->Compare Results WesternBlot->Compare Results

Caption: Workflow for comparing the effects of Glasdegib and SMO knockdown in AML cells.

Conclusion

References

A Head-to-Head Comparison of Glasmacinal and Roflumilast on Inflammatory Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for chronic inflammatory airway diseases such as Chronic Obstructive Pulmonary Disease (COPD), two oral anti-inflammatory agents, Glasmacinal and roflumilast (B1684550), present distinct mechanisms of action and effects on inflammatory mediators. This guide provides a comprehensive head-to-head comparison based on available preclinical and clinical data, offering insights into their potential roles in modulating the inflammatory cascade.

Executive Summary

While a direct comparative clinical trial between this compound and roflumilast has not been identified, this guide synthesizes the current understanding of each compound's impact on key inflammatory markers. Roflumilast, an established phosphodiesterase-4 (PDE4) inhibitor, has a broad anti-inflammatory profile demonstrated across numerous clinical trials. This compound, a first-in-class non-antibacterial macrolide known as a "Barriolide," is an emerging therapeutic with a novel mechanism focused on enhancing host defense and modulating epithelial cell responses to inflammation.

Mechanism of Action

This compound (EP395): Enhancing Host Defense and Epithelial Barrier Function

This compound is a novel, orally administered, non-antibacterial macrolide.[1] Its mechanism centers on enhancing the host defense response of the airway epithelium to pathogens and irritants.[1] By improving the barrier function of the respiratory epithelium, this compound is thought to reduce the inflammatory consequences of environmental challenges.[2] Preclinical and early clinical studies suggest it has a strong anti-inflammatory effect on both neutrophilic and eosinophilic airway inflammation, comparable to azithromycin (B1666446) but without its antimicrobial activity.[2][3]

Roflumilast: Systemic Inhibition of Phosphodiesterase-4

Roflumilast is a selective inhibitor of the phosphodiesterase-4 (PDE4) enzyme.[4] PDE4 is predominantly expressed in inflammatory cells, including neutrophils, eosinophils, macrophages, and T-cells.[5] By inhibiting PDE4, roflumilast increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key signaling molecule with broad anti-inflammatory effects.[6] This leads to the suppression of a wide range of inflammatory mediators and a reduction in the activity and trafficking of inflammatory cells.[4]

Comparative Data on Inflammatory Markers

The following tables summarize the observed effects of this compound and roflumilast on various inflammatory markers based on available study data. It is important to note the differences in the types of studies (preclinical, early-phase clinical for this compound vs. extensive clinical trials for roflumilast) and the populations studied.

Table 1: Effect of this compound on Inflammatory Markers
Inflammatory MarkerStudy TypeModel/PopulationObserved EffectCitation
Pro-inflammatory Mediators Clinical (LPS Challenge)Healthy VolunteersReduction[2][3]
Neutrophilic Inflammation PreclinicalAnimal ModelsStrong inhibitory effect, comparable to azithromycin[2][3]
Eosinophilic Inflammation PreclinicalAllergen ModelsAnti-inflammatory effect[3]
IL-6, IL-8, TNF-α, and other cytokines/chemokines Clinical (LPS Challenge)Healthy VolunteersAssessment of these markers was an endpoint, with the drug showing an effect on pro-inflammatory mediators. Specific quantitative data on each is not detailed in the provided abstracts.[7]
Table 2: Effect of Roflumilast on Inflammatory Markers
Inflammatory MarkerStudy TypeModel/PopulationObserved EffectCitation
Eosinophils (Sputum) Clinical Trial (ROBERT)COPD PatientsSignificant reduction in absolute and differential counts[8]
Eosinophils (Bronchial Biopsy) Clinical Trial (ROBERT)COPD PatientsSignificant reduction[8]
Neutrophils (Sputum) Clinical TrialCOPD PatientsReduction reported in some studies, though not always statistically significant.[6][9]
Neutrophil Elastase (Sputum) Clinical TrialCOPD PatientsReduction[9]
Leukotriene B4 (LTB4) (Sputum) Clinical TrialCOPD PatientsReduction[9]
Myeloperoxidase (MPO) (Sputum) Clinical TrialCOPD PatientsSignificant reduction[9]
TNF-α In vitro (Human Bronchial Explants)LPS-stimulated tissueReduction in release[5]
CCL2, CCL3, CCL4, CCL5, CXCL9 In vitro (Human Bronchial Explants)LPS-stimulated tissueReduction in release[5]
IL-6, IL-1β In vitro (Macrophage cell line)Cigarette smoke extract-stimulated cellsReduction in expression[10]
IL-8 (Sputum) Clinical TrialCOPD PatientsTrend towards lower levels, but not always statistically significant.[9]

Experimental Protocols

This compound: Lipopolysaccharide (LPS) Challenge Study in Healthy Volunteers (NCT05516316)
  • Objective: To assess the pharmacological effect of repeated doses of EP395 (this compound) on lung and blood markers of inflammation after inhaled LPS.[7]

  • Methodology: This was a randomized, placebo-controlled trial. Healthy adult participants received either a high dose of this compound or a placebo orally once daily for 21 days. On day 21, two hours after the final dose, participants underwent an inhaled LPS challenge to induce acute airway inflammation. A bronchoscopy with bronchoalveolar lavage (BAL) was performed six hours later to collect fluid for analysis.[7]

  • Endpoints: The primary outcomes included the analysis of BAL fluid for total and differential cell counts and a panel of inflammatory mediators, including TNF-α, IL-6, IL-1β, various chemokines (MIP-1α, MIP-1β, MCP-1), and other markers. Blood inflammatory markers such as C-reactive protein, TNF-α, IL-6, and IL-8 were also assessed.[7]

Roflumilast: The ROBERT Study (ROflumilast Biopsy European Research Trial - NCT01509677)
  • Objective: To assess the anti-inflammatory effects of roflumilast on bronchial mucosal inflammation in patients with moderate-to-severe COPD and chronic bronchitis.[8]

  • Methodology: This was a 16-week, randomized, double-blind, placebo-controlled trial. Patients were assigned to receive either roflumilast or a placebo. Airway inflammation was assessed by quantifying inflammatory cells in bronchial biopsy samples and induced sputum samples at baseline and at the end of the treatment period.[8]

  • Endpoints: The primary endpoint was the change in the number of CD8+ inflammatory cells in the bronchial submucosa. Secondary endpoints included changes in the counts of other inflammatory cells, such as eosinophils, in both bronchial biopsies and induced sputum.[8]

Roflumilast: Study on Neutrophilic Inflammation in COPD (NCT01572948)
  • Objective: To investigate the effect of 12 weeks of roflumilast treatment on the acetyl-proline-glycine-proline (AcPGP) pathway and neutrophilic inflammation in patients with moderate-to-severe COPD with chronic bronchitis.[11]

  • Methodology: This was a single-center, placebo-controlled, randomized study. Participants underwent sputum and blood analyses at baseline, 4 weeks, and 12 weeks.[11]

  • Endpoints: The primary outcome was the change in sputum AcPGP. Secondary outcomes included the measurement of other inflammatory markers in sputum, such as myeloperoxidase (MPO), leukotriene B4 (LTB4), neutrophil elastase, and IL-8, as well as neutrophil counts.[9]

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the proposed signaling pathway for each drug and a generalized experimental workflow for assessing anti-inflammatory effects.

Glasmacinal_Mechanism cluster_epithelium Airway Epithelium cluster_inflammation Inflammatory Response Pathogens Pathogens / Irritants Epithelial_Cell Epithelial Cell Pathogens->Epithelial_Cell Damage / Activation This compound This compound This compound->Epithelial_Cell Enhances Barrier Function & Host Defense Pro_inflammatory_Mediators Pro-inflammatory Mediators Epithelial_Cell->Pro_inflammatory_Mediators Release Epithelial_Cell->Pro_inflammatory_Mediators Reduced Release Inflammatory_Cells Neutrophils & Eosinophils Pro_inflammatory_Mediators->Inflammatory_Cells Recruitment

Caption: Proposed mechanism of action for this compound.

Roflumilast_Mechanism cluster_cell Inflammatory Cell (e.g., Neutrophil, Eosinophil) Roflumilast Roflumilast PDE4 PDE4 Roflumilast->PDE4 Inhibits cAMP cAMP ATP ATP AC Adenylyl Cyclase AC->cAMP Converts AMP AMP cAMP->AMP Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Anti_inflammatory_Effects Anti-inflammatory Effects PKA->Anti_inflammatory_Effects Leads to

Caption: Signaling pathway of Roflumilast via PDE4 inhibition.

Experimental_Workflow cluster_study Clinical Trial Workflow Patient_Recruitment Patient Recruitment (e.g., COPD patients) Baseline_Sampling Baseline Sampling (Sputum, Blood, Biopsy) Patient_Recruitment->Baseline_Sampling Randomization Randomization Treatment_Group Treatment Group (this compound or Roflumilast) Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Treatment_Period Treatment Period (e.g., 4-16 weeks) Treatment_Group->Treatment_Period Placebo_Group->Treatment_Period Baseline_Sampling->Randomization Post_Treatment_Sampling Post-Treatment Sampling (Sputum, Blood, Biopsy) Treatment_Period->Post_Treatment_Sampling Analysis Analysis of Inflammatory Markers Post_Treatment_Sampling->Analysis

Caption: Generalized experimental workflow for clinical trials.

Conclusion

This compound and roflumilast represent two distinct approaches to treating chronic airway inflammation. Roflumilast offers a broad, systemic anti-inflammatory effect through PDE4 inhibition, with a well-documented impact on a variety of inflammatory cells and mediators. This compound presents a novel, targeted approach by enhancing the lung's own defense mechanisms at the epithelial level, with early data suggesting potent anti-inflammatory effects, particularly against neutrophilic and eosinophilic inflammation.

For researchers and drug development professionals, the choice between these or similar mechanisms will depend on the specific inflammatory phenotype being targeted. As more data on this compound becomes available, a more direct and quantitative comparison will be possible. Future head-to-head studies would be invaluable in elucidating the relative efficacy and specific patient populations that would most benefit from each of these therapeutic strategies.

References

Glasmacinal's Therapeutic Promise: A Cross-Species Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A novel, first-in-class oral therapeutic, Glasmacinal (formerly EP395), is emerging as a promising candidate for the treatment of chronic respiratory diseases, primarily Chronic Obstructive Pulmonary Disease (COPD). This guide provides a comprehensive cross-species validation of this compound's therapeutic effects, comparing its performance against established alternatives and presenting supporting experimental data for researchers, scientists, and drug development professionals.

This compound, a non-antibacterial macrolide, distinguishes itself through a dual mechanism of action: enhancing the host's airway epithelial barrier and exerting anti-inflammatory effects. This approach aims to reduce the frequency and severity of exacerbations in chronic respiratory conditions without the risk of inducing antimicrobial resistance, a significant concern with long-term antibiotic use.[1] Preclinical and clinical studies have demonstrated its potential to modulate both neutrophilic and eosinophilic inflammation, key drivers in the pathophysiology of COPD and asthma.

Comparative Efficacy Analysis

To contextualize the therapeutic potential of this compound, this guide compares its preclinical and clinical findings with two widely used alternatives for COPD management: azithromycin (B1666446) and roflumilast (B1684550). Azithromycin, a macrolide antibiotic, is used off-label for its anti-inflammatory properties, while roflumilast is a phosphodiesterase-4 (PDE4) inhibitor.

Preclinical Cross-Species Validation

This compound has been evaluated in various animal models of respiratory inflammation, demonstrating broad anti-inflammatory activity. These studies provide a basis for its translation to human clinical trials.

Table 1: Cross-Species Efficacy of this compound in Preclinical Models of Airway Inflammation

SpeciesModelKey Findings
MouseOvalbumin (OVA)-Induced Allergic InflammationDose-dependent reduction in eosinophils, Th2 cytokines, and Thymic Stromal Lymphopoietin (TSLP).
Guinea PigHouse Dust Mite (HDM)-Induced Allergic Inflammation60% reduction in eosinophil numbers at a dose of 2.0 mg/kg/day.
MouseLipopolysaccharide (LPS)-Induced Neutrophilic InflammationSignificant reduction in neutrophil infiltration and pro-inflammatory cytokines, with efficacy comparable to azithromycin.
MouseTobacco Smoke-Induced InflammationReduction in inflammatory cell influx, comparable to azithromycin.
MouseRespiratory Syncytial Virus (RSV)-Induced InflammationAttenuation of inflammatory responses.
MouseZymosan-Induced PeritonitisSignificant decrease in neutrophil and M1 macrophage populations.
Clinical Efficacy in COPD

Clinical trials have begun to validate the preclinical promise of this compound in human subjects.

Table 2: Comparative Clinical Efficacy in COPD Patients

TherapeuticMechanism of ActionKey Efficacy Endpoints
This compound (EP395) Epithelial barrier enhancement, anti-inflammatoryIn an LPS challenge study in healthy volunteers, enhanced host defense response and reduced pro-inflammatory mediators.[1] A Phase 2a study in COPD patients showed positive effects on inflammatory biomarkers.
Azithromycin Anti-inflammatory, immunomodulatoryReduced risk of COPD exacerbations. One study showed a reduction in treatment failure rate (49% vs. 60% for placebo).
Roflumilast PDE4 inhibitionReduced rate of moderate to severe COPD exacerbations by approximately 15-35% in patients with chronic bronchitis and a history of exacerbations.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the workflows of key preclinical experiments.

Glasmacinal_Mechanism_of_Action cluster_epithelium Airway Epithelium cluster_inflammation Inflammatory Cascade Epithelial_Cells Epithelial Cells Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., IL-8) Epithelial_Cells->Pro_inflammatory_Mediators releases Tight_Junctions Tight Junctions Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Pollutants) Inflammatory_Stimuli->Epithelial_Cells disrupts barrier Immune_Cell_Recruitment Immune Cell Recruitment (Neutrophils, Eosinophils) Pro_inflammatory_Mediators->Immune_Cell_Recruitment Airway_Inflammation Airway_Inflammation Immune_Cell_Recruitment->Airway_Inflammation leads to This compound This compound This compound->Epithelial_Cells reduces inflammatory signaling This compound->Tight_Junctions enhances integrity

Caption: Proposed mechanism of action for this compound.

Preclinical_Validation_Workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment Groups cluster_analysis Data Analysis Model_Selection Select Species & Model (e.g., Mouse, OVA-induced) Sensitization Sensitization Phase Model_Selection->Sensitization Challenge Challenge Phase Sensitization->Challenge Glasmacinal_Group This compound Challenge->Glasmacinal_Group administer treatment Alternative_Group Alternative Drug (e.g., Azithromycin) Challenge->Alternative_Group administer treatment Control_Group Vehicle Control Challenge->Control_Group administer treatment BALF_Analysis Bronchoalveolar Lavage Fluid (BALF) - Cell Counts - Cytokine Levels Glasmacinal_Group->BALF_Analysis Histopathology Lung Histopathology - Inflammation Scoring Glasmacinal_Group->Histopathology Alternative_Group->BALF_Analysis Alternative_Group->Histopathology Control_Group->BALF_Analysis Control_Group->Histopathology Statistical_Analysis Statistical Comparison BALF_Analysis->Statistical_Analysis Histopathology->Statistical_Analysis

Caption: General workflow for preclinical cross-species validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the protocols used in key preclinical studies of this compound.

Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice

This model is used to assess the efficacy of therapeutics on eosinophilic inflammation, a characteristic of allergic asthma.

  • Sensitization: Mice are sensitized by intraperitoneal injections of OVA emulsified in an adjuvant (e.g., alum) on specific days (e.g., day 0 and 14).

  • Challenge: Following sensitization, mice are challenged with intranasal or aerosolized OVA for a defined period (e.g., daily for 7 days) to induce airway inflammation.

  • Treatment: this compound, a comparator drug, or vehicle is administered orally to respective groups of mice prior to and/or during the challenge phase.

  • Endpoint Analysis: 24 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to quantify inflammatory cell influx (total cells, eosinophils, neutrophils, macrophages, and lymphocytes) and cytokine levels (e.g., IL-4, IL-5, IL-13). Lung tissue is also collected for histopathological analysis to assess the degree of inflammation and mucus production.

Lipopolysaccharide (LPS)-Induced Neutrophilic Airway Inflammation in Mice

This model is employed to evaluate the therapeutic effects on neutrophilic inflammation, which is prominent in COPD exacerbations.

  • Induction: Mice are challenged with an intranasal or intratracheal instillation of LPS from a gram-negative bacterium (e.g., E. coli).

  • Treatment: Test compounds, including this compound, are typically administered orally at various time points before or after the LPS challenge.

  • Endpoint Analysis: At a specified time post-challenge (e.g., 6 or 24 hours), BALF is collected to determine the total and differential leukocyte counts, with a focus on neutrophils. Pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, KC/CXCL1) in the BALF are also measured. Myeloperoxidase (MPO) activity, an indicator of neutrophil presence, can be assessed in lung tissue homogenates.

Conclusion

The available cross-species data indicates that this compound holds significant promise as a novel oral therapy for chronic respiratory diseases. Its ability to modulate both eosinophilic and neutrophilic inflammation, coupled with its epithelial barrier-enhancing properties, suggests a broad therapeutic potential. Head-to-head preclinical studies demonstrate comparable efficacy to azithromycin in key inflammation models without the associated risk of antimicrobial resistance. Further clinical trials are necessary to fully elucidate its efficacy and safety profile in diverse patient populations. This guide provides a foundational understanding for researchers and drug developers interested in the continued investigation of this first-in-class therapeutic.

References

Glasmacinal for COPD Exacerbation Reduction: A Comparative Analysis of Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the emerging therapeutic agent Glasmacinal (EP395) and its potential efficacy in reducing Chronic Obstructive Pulmonary Disease (COPD) exacerbations. As this compound is currently in clinical development, this comparison guide contextualizes its potential by objectively evaluating its performance against established and emerging treatments for COPD exacerbations, supported by available experimental data.

Executive Summary

This compound is a novel, first-in-class, oral, non-antibacterial macrolide with anti-inflammatory and host defense-enhancing properties.[1] Preclinical and early clinical data suggest a mechanism of action that addresses key drivers of COPD exacerbations without the risk of antimicrobial resistance associated with long-term antibiotic use. This guide will compare the available data on this compound with established therapies such as the macrolide antibiotic azithromycin, the phosphodiesterase-4 inhibitor roflumilast, inhaled corticosteroid/long-acting β2-agonist (ICS/LABA) combinations, and newer biologic agents targeting type 2 inflammation, including mepolizumab, dupilumab, and tezepelumab, as well as the emerging phosphodiesterase 3 and 4 inhibitor, ensifentrine.

Comparative Efficacy in Reducing COPD Exacerbations

The following table summarizes the quantitative data from key clinical trials on the reduction of moderate-to-severe COPD exacerbations for various treatments. It is important to note that direct comparison between these trials is challenging due to differences in study populations, designs, and definitions of exacerbations.

Drug/Drug Class Key Clinical Trial(s) Patient Population Treatment Duration Reduction in Moderate/Severe Exacerbations vs. Placebo
This compound (EP395) LPS Challenge Study (NCT05516316)Healthy Volunteers21 daysData on exacerbation reduction in COPD patients is not yet available.[2][3]
Azithromycin BACEHospitalized patients with acute COPD exacerbation3 monthsReduced treatment failure (49% vs. 60%).[4][5][6][7]
Roflumilast M2-124 & M2-125Severe COPD with chronic bronchitis and history of exacerbations12 months15-18% reduction.[8][9]
ICS/LABA (Triple Therapy) IMPACTSymptomatic COPD with a history of exacerbations3 years15% reduction vs. ICS/LABA; 25% reduction vs. LAMA/LABA.[10]
Mepolizumab MATINEEEosinophilic COPD on triple inhaled therapy52-104 weeks20-21% reduction.[11][12][13][14]
Dupilumab BOREAS & NOTUSCOPD with type 2 inflammation (eosinophilic phenotype)52 weeks30-34% reduction.[15][16][17][18]
Tezepelumab COURSEModerate to very severe COPD52 weeks17% numerical reduction (not statistically significant overall). 37% reduction in patients with baseline blood eosinophil counts ≥150 cells/µL.[19][20][21][22]
Ensifentrine ENHANCE-1 & ENHANCE-2Moderate to severe symptomatic COPD24 weeks36-43% reduction in the rate of exacerbations.[23][24][25][26][27]

Mechanisms of Action and Signaling Pathways

This compound (EP395)

This compound's proposed mechanism of action centers on enhancing the airway epithelial barrier function and modulating the host immune response.[28] It is described as a "Barriolide™," a non-antibacterial macrolide that is anti-inflammatory and enhances the host defense response to inhaled pathogens like viruses and bacteria.[29] Preclinical studies have shown its ability to reduce neutrophilic airway inflammation, an effect comparable to azithromycin, but without antimicrobial activity.[28]

Glasmacinal_Mechanism cluster_epithelium Airway Epithelium Pathogens Inhaled Pathogens (Viruses, Bacteria, Pollutants) Inflammation Airway Inflammation (e.g., Neutrophilic) Pathogens->Inflammation triggers Epithelial_Barrier Epithelial Barrier Integrity Epithelial_Barrier->Pathogens Blocks Host_Defense Host Defense Response Host_Defense->Pathogens Acts on This compound This compound (Oral Administration) This compound->Epithelial_Barrier Enhances This compound->Host_Defense Enhances This compound->Inflammation Reduces Exacerbations COPD Exacerbations (Frequency, Severity, Duration) Inflammation->Exacerbations Leads to Comparator_Pathways cluster_azithromycin Azithromycin cluster_roflumilast Roflumilast cluster_biologics Biologics (Mepolizumab, Dupilumab, Tezepelumab) Azi_Node Azithromycin Azi_Effect Anti-inflammatory & Immunomodulatory Effects Azi_Node->Azi_Effect COPD_Exacerbation COPD Exacerbation Azi_Effect->COPD_Exacerbation Reduces Rof_Node Roflumilast PDE4 PDE4 Inhibition Rof_Node->PDE4 cAMP ↑ cAMP PDE4->cAMP Rof_Inflammation ↓ Pro-inflammatory Cytokines cAMP->Rof_Inflammation Rof_Inflammation->COPD_Exacerbation Reduces Mepo Mepolizumab (Anti-IL-5) T2_Inflammation Type 2 Inflammation (Eosinophilic) Mepo->T2_Inflammation Inhibits Dupi Dupilumab (Anti-IL-4/IL-13) Dupi->T2_Inflammation Inhibits Teze Tezepelumab (Anti-TSLP) Teze->T2_Inflammation Inhibits T2_Inflammation->COPD_Exacerbation Reduces LPS_Challenge_Workflow Start Screening of Healthy Volunteers Randomization Randomization Start->Randomization Group_G This compound Group (Oral Dosing for 21 Days) Randomization->Group_G Group_P Placebo Group (Oral Dosing for 21 Days) Randomization->Group_P LPS_Inhalation Day 21: Inhaled LPS Challenge Group_G->LPS_Inhalation Group_P->LPS_Inhalation Sampling Pre- and Post-LPS Blood and Sputum Sampling LPS_Inhalation->Sampling Analysis Analysis of Inflammatory Markers Sampling->Analysis End Safety Follow-up Analysis->End BOREAS_Trial_Workflow Start Enrollment of COPD Patients (Eosinophilic Phenotype, on Triple Therapy) Randomization Randomization (1:1) Start->Randomization Group_D Dupilumab 300mg SC Q2W + Standard of Care Randomization->Group_D Group_Pl Placebo SC Q2W + Standard of Care Randomization->Group_Pl Treatment 52-Week Treatment Period Group_D->Treatment Group_Pl->Treatment Primary_Endpoint Primary Endpoint Assessment: Annualized Rate of Moderate/Severe Exacerbations Treatment->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessments: FEV1, SGRQ, etc. Treatment->Secondary_Endpoints End Final Analysis Primary_Endpoint->End Secondary_Endpoints->End

References

A Comparative Safety Analysis: Glasmacinal vs. Long-Term Antibiotic Use in Chronic Respiratory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative safety profile of Glasmacinal, a novel non-antibacterial macrolide, against the long-term use of common antibiotics in the management of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). The following sections detail the available safety data, experimental protocols for safety assessment, and visualizations of relevant biological and procedural pathways.

This compound (formerly EP395) is a first-in-class oral therapeutic agent developed by EpiEndo Pharmaceuticals. It is a macrolide with anti-inflammatory and host-defense enhancing properties, but with negligible antibacterial activity.[1][2] This key feature aims to circumvent the issue of antimicrobial resistance (AMR), a significant concern associated with the long-term administration of traditional antibiotics.[3] Clinical trials are underway to evaluate its efficacy in reducing the frequency, duration, and severity of exacerbations in patients with COPD and other respiratory conditions.[1]

Quantitative Safety Data Comparison

The following tables summarize the available quantitative data on the safety profiles of this compound and long-term antibiotic use with azithromycin (B1666446), doxycycline (B596269), and levofloxacin. It is important to note that the data for this compound is preliminary and from a Phase 2A clinical trial, while the data for antibiotics is derived from a broader range of studies, including systematic reviews and meta-analyses.

Table 1: Overview of Safety Profile of this compound (EP395) in a Phase 2A COPD Clinical Trial (NCT05572333)

Adverse Event CategoryThis compoundPlaceboRemarks
Overall Tolerability Favorable safety and tolerability profile[4]-The study concluded that EP395 was well-tolerated.[4]
Gastrointestinal (GI) Events Comparable to placebo[5]Comparable to this compound[5]In contrast to antibiotic macrolides, GI adverse events were not significantly different from placebo.[5]
Hearing-related Events No adverse events reported[5]-No adverse events related to hearing were observed during the trial.[5]

Data for this compound is based on preliminary results from a 12-week study involving 61 adults with COPD. Specific percentages for adverse events have not been publicly disclosed.[6]

Table 2: Safety Profile of Long-Term Azithromycin Use in Patients with COPD

Adverse Event CategoryIncidence/ObservationSource
Overall Adverse Events Not associated with an increased risk of developing adverse events (Risk Ratio = 0.94)[7]Ahmed A, et al. (2019)[7]
Clinically Significant Adverse Events No clinically significant adverse events observed in a 12-month study of severe COPD patients.[8]Císcar J, et al. (2012)[8]
Gastrointestinal Events Increased rates of diarrhea, abdominal pain, and nausea compared to placebo.[9]-
Hearing Impairment Subjective hearing impairment reported in 40.4% of patients in one study.[9]-
QTc Interval Prolongation Prolonged QTc intervals observed in 36.1% of patients in one study.[9]-
Antimicrobial Resistance Associated with the development of antimicrobial resistance.[9]-

Table 3: Safety Profile of Long-Term Doxycycline Use in Respiratory Infections

Adverse Event CategoryIncidence/ObservationSource
Overall Adverse Events Reported in 0% to over 50% of users in various studies.[10]Chan P, et al. (2024)[10]
Gastrointestinal Events Most common adverse events include nausea, vomiting, and abdominal pain.[11]-
Dermatologic Events Rash is a common adverse event.[11]-
Neurological Events Headache and dizziness are among the most common neurological symptoms.[11]-
Discontinuation due to Adverse Events Relatively uncommon in most studies.[11]-
Antimicrobial Resistance and Fungal Infections May contribute to bacterial resistance and an increased risk of fungal infections in patients with COPD.[12]-

Table 4: Safety Profile of Long-Term Levofloxacin Use in Respiratory Tract Infections

Adverse Event CategoryIncidence/ObservationSource
Treatment-Emergent Adverse Events (TEAE) 49.0% (500mg dose) and 45.5% (750mg dose) in clinical trials for respiratory infections.Anderson VR, et al. (2008)
Drug-Related Adverse Events (DRAE) 7.6% (500mg dose) and 8.0% (750mg dose) in the same trials.Anderson VR, et al. (2008)
Common Adverse Events Nausea (5.6%), epigastric pain (3.1%), and diarrhea (1.6%) were most common in one study.[13]-
Serious Adverse Events Associated with an increased risk of fungal or bacterial superinfection (e.g., pseudomembranous colitis) and hepatotoxicity with prolonged use.[14]-
Class-specific Warnings Risk of tendinitis and tendon rupture, peripheral neuropathy, and central nervous system effects.-

Experimental Protocols

The assessment of the safety profile of a new chemical entity like this compound, and the continued monitoring of established drugs like long-term antibiotics, adhere to stringent experimental protocols governed by international guidelines.

Safety Assessment in Clinical Trials for a New Drug (e.g., this compound)

The safety and tolerability of a new drug are paramount and are meticulously evaluated throughout its clinical development. The protocol for a Phase 2A study, such as the one for this compound in COPD (NCT05572333), typically includes the following components for safety assessment:

  • Inclusion and Exclusion Criteria: A detailed list of criteria to ensure the appropriate patient population is enrolled, minimizing risks. For COPD trials, this often includes specific lung function parameters (e.g., FEV1/FVC ratio), age, and smoking history, while excluding patients with other significant lung diseases or comorbidities that could confound safety assessments.[15]

  • Adverse Event (AE) and Serious Adverse Event (SAE) Monitoring:

    • Definition: An AE is any untoward medical occurrence in a patient administered a pharmaceutical product, which does not necessarily have a causal relationship with this treatment. An SAE is any AE that results in death, is life-threatening, requires hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.

    • Data Collection: All AEs and SAEs are systematically collected at each study visit through patient interviews, physical examinations, and laboratory tests.

    • Reporting: Investigators are required to report all SAEs to the study sponsor within 24 hours of becoming aware of the event. The sponsor then reports these to regulatory authorities according to specific timelines.[16]

  • Clinical Laboratory Testing: Regular monitoring of hematology, clinical chemistry, and urinalysis parameters to detect any drug-induced organ toxicity.

  • Vital Signs and Physical Examinations: Regular monitoring of vital signs (blood pressure, heart rate, respiratory rate, temperature) and comprehensive physical examinations are conducted at baseline and throughout the study.

  • Electrocardiograms (ECGs): To monitor for any potential cardiac effects, such as QTc interval prolongation, which is a known concern for some macrolides.

  • Specialized Assessments: Depending on the drug class, specific assessments may be included. For a macrolide-like molecule, audiometry could be included to monitor for hearing changes.

Long-Term Safety Monitoring of Antibiotics

The long-term safety of antibiotics is monitored through a combination of post-marketing surveillance, observational studies, and specific long-term extension studies. The principles of pharmacovigilance are central to this process.

  • Pharmacovigilance Systems: Spontaneous reporting systems (e.g., FDA's FAERS, EudraVigilance) collect reports of suspected adverse drug reactions from healthcare professionals and patients.[17]

  • Systematic Reviews and Meta-Analyses: These studies pool data from multiple clinical trials and observational studies to provide a more robust estimate of the incidence of adverse events.[18][19]

  • Observational Studies: Cohort and case-control studies are used to evaluate the association between long-term antibiotic use and the risk of specific adverse outcomes in real-world settings.

  • Antimicrobial Stewardship Programs: These programs in healthcare settings monitor antibiotic use and resistance patterns, and can also track adverse events associated with long-term antibiotic therapy.

Mandatory Visualizations

Signaling Pathway of this compound

Glasmacinal_Mechanism cluster_epithelium Airway Epithelium cluster_inflammation Inflammatory Response Epithelial_Barrier Epithelial Barrier Integrity COPD_Exacerbations COPD Exacerbations Epithelial_Barrier->COPD_Exacerbations prevents Host_Defense Host Defense Response Host_Defense->COPD_Exacerbations prevents Inflammatory_Mediators Pro-inflammatory Mediators Inflammatory_Mediators->COPD_Exacerbations causes This compound This compound (Barriolide™) This compound->Epithelial_Barrier enhances This compound->Host_Defense enhances This compound->Inflammatory_Mediators reduces Pathogens_Pollutants Inhaled Pathogens & Pollutants Pathogens_Pollutants->Epithelial_Barrier disrupts Pathogens_Pollutants->Inflammatory_Mediators induces

Experimental Workflow for Clinical Trial Safety Assessment

Clinical_Trial_Safety_Workflow cluster_trial_conduct Clinical Trial Conduct cluster_ae_management Adverse Event Management cluster_analysis_reporting Data Analysis and Reporting Patient_Enrollment Patient Enrollment (Informed Consent) Drug_Administration Drug Administration (this compound or Placebo/Active Comparator) Patient_Enrollment->Drug_Administration Data_Collection Ongoing Data Collection (Visits, Labs, Diaries) Drug_Administration->Data_Collection AE_Identification Adverse Event (AE) Identification Data_Collection->AE_Identification Seriousness_Assessment Seriousness Assessment AE_Identification->Seriousness_Assessment SAE_Reporting Serious AE (SAE) Reporting (Investigator to Sponsor <24h) Seriousness_Assessment->SAE_Reporting is Serious AE_Documentation AE Documentation (eCRF) Seriousness_Assessment->AE_Documentation is Not Serious Sponsor_Assessment Sponsor Assessment (Causality, Expectedness) SAE_Reporting->Sponsor_Assessment AE_Documentation->Sponsor_Assessment Regulatory_Reporting Regulatory Reporting (e.g., to FDA, EMA) Sponsor_Assessment->Regulatory_Reporting DSMB_Review Data Safety Monitoring Board (DSMB) Review Sponsor_Assessment->DSMB_Review Final_Safety_Report Final Clinical Study Report (Safety Profile) Regulatory_Reporting->Final_Safety_Report DSMB_Review->Final_Safety_Report

References

Validating Biomarkers for Glasmacinal (EP395) Response in Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key biomarkers for assessing the preclinical efficacy of Glasmacinal (EP395), a first-in-class, non-antibacterial macrolide with anti-inflammatory and epithelial barrier-enhancing properties for the treatment of chronic obstructive pulmonary disease (COPD). The data presented is collated from published preclinical and clinical studies to aid researchers in designing and evaluating their own preclinical investigations.

Data Presentation: Quantitative Biomarker Analysis

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound, comparing its effects to placebo or other relevant treatments.

Table 1: Effect of this compound on Neutrophilic Inflammation in Mouse Models

BiomarkerPreclinical ModelTreatment GroupResultComparison
Neutrophil Infiltration (ED50)Lipopolysaccharide (LPS)-inducedThis compound3.7 µmol/kg/weekDose-dependent reduction
Neutrophil Infiltration (ED50)Respiratory Syncytial Virus (RSV)-inducedThis compound14 µmol/kg/weekDose-dependent reduction
Inflammatory Cytokines (TNFα, IL-6)LPS and RSV-inducedThis compound (2 weeks pre-treatment)Significantly reducedComparable to Azithromycin and Roflumilast[1]

Table 2: Effect of this compound on Eosinophilic Inflammation in Animal Models

BiomarkerPreclinical ModelTreatment GroupResultComparison
Eosinophil NumbersHouse Dust Mite (HDM)-induced (guinea pigs)This compound (2.0 mg/kg/day)60% reductionCompared to control animals[2]
Eosinophils, Th2 Cytokines, TSLPOvalbumin (OVA)-induced (mice)This compound (0.4, 1.0, 2.0 mg/kg/day)Dose-dependent reductionN/A[2]

Table 3: Effect of this compound on Airway Epithelial Barrier Function

BiomarkerPreclinical ModelTreatment GroupResultComparison
Transepithelial Electrical Resistance (TEER)In vitro bronchial epithelial cellsThis compoundIncreasedEnhanced barrier integrity[3]
Paracellular FluxIn vitro air-liquid interface cultureThis compoundReducedEnhanced barrier integrity[3]
Human Serum Albumin ExtravasationIn vivo sulphur dioxide exposure (mice)This compoundReducedEnhanced barrier integrity in vivo[3]

Table 4: Effect of this compound on Inflammatory Biomarkers in COPD Patients

BiomarkerStudy PopulationTreatment GroupResultComparison/p-value
Sputum Neutrophil Elastase (NE)Stable COPD patients (12 weeks)This compound (375 mg)-0.415 pg/mL (log scale)p = 0.030[4]
Sputum Myeloperoxidase (MPO)Stable COPD patients (12 weeks)This compound (375 mg)-0.282 pg/mL (log scale)p = 0.119[4]
Serum Interleukin-6 (IL-6)Stable COPD patients (12 weeks)This compound (375 mg)-0.289 pg/mL (log scale)p = 0.112 (trend for reduction)[4]

Signaling Pathway Modulation

This compound, as a macrolide analogue, is hypothesized to exert its anti-inflammatory effects through the modulation of key intracellular signaling pathways, similar to other immunomodulatory macrolides like Azithromycin. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Glasmacinal_Signaling_Pathway cluster_stimulus Inflammatory Stimuli (LPS, Virus, Allergens) cluster_receptor Cell Surface Receptors cluster_this compound Drug Action cluster_pathway Intracellular Signaling cluster_response Cellular Response Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 Activates MAPK_Pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_Pathway Activates NFkB_Pathway NF-κB Pathway (IKK, IκBα) TLR4->NFkB_Pathway Activates This compound This compound This compound->MAPK_Pathway Inhibits This compound->NFkB_Pathway Inhibits AP-1 AP-1 MAPK_Pathway->AP-1 Activates NF-kB NF-kB NFkB_Pathway->NF-kB Activates Pro-inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) AP-1->Pro-inflammatory_Cytokines Mucin_Production Mucin Production (MUC5AC) AP-1->Mucin_Production NF-kB->Pro-inflammatory_Cytokines NF-kB->Mucin_Production

Caption: Hypothesized signaling pathway of this compound's anti-inflammatory action.

Experimental Workflows

The following diagrams illustrate the typical workflows for key preclinical biomarker validation assays.

BAL_Workflow cluster_animal Animal Procedure cluster_processing Sample Processing cluster_analysis Biomarker Analysis Anesthetize Anesthetize Mouse Expose_Trachea Expose Trachea Anesthetize->Expose_Trachea Cannulate Cannulate Trachea Expose_Trachea->Cannulate Lavage Perform Lavage with PBS Cannulate->Lavage Collect_BALF Collect BAL Fluid Lavage->Collect_BALF Centrifuge Centrifuge BALF Collect_BALF->Centrifuge Separate Separate Supernatant and Cell Pellet Centrifuge->Separate Resuspend Resuspend Cell Pellet Separate->Resuspend Cell Pellet Cytokine_Analysis Cytokine Analysis (ELISA) Separate->Cytokine_Analysis Supernatant Cell_Count Total and Differential Cell Count Resuspend->Cell_Count Flow_Cytometry Flow Cytometry Resuspend->Flow_Cytometry

Caption: Workflow for Bronchoalveolar Lavage (BAL) fluid analysis.

IHC_Workflow cluster_tissue Tissue Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis Harvest_Lungs Harvest Lungs Fixation Fix in 10% Formalin Harvest_Lungs->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinize Deparaffinize and Rehydrate Sectioning->Deparaffinize Antigen_Retrieval Antigen Retrieval Deparaffinize->Antigen_Retrieval Blocking Block Endogenous Peroxidase Antigen_Retrieval->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-MUC5AC) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Add Substrate-Chromogen Secondary_Ab->Detection Counterstain Counterstain with Hematoxylin (B73222) Detection->Counterstain Microscopy Microscopic Examination Counterstain->Microscopy Image_Analysis Image Analysis and Quantification Microscopy->Image_Analysis

Caption: Workflow for Immunohistochemistry (IHC) of lung tissue.

Experimental Protocols

Detailed methodologies for the key biomarker validation experiments are provided below.

Bronchoalveolar Lavage (BAL) and Cell Analysis in Mice

Objective: To quantify inflammatory cell infiltration into the lungs.

Materials:

  • Anesthesia (e.g., ketamine/xylazine)

  • Surgical instruments (scissors, forceps)

  • Tracheal cannula (e.g., 20G catheter)

  • 1 ml syringe

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Microscope slides

  • Cytology stain (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Anesthetize the mouse via intraperitoneal injection.

  • Make a midline incision in the neck to expose the trachea.

  • Carefully insert a tracheal cannula and secure it with a suture.

  • Connect a 1 ml syringe filled with 0.8-1.0 ml of ice-cold PBS to the cannula.

  • Slowly instill the PBS into the lungs and then gently aspirate. Repeat this process 2-3 times to maximize cell recovery.

  • Pool the collected BAL fluid (BALF) on ice.

  • Centrifuge the BALF at 300 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for cytokine analysis (see Protocol 3) and store at -80°C.

  • Resuspend the cell pellet in a known volume of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides with a portion of the cell suspension.

  • Stain the slides with a differential stain (e.g., Diff-Quik).

  • Perform a differential cell count of at least 300 cells under a microscope to determine the numbers of macrophages, neutrophils, eosinophils, and lymphocytes.

Immunohistochemistry (IHC) for MUC5AC in Lung Tissue

Objective: To detect and quantify the expression of MUC5AC, a key mucin involved in mucus overproduction in COPD.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) lung tissue sections (4-5 µm)

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%) to block endogenous peroxidase activity

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-MUC5AC

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB (3,3'-diaminobenzidine) substrate-chromogen system

  • Hematoxylin for counterstaining

  • Mounting medium

  • Microscope with imaging software

Procedure:

  • Deparaffinize the FFPE lung sections in xylene and rehydrate through a graded series of ethanol to water.

  • Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 20-30 minutes.

  • Allow the slides to cool to room temperature.

  • Incubate the sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

  • Wash the slides with PBS.

  • Incubate with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Incubate with the primary anti-MUC5AC antibody (at the manufacturer's recommended dilution) overnight at 4°C in a humidified chamber.

  • Wash the slides with PBS.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the slides with PBS.

  • Add the DAB substrate-chromogen solution and incubate until the desired brown color develops.

  • Wash with distilled water to stop the reaction.

  • Counterstain with hematoxylin for 1-2 minutes.

  • Dehydrate the sections through a graded ethanol series and clear in xylene.

  • Mount the slides with a permanent mounting medium.

  • Examine the slides under a microscope and quantify the MUC5AC-positive staining using image analysis software.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines in BAL Fluid

Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid supernatant.

Materials:

  • BAL fluid supernatant (from Protocol 1)

  • Commercially available ELISA kit for the specific cytokine of interest (e.g., mouse TNF-α ELISA kit)

  • 96-well ELISA plate

  • Plate reader

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent

  • Recombinant cytokine standard

  • Capture antibody

  • Detection antibody (biotinylated)

  • Streptavidin-HRP

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate with wash buffer.

  • Block the plate with assay diluent for at least 1 hour at room temperature.

  • Wash the plate.

  • Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard.

  • Add the standards and BAL fluid samples to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add Streptavidin-HRP and incubate for 20-30 minutes at room temperature.

  • Wash the plate.

  • Add the TMB substrate and incubate in the dark until a color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

References

Safety Operating Guide

Proper Disposal Procedures for Investigator-Initiated Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "Glasmacinal" is an investigational drug currently in clinical development, specific disposal protocols are not publicly available. The following procedures are based on established best practices for the handling and disposal of novel or uncharacterized pharmaceutical compounds in a research laboratory setting. Researchers, scientists, and drug development professionals must always consult their institution's Environmental Health and Safety (EHS) department and the compound's Safety Data Sheet (SDS) for specific guidance. In the absence of an SDS for a novel compound, it must be treated as hazardous waste.[1][2]

Essential Safety and Logistical Information

The proper disposal of investigational pharmaceutical compounds is critical to ensure laboratory safety, environmental protection, and regulatory compliance.[3] Research laboratories generate various forms of pharmaceutical waste, including expired or unused compounds, contaminated materials, and chemical byproducts from experiments.[3] All disposal activities must adhere to federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) overseen by the Environmental Protection Agency (EPA).[3][4]

Step-by-Step Disposal Protocol for a Novel Research Compound

Step 1: Waste Characterization and Segregation

  • Assume Hazard: In the absence of comprehensive safety data, treat any novel compound as hazardous.[1][2]

  • Do Not Mix: Avoid combining waste from novel compounds with other chemical waste streams to prevent unpredictable and potentially hazardous reactions.[1]

  • Segregate by Form: Keep solid and liquid waste in separate, clearly identified containers.[1]

  • Categorize Waste Streams: Segregate waste into appropriate categories such as hazardous chemical waste, non-hazardous chemical waste, sharps, and biologically contaminated waste.

Step 2: Container Selection and Management

  • Use Compatible Containers: Choose waste containers made from materials compatible with the chemical properties of the compound. For many organic compounds, glass or polyethylene (B3416737) containers are suitable.[1]

  • Ensure Proper Sealing: All waste containers must have secure, leak-proof lids and should be kept closed except when adding waste.[1]

  • Container Integrity: Regularly inspect containers for any signs of degradation, such as cracks or leaks.[1]

Step 3: Labeling

  • Immediate Labeling: Affix a "Hazardous Waste" label to the container as soon as the first amount of waste is added.[1][2]

  • Complete Information: The label must include the full chemical name(s) of the contents (no abbreviations), the name of the Principal Investigator (PI), the laboratory location, and a contact phone number.[5] If it is a solution, list all components and their estimated percentages.[2]

Step 4: Storage

  • Designated Storage Area: Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA).[1][5] This area should be at or near the point of waste generation and under the control of laboratory personnel.[1]

  • Secondary Containment: It is best practice to keep waste containers in a secondary containment unit, such as a large tub, to contain any potential leaks.[5]

  • Weekly Inspections: The research team should inspect the SAA weekly and document these inspections.[5]

Step 5: Arrangement for Disposal

  • Contact EHS: Once a waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[1]

  • Provide Documentation: Be prepared to provide the completed waste label and any available information about the compound to the EHS personnel.[1]

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste contractor for the transportation and ultimate disposal of the waste, which is often done via incineration at an EPA-permitted facility.[5][6][7]

Data Presentation: Laboratory Waste Segregation

The following table summarizes common laboratory waste streams and their appropriate disposal containers to aid in proper segregation.

Waste CategoryDescriptionRecommended Container
Hazardous Chemical Waste Unused or expired investigational compounds, solvents, reaction byproducts, contaminated materials.Labeled, leak-proof, chemically compatible container.
Non-Hazardous Waste Materials deemed non-hazardous by safety data and regulatory standards.Clearly marked non-hazardous waste container.
Sharps Waste Needles, scalpels, glass slides, and other items that can puncture skin.Puncture-resistant, labeled sharps container.
Biological Waste Materials contaminated with biological agents (e.g., cell cultures, tissues).Labeled biohazard bags or containers, often red or orange.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of a novel research compound.

G cluster_prep Preparation & Characterization cluster_contain Containment & Labeling cluster_storage Storage & Pickup cluster_disposal Final Disposal start Novel Compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds no_sds No SDS Available? Treat as Hazardous Waste sds->no_sds SDS Unavailable segregate Segregate Waste (Solid vs. Liquid, Chemical vs. Bio) sds->segregate SDS Available no_sds->segregate container Select Compatible, Leak-Proof Container segregate->container labeling Affix 'Hazardous Waste' Label with Complete Information container->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage ehs Contact Environmental Health & Safety (EHS) for Pickup storage->ehs disposal Disposal by Licensed Hazardous Waste Contractor ehs->disposal

Caption: Workflow for the disposal of a novel research compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。